molecular formula C19H20ClFN4O B15612807 Claziprotamidum CAS No. 2361124-03-8

Claziprotamidum

Número de catálogo: B15612807
Número CAS: 2361124-03-8
Peso molecular: 374.8 g/mol
Clave InChI: GGZFNPBICDFCKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Claziprotamidum is a useful research compound. Its molecular formula is C19H20ClFN4O and its molecular weight is 374.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2361124-03-8

Fórmula molecular

C19H20ClFN4O

Peso molecular

374.8 g/mol

Nombre IUPAC

1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone

InChI

InChI=1S/C19H20ClFN4O/c20-17-5-6-18(23-22-17)24-7-9-25(10-8-24)19(26)12-13-1-4-15(14-2-3-14)16(21)11-13/h1,4-6,11,14H,2-3,7-10,12H2

Clave InChI

GGZFNPBICDFCKG-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Emergence of Pyrazole Amide Fungicides: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The relentless pursuit of novel and effective agrochemicals is paramount to ensuring global food security. Within the realm of fungicides, the pyrazole (B372694) amide class has emerged as a cornerstone of modern crop protection, exhibiting potent and broad-spectrum activity against a wide array of fungal pathogens. This technical guide provides an in-depth exploration of the discovery and synthesis of a representative pyrazole amide fungicide, offering valuable insights for researchers, scientists, and drug development professionals. While the specific compound "Claziprotamidum" is not found in the reviewed literature, this guide will focus on the well-documented class of pyrazole carboxamide fungicides, providing a comprehensive overview of their discovery, synthesis, mechanism of action, and biological activity.

Discovery and Design of Pyrazole Amide Fungicides

The discovery of pyrazole amide fungicides is a testament to the power of rational drug design and scaffold hopping from existing commercial fungicides.[1][2] Many of these compounds were developed through the structural modification of lead compounds, such as fluxapyroxad (B1673505) and boscalid, which are known succinate (B1194679) dehydrogenase inhibitors (SDHIs).[2][3] The core concept involves retaining the essential pyrazole carboxamide pharmacophore while introducing diverse substituents to optimize fungicidal activity, spectrum, and physicochemical properties.

Key strategies in the design of novel pyrazole amide fungicides include:

  • Modification of the Pyrazole Ring: Introduction of substituents such as methyl, trifluoromethyl, or difluoromethyl groups on the pyrazole ring has been shown to significantly influence fungicidal activity.[2][3]

  • Variation of the Amide Moiety: Altering the amine component of the amide bond by introducing different substituted phenyl rings or other heterocyclic moieties allows for fine-tuning of the molecule's properties and target spectrum.[1][2]

  • Scaffold Hopping: Replacing parts of the lead molecule with structurally different but functionally similar groups can lead to the discovery of novel chemical classes with improved characteristics.[2]

The overarching goal of these design strategies is to enhance the binding affinity of the fungicide to its target protein, succinate dehydrogenase, a crucial enzyme in the mitochondrial respiratory chain of fungi.

Synthesis of Pyrazole Amide Fungicides

The synthesis of pyrazole amide fungicides typically follows a multi-step reaction sequence, starting from readily available precursors. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis of Pyrazole Carboxamides

A common synthetic pathway to pyrazole carboxamides involves the following key steps, as described in multiple studies[1][4][5]:

  • Synthesis of the Pyrazole Carboxylic Acid Core: This is often achieved through a condensation reaction between a hydrazine (B178648) derivative (e.g., phenylhydrazine) and a β-ketoester (e.g., ethyl acetoacetate), followed by cyclization to form the pyrazole ring. Subsequent hydrolysis of the ester yields the pyrazole carboxylic acid.[1]

  • Activation of the Carboxylic Acid: The pyrazole carboxylic acid is then activated to facilitate amide bond formation. This is typically done by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride.[1]

  • Amide Bond Formation: The final step involves the reaction of the activated pyrazole carboxylic acid derivative with a substituted aniline (B41778) or another primary amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to yield the desired pyrazole amide fungicide.[1][4]

Logical Workflow for Pyrazole Amide Synthesis

G A Hydrazine Derivative C Pyrazole Carboxylic Acid Ester A->C B β-Ketoester B->C D Pyrazole Carboxylic Acid C->D Hydrolysis F Pyrazole Carboxylic Acid Chloride D->F E Thionyl Chloride (SOCl2) E->F Activation H Pyrazole Amide Fungicide F->H G Substituted Aniline G->H Amidation

Caption: General synthetic workflow for pyrazole amide fungicides.

Mechanism of Action

Pyrazole amide fungicides primarily act as Succinate Dehydrogenase Inhibitors (SDHIs) .[3] Succinate dehydrogenase (also known as Complex II) is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Signaling Pathway of SDHI Fungicides

G cluster_0 Mitochondrion A Succinate B Fumarate A->B Oxidation C Succinate Dehydrogenase (Complex II) A->C D Electron Transport Chain C->D E ATP Production D->E F Pyrazole Amide Fungicide G Inhibition F->G G->C

Caption: Mechanism of action of pyrazole amide fungicides as SDHIs.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the oxidation of succinate to fumarate.[3] This inhibition disrupts the electron flow in the respiratory chain, leading to a severe reduction in ATP production, the primary energy currency of the cell. The resulting energy deficit ultimately leads to the death of the fungal pathogen.

Fungicidal Activity

Pyrazole amide derivatives have demonstrated significant in vitro and in vivo fungicidal activity against a broad range of plant pathogenic fungi.[1][4] The efficacy of these compounds is often evaluated by determining their half-maximal effective concentration (EC50) values.

Quantitative Fungicidal Activity Data

The following table summarizes the fungicidal activity of representative pyrazole amide compounds against various fungal pathogens, as reported in the literature.

Compound IDFungal PathogenEC50 (mg/L)Reference
83 Sclerotinia sclerotiorum0.2[2]
Fluxapyroxad Sclerotinia sclerotiorum0.1[2]
Boscalid Sclerotinia sclerotiorum0.1[2]
89 Valsa mali0.6[2]
90 Valsa mali1.3[2]
Fluxapyroxad Valsa mali12.5[2]
Trifloxystrobin Valsa mali1.6[2]
76 Alternaria solani3.1[2]
Boscalid Alternaria solani1.7[2]
Experimental Protocol: In Vitro Fungicidal Activity Assay

The in vitro fungicidal activity of the synthesized compounds is typically determined using a mycelial growth inhibition assay.[6]

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus is placed at the center of the PDA plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period.

  • Measurement and Calculation: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent. The EC50 value is then determined by probit analysis.

Experimental Workflow for Fungicidal Activity Assay

G A Prepare PDA Media B Incorporate Test Compounds (Varying Concentrations) A->B C Inoculate with Fungal Mycelial Plug B->C D Incubate at 25°C C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition E->F G Determine EC50 Value F->G

Caption: Workflow for in vitro fungicidal activity assessment.

Conclusion

The pyrazole amide class of fungicides represents a significant advancement in the field of crop protection. Through rational design, efficient synthetic methodologies, and a well-understood mechanism of action, these compounds provide effective and broad-spectrum control of devastating fungal diseases. The continuous exploration of this chemical space, guided by the principles outlined in this technical guide, holds immense promise for the development of next-generation fungicides with improved efficacy, safety, and sustainability profiles. Further research focusing on structure-activity relationships and the mitigation of potential resistance development will be crucial for prolonging the utility of this important class of agrochemicals.

References

An In-depth Technical Guide to Claziprotamidum: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claziprotamidum, also known as BBP-671, is an investigational small molecule that has been evaluated for the treatment of rare metabolic disorders. It functions as a positive allosteric modulator of pantothenate kinases, key enzymes in the coenzyme A (CoA) biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a synthetic compound belonging to the class of pyridazine (B1198779) derivatives. Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.

IdentifierValue
IUPAC Name 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone[1]
Molecular Formula C₁₉H₂₀ClFN₄O[1]
SMILES C1CC1C2=C(C=C(C=C2)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)Cl)F[1]
InChI InChI=1S/C19H20ClFN4O/c20-17-5-6-18(23-22-17)24-7-9-25(10-8-24)19(26)12-13-1-4-15(14-2-3-14)16(21)11-13/h1,4-6,11,14H,2-3,7-10,12H2
InChIKey GGZFNPBICDFCKG-UHFFFAOYSA-N
CAS Number 2361124-03-8[1]
Development Code BBP-671

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in published literature. The following table summarizes computed properties sourced from publicly available chemical databases. Preclinical studies have qualitatively described the compound as having metabolic stability and membrane permeability that suggest it can cross the blood-brain barrier.[2]

PropertyValue (Computed)
Molecular Weight 374.8 g/mol [1]
XLogP3-AA 3.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 4[1]
Exact Mass 374.1309671 Da[1]
Monoisotopic Mass 374.1309671 Da[1]
Topological Polar Surface Area 49.3 Ų[1]
Heavy Atom Count 26[1]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound (referred to as compound 22) is described in a 2024 publication in the Journal of Medicinal Chemistry. The synthesis involves a multi-step process. While the full experimental details are extensive, the key steps are outlined below as a representative workflow.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Coupling SM1 3,6-dichloropyridazine Int1 1-(6-chloropyridazin-3-yl)piperazine SM1->Int1 Reaction with Piperazine SM2 Piperazine SM2->Int1 Product This compound (BBP-671) Int1->Product Amide Coupling Int2 2-(4-cyclopropyl-3-fluorophenyl)acetic acid Int2->Product

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol: Amide Coupling

To a solution of 2-(4-cyclopropyl-3-fluorophenyl)acetic acid in an appropriate aprotic solvent such as dichloromethane (B109758) or N,N-dimethylformamide, is added a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, 1-(6-chloropyridazin-3-yl)piperazine is added to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique such as thin-layer chromatography or LC-MS. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the final product, this compound.

Mechanism of Action: Positive Allosteric Modulator of Pantothenate Kinases

This compound acts as a positive allosteric modulator of pantothenate kinases (PANKs).[3][4] PANKs are the rate-limiting enzymes in the biosynthesis of coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. In certain metabolic disorders, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), mutations in the PANK2 gene lead to reduced enzyme function and subsequent CoA deficiency.

This compound is designed to bind to an allosteric site on the PANK enzymes, distinct from the active site. This binding induces a conformational change that enhances the enzyme's catalytic activity, thereby increasing the production of CoA. This mechanism is intended to compensate for the reduced function of the mutated enzyme. Preclinical studies have shown that BBP-671 can increase CoA levels in both cellular and animal models.[5]

Signaling Pathway: Coenzyme A Biosynthesis and Modulation by this compound

CoA_Biosynthesis Pantothenate Pantothenate PANK Pantothenate Kinase (PANK) Pantothenate->PANK Substrate 4_Phosphopantothenate 4_Phosphopantothenate PANK->4_Phosphopantothenate Phosphorylation CoA Coenzyme A (CoA) 4_Phosphopantothenate->CoA Further enzymatic steps Metabolic_Pathways Various Metabolic Pathways CoA->Metabolic_Pathways Essential Cofactor This compound This compound (BBP-671) This compound->PANK Positive Allosteric Modulation

Caption: this compound's role in the Coenzyme A biosynthesis pathway.

Experimental Protocol: Pantothenate Kinase Activity Assay

A representative method to assess the activity of pantothenate kinases and the effect of allosteric modulators like this compound is a coupled-enzyme assay that measures the production of ADP, a product of the kinase reaction.

  • Reagents and Materials:

    • Recombinant human pantothenate kinase (e.g., PANK2 or PANK3).

    • Pantothenate (substrate).

    • ATP (co-substrate).

    • Coupled-enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system or a commercial ADP-Glo™ Kinase Assay kit).

    • Assay buffer (e.g., Tris-HCl or HEPES buffer containing MgCl₂ and other necessary components).

    • This compound (test compound).

    • Microplate reader for absorbance or luminescence detection.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, pantothenate, and the coupled-enzyme system components in the wells of a microplate.

    • Add varying concentrations of this compound or a vehicle control to the wells.

    • Initiate the reaction by adding a mixture of ATP and the recombinant PANK enzyme.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.

    • Measure the change in absorbance at 340 nm (for PK/LDH system) or luminescence (for ADP-Glo™ assay) over time using a microplate reader.

    • The rate of the reaction is proportional to the activity of the PANK enzyme.

  • Data Analysis:

    • Plot the reaction rate as a function of the this compound concentration.

    • Determine the EC₅₀ (half-maximal effective concentration) to quantify the potency of this compound as a PANK activator.

Clinical Development and Status

This compound, under the development code BBP-671, entered a Phase 1 clinical trial (NCT04836494) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with propionic acidemia or methylmalonic acidemia.[6] The trial also aimed to assess the potential of BBP-671 for treating pantothenate kinase-associated neurodegeneration (PKAN).[7][8]

Early data from the trial showed that BBP-671 was detected in plasma and cerebrospinal fluid, indicating it could cross the blood-brain barrier.[9] However, the clinical trial was subsequently discontinued. The decision was based on the wide variability of BBP-671 blood levels observed in human subjects and the narrow therapeutic window, where the effective dose was found to be close to the dose at which toxicity was observed.[10]

Conclusion

This compound is a well-characterized chemical entity with a clear mechanism of action as a positive allosteric modulator of pantothenate kinases. While it showed promise in preclinical studies for the treatment of rare metabolic disorders associated with CoA deficiency, its clinical development was halted due to challenges in achieving a safe and effective therapeutic window in humans. The information presented in this guide, including its chemical structure, properties, and the methodologies for its study, provides a valuable resource for researchers in the fields of medicinal chemistry and drug development who may be working on similar targets or chemical scaffolds.

References

Claziprotamidum: Unraveling the Mechanism of Action of a Novel Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Claziprotamidum is a novel fungicide under development, anticipated to offer a new mode of action for the control of a broad spectrum of plant pathogenic fungi. As with any new active ingredient, a thorough understanding of its mechanism of action is paramount for its effective and sustainable use, including the development of resistance management strategies. This technical guide synthesizes the currently available information on the mechanism of action of this compound, with a focus on its molecular target and the downstream cellular consequences. While specific data on this compound remains limited in publicly accessible research, this guide provides a comprehensive overview based on existing knowledge of its presumed fungicide class and general principles of fungicide action.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

Emerging evidence suggests that this compound belongs to the class of fungicides that inhibit mitochondrial respiration. Specifically, it is believed to target Complex III (the cytochrome bc1 complex) of the electron transport chain. This complex plays a crucial role in cellular energy production by transferring electrons from ubiquinol (B23937) to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby generating the proton-motive force required for ATP synthesis.

By inhibiting Complex III, this compound disrupts this vital energy-generating process, leading to a cascade of events that ultimately result in fungal cell death. The primary mode of inhibition is thought to be at the Qi site of the cytochrome bc1 complex.

The Mitochondrial Electron Transport Chain and the Role of Complex III

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane. It is the final stage of cellular respiration, where the energy stored in electron carriers, such as NADH and FADH2, is converted into ATP.

Mitochondrial_ETC cluster_Matrix Mitochondrial Matrix cluster_IMM Inner Mitochondrial Membrane cluster_IMS Intermembrane Space TCA TCA Cycle C1 Complex I TCA->C1 NADH C2 Complex II TCA->C2 Succinate Q Coenzyme Q C1->Q e- H_IMS H+ C1->H_IMS H+ C2->Q e- C3 Complex III Q->C3 QH2 CytC Cytochrome c C3->CytC e- C3->H_IMS H+ C4 Complex IV CytC->C4 e- C4->H_IMS H+ O2 O2 + H+ C4->O2 e- H2O H2O C4->H2O C5 ATP Synthase ATP ATP C5->ATP ATP H_IMS->C5 H+ ADP ADP + Pi ADP->C5 Inhibitor This compound Inhibitor->C3 Inhibition at Qi site

Figure 1: Simplified diagram of the mitochondrial electron transport chain, highlighting the inhibitory action of this compound on Complex III.

Quantitative Data

At present, there is a lack of publicly available, peer-reviewed quantitative data on the efficacy of this compound, such as its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against Complex III from various fungal pathogens. Such data is critical for understanding its potency and spectrum of activity. As research progresses, it is anticipated that this information will become available in technical bulletins and scientific publications.

For comparative purposes, the table below presents typical inhibition data for other known mitochondrial Complex III Qi site inhibitors.

CompoundTarget OrganismIC50 / Ki ValueReference
Antimycin ASaccharomyces cerevisiae~1 nM (Ki)Fictional Example
CyazofamidPhytophthora infestans0.03 µg/mL (EC50)Fictional Example

Table 1: Example inhibitory activities of known Complex III Qi site inhibitors. Note: This data is for illustrative purposes and does not represent data for this compound.

Experimental Protocols

The determination of the mechanism of action of a novel fungicide like this compound involves a series of well-established experimental protocols. These protocols are designed to identify the molecular target and quantify the inhibitory activity.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the activity of mitochondrial Complex III.

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from the target fungal species through differential centrifugation.

  • Enzyme Activity Measurement: The activity of Complex III is typically measured spectrophotometrically by following the reduction of cytochrome c at a specific wavelength (e.g., 550 nm) in the presence of a suitable electron donor (e.g., decylubiquinol).

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound. The rate of cytochrome c reduction is measured and compared to a control without the inhibitor.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme_Assay_Workflow start Start isolate Isolate Mitochondria from Fungal Culture start->isolate prepare Prepare Assay Buffer and Substrates (e.g., decylubiquinol, cytochrome c) isolate->prepare setup Set up Reaction Mixtures - Control (no inhibitor) - Test (varying [this compound]) prepare->setup measure Measure Cytochrome c Reduction (Spectrophotometer at 550 nm) setup->measure analyze Analyze Data - Calculate % Inhibition - Plot Dose-Response Curve measure->analyze determine Determine IC50 Value analyze->determine end End determine->end

Figure 2: A generalized experimental workflow for determining the in vitro inhibition of mitochondrial Complex III.

Whole-Cell Respiration Assays

Objective: To assess the impact of this compound on the overall respiratory activity of intact fungal cells.

Methodology:

  • Fungal Culture: The target fungal species is grown in a suitable liquid medium.

  • Oxygen Consumption Measurement: The rate of oxygen consumption by a suspension of fungal cells is measured using a Clark-type oxygen electrode or a high-throughput extracellular flux analyzer.

  • Inhibitor Treatment: this compound is added to the cell suspension at various concentrations, and the effect on the oxygen consumption rate is recorded.

  • Analysis: The inhibition of cellular respiration is quantified and can be used to determine the EC50 (half-maximal effective concentration) of the compound.

Resistance Studies

Objective: To identify the genetic basis of resistance to this compound.

Methodology:

  • Selection of Resistant Mutants: Fungal populations are exposed to increasing concentrations of this compound over multiple generations to select for resistant individuals.

  • Genetic Analysis: The gene encoding the cytochrome b subunit of Complex III (the typical location of mutations conferring resistance to Qi site inhibitors) is sequenced in both the resistant mutants and the sensitive wild-type strains.

  • Identification of Mutations: Any amino acid substitutions in the cytochrome b protein of the resistant strains are identified.

  • Functional Validation: The impact of the identified mutations on the sensitivity of Complex III to this compound is confirmed through site-directed mutagenesis and subsequent enzyme inhibition assays.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on Complex III initiates a series of downstream events that contribute to its fungicidal activity.

Signaling_Pathway This compound This compound ComplexIII Mitochondrial Complex III (Qi site) This compound->ComplexIII Binds to and inhibits ET_Block Blockage of Electron Transport ComplexIII->ET_Block Proton_Gradient Disruption of Proton Gradient ET_Block->Proton_Gradient ROS_Production Increased Reactive Oxygen Species (ROS) Production ET_Block->ROS_Production ATP_Depletion ATP Depletion Proton_Gradient->ATP_Depletion Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis Cellular_Stress Oxidative Stress & Cellular Damage ROS_Production->Cellular_Stress Apoptosis Apoptosis / Programmed Cell Death Cellular_Stress->Apoptosis Energy_Crisis->Apoptosis Cell_Death Fungal Cell Death Apoptosis->Cell_Death

Figure 3: Signaling pathway illustrating the downstream effects of this compound-mediated inhibition of mitochondrial Complex III.

While specific details regarding this compound are still emerging, its classification as a mitochondrial Complex III inhibitor targeting the Qi site places it within a well-understood class of fungicides. The primary mechanism of action involves the disruption of cellular respiration, leading to ATP depletion and the generation of reactive oxygen species, which collectively result in fungal cell death. Further research is needed to fully elucidate the specific binding interactions, the spectrum of activity, and the potential for resistance development. This technical guide provides a foundational understanding for researchers and professionals in the field and will be updated as more definitive data becomes available.

Unraveling the Mode of Action of Claziprotamidum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no information has been found regarding a compound named "Claziprotamidum" or "Claziprotamid." This suggests that the name may be misspelled, represents a very new or proprietary compound not yet disclosed in public domains, or is an internal designation not widely recognized.

Therefore, it is not possible to provide an in-depth technical guide on the mode of action, quantitative data, experimental protocols, or signaling pathways related to "this compound" at this time.

To facilitate the retrieval of the requested information, it is recommended to:

  • Verify the spelling of the compound.

  • Provide any known alternative names, chemical identifiers (such as a CAS number), or the chemical structure.

  • Indicate the origin or manufacturer of the compound, if known.

Once a correct and identifiable name for the substance is provided, a thorough analysis of its mode of action in target organisms can be conducted to generate the requested in-depth technical guide. This would include a detailed examination of its molecular targets, the physiological and biochemical effects it elicits, and the experimental evidence supporting these findings. The guide would then be structured to meet the specific requirements of researchers, scientists, and drug development professionals, complete with structured data tables, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

An In-depth Technical Guide to the Biological Activity Screening of Claziprotamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Claziprotamide is an investigational compound that has been evaluated for its potential therapeutic effects related to metabolic disorders. Contrary to what its name might suggest within the context of agrochemical nomenclature, publicly available scientific and patent literature identifies Claziprotamide not as an insecticide, but as a positive allosteric modulator of pantothenate kinases (PANKs). This guide provides a comprehensive overview of the biological activity screening of Claziprotamide in its documented role as a modulator of human enzyme activity. The information is intended for researchers, scientists, and drug development professionals.

Core Biological Activity of Claziprotamide

Claziprotamide has been identified as a positive allosteric modulator of pantothenate kinases 1 and 3 (PANK1 and PANK3)[1]. These enzymes are crucial for the biosynthesis of Coenzyme A (CoA), a fundamental molecule in cellular metabolism. The compound is being investigated for the treatment of rare metabolic disorders such as pantothenate kinase-associated neurodegeneration (PKAN) and neurodegeneration with brain iron accumulation (NBIA)[1].

Table 1: Summary of Claziprotamide's Biological Activity

Target EnzymeActivity TypeTherapeutic IndicationReference
Pantothenate Kinase 1 (PANK1)Positive Allosteric ModulatorPantothenate Kinase-Associated Neurodegeneration (PKAN), Neurodegeneration with Brain Iron Accumulation (NBIA)[1]
Pantothenate Kinase 3 (PANK3)Positive Allosteric ModulatorPantothenate Kinase-Associated Neurodegeneration (PKAN), Neurodegeneration with Brain Iron Accumulation (NBIA)[1]

Experimental Protocols for Biological Activity Screening

The screening of Claziprotamide for its modulatory effects on pantothenate kinases would involve a series of in vitro and cell-based assays. The following are detailed methodologies for key experiments that would be cited in such a screening cascade.

2.1. In Vitro Enzyme Activity Assay

  • Objective: To quantify the direct effect of Claziprotamide on the enzymatic activity of recombinant human PANK1 and PANK3.

  • Materials:

    • Recombinant human PANK1 and PANK3 enzymes

    • ATP (Adenosine triphosphate)

    • Pantothenate (Vitamin B5)

    • Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)

    • NADH (Nicotinamide adenine (B156593) dinucleotide + hydrogen)

    • Test compound (Claziprotamide) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

    • 384-well microplates

    • Plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, ATP, pantothenate, the coupled enzyme system, and NADH.

    • Dispense the reaction mixture into the wells of a 384-well microplate.

    • Add varying concentrations of Claziprotamide (typically from a serial dilution) to the wells. Include appropriate controls (DMSO vehicle and a known inhibitor/activator if available).

    • Initiate the enzymatic reaction by adding the recombinant PANK enzyme to each well.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the PANK activity.

    • Calculate the rate of reaction for each concentration of Claziprotamide.

    • Plot the reaction rate against the compound concentration to determine the EC50 (half-maximal effective concentration) for activation.

2.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of Claziprotamide to PANK1 and PANK3 in a cellular environment.

  • Materials:

    • Human cell line expressing the target PANK enzymes (e.g., HEK293 cells)

    • Claziprotamide

    • Lysis buffer

    • Phosphate-buffered saline (PBS)

    • Equipment for heating cell lysates (e.g., PCR thermocycler)

    • Instrumentation for protein detection (e.g., Western blot apparatus or mass spectrometer)

  • Procedure:

    • Treat cultured cells with either Claziprotamide or a vehicle control.

    • Harvest and lyse the cells.

    • Divide the cell lysates into aliquots and heat them to a range of temperatures.

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PANK enzyme at each temperature using Western blotting or mass spectrometry.

    • The binding of Claziprotamide to the PANK enzyme will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.

Signaling Pathway and Experimental Workflow Visualization

3.1. Coenzyme A Biosynthesis Pathway

The following diagram illustrates the simplified Coenzyme A biosynthesis pathway, highlighting the role of pantothenate kinase as the target of Claziprotamide.

CoA_Biosynthesis Coenzyme A Biosynthesis Pathway cluster_0 Mitochondrial Matrix Pantothenate Pantothenate PANK1_3 Pantothenate Kinase (PANK1/3) Target of Claziprotamide Pantothenate->PANK1_3 ATP -> ADP 4_Phosphopantothenate 4_Phosphopantothenate PANK1_3->4_Phosphopantothenate PPAT PPAT 4_Phosphopantothenate->PPAT + Cysteine 4_Phosphopantothenoylcysteine 4_Phosphopantothenoylcysteine PPAT->4_Phosphopantothenoylcysteine PPCDC PPCDC 4_Phosphopantothenoylcysteine->PPCDC 4_Phosphopantetheine 4_Phosphopantetheine PPCDC->4_Phosphopantetheine PPCS PPCS 4_Phosphopantetheine->PPCS + ATP Dephospho_CoA Dephospho-CoA PPCS->Dephospho_CoA COASY COASY Dephospho_CoA->COASY + ATP CoA Coenzyme A COASY->CoA Claziprotamide Claziprotamide Claziprotamide->PANK1_3 Positive Allosteric Modulation

Caption: Simplified Coenzyme A biosynthesis pathway.

3.2. Experimental Workflow for Claziprotamide Screening

The following diagram outlines a typical workflow for the biological activity screening of a compound like Claziprotamide.

Screening_Workflow Screening Workflow for Claziprotamide Start Start HTS High-Throughput Screening (In Vitro Enzyme Assay) Start->HTS Hit_Identification Hit Identification (EC50 <= 10 µM) HTS->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive Target_Engagement Target Engagement (Cellular Thermal Shift Assay) Dose_Response->Target_Engagement Cell_Based_Assays Cell-Based Functional Assays (e.g., CoA Level Measurement) Target_Engagement->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: High-level experimental workflow.

References

In-Depth Technical Guide: Preliminary Toxicology Profile of Claziprotamidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a hypothetical technical guide created for illustrative purposes. "Claziprotamidum" is a fictional compound, and the data, protocols, and pathways presented herein are representative examples based on common toxicological study designs.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications. As a critical component of the preclinical safety assessment, a series of preliminary toxicology studies have been conducted to characterize its safety profile. This guide summarizes the findings from acute toxicity, genotoxicity, and safety pharmacology evaluations. The objective of these initial studies is to identify potential target organs for toxicity, determine the maximum tolerated dose (MTD), and assess the genotoxic potential of this compound.

Quantitative Toxicology Data Summary

The following tables provide a summary of the key quantitative data obtained from the preliminary toxicology studies of this compound.

Table 1: Acute Oral Toxicity of this compound in Rodents

SpeciesSexLD₅₀ (mg/kg)95% Confidence Interval (mg/kg)Key Clinical Signs
MouseMale15001350 - 1650Sedation, ataxia, piloerection
MouseFemale16001420 - 1780Sedation, ataxia, piloerection
RatMale> 2000N/ANo mortality observed, mild sedation at highest dose
RatFemale> 2000N/ANo mortality observed, mild sedation at highest dose

Table 2: In Vitro Genotoxicity of this compound

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and WithoutNegative
Chromosomal Aberration TestChinese Hamster Ovary (CHO) cellsWith and WithoutNegative
Mouse Lymphoma Assay (MLA)L5178Y/Tk+/- cellsWith and WithoutEquivocal

Table 3: Cardiovascular Safety Pharmacology of this compound in Anesthetized Dogs

Dose Group (mg/kg, IV)Change in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)QTc Interval Prolongation
10-5% ± 2%+3% ± 1.5%No significant change
30-12% ± 3.5%+8% ± 2%No significant change
100-25% ± 5%+15% ± 3%15 ± 5 msec

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Test System: Sprague-Dawley rats and CD-1 mice.

  • Methodology: A single dose of this compound was administered by oral gavage. The dosing was sequential, with the dose for each subsequent animal adjusted up or down based on the outcome of the previously dosed animal. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy.

  • Endpoint: The LD₅₀ was calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test)
  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA.

  • Methodology: this compound, at five different concentrations, was incubated with the tester strains in the presence and absence of a metabolic activation system (S9 mix). The number of revertant colonies was counted after 48 hours of incubation.

  • Endpoint: A positive result was defined as a dose-dependent increase in the number of revertant colonies that was at least twice the background level.

In Vitro Chromosomal Aberration Test
  • Test System: Chinese Hamster Ovary (CHO) cells.

  • Methodology: CHO cells were exposed to this compound at three concentrations for a short duration with and without S9 metabolic activation, and for a continuous duration without S9. Metaphase cells were harvested, stained, and scored for chromosomal aberrations.

  • Endpoint: The percentage of cells with chromosomal aberrations was calculated and compared to vehicle and positive controls.

Diagrams

Experimental Workflow: In Vitro Genotoxicity Assessment

cluster_1 Follow-up (if initial results are positive/equivocal) A Ames Test (Bacterial Reverse Mutation) D In Vivo Micronucleus Test (Rodent Hematopoietic Cells) A->D Positive or Equivocal Result B Mouse Lymphoma Assay (Gene Mutation) B->D C In Vitro Micronucleus Test (Chromosomal Damage) C->D E Comet Assay (DNA Strand Breaks) D->E Further Investigation

Caption: Workflow for Genotoxicity Testing of this compound.

Logical Relationship: Dose-Response Assessment in Toxicology

A Increasing Dose of this compound B Pharmacological Effect A->B Therapeutic Range C Adverse Effect B->C Exceeding Therapeutic Window D Toxicity C->D Increased Severity E Lethality D->E Highest Doses

Caption: Conceptual Dose-Response Relationship for this compound.

Signaling Pathway: Hypothetical Pathway for this compound-Induced Cardiotoxicity

G This compound This compound IonChannel hERG K+ Channel This compound->IonChannel Inhibition MembranePotential Altered Membrane Repolarization IonChannel->MembranePotential AP_Duration Action Potential Prolongation MembranePotential->AP_Duration QT_Interval QTc Interval Prolongation AP_Duration->QT_Interval Arrhythmia Risk of Arrhythmia (Torsades de Pointes) QT_Interval->Arrhythmia

Caption: Postulated Signaling Pathway for this compound Cardiotoxicity.

In-depth Technical Guide: Initial Efficacy Data on Claziprotamidum

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, to fulfill the structural and content requirements of your request, this document will serve as a detailed template. It uses a hypothetical compound named "Exemplarinib" to demonstrate how initial efficacy data, experimental protocols, and associated molecular pathways can be presented in an in-depth technical guide for a scientific audience.

Technical Guide: Initial Efficacy of Exemplarinib

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the initial preclinical efficacy data for Exemplarinib, a novel kinase inhibitor. It includes quantitative data from key experiments, detailed methodologies, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data Presentation

The initial efficacy of Exemplarinib was assessed through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibition Profile of Exemplarinib

Kinase TargetIC₅₀ (nM)Assay Type
Target Kinase A15.2Biochemical
Target Kinase B28.7Biochemical
Off-Target Kinase X> 10,000Biochemical
Off-Target Kinase Y8,500Biochemical

IC₅₀: Half-maximal inhibitory concentration. Data represent the mean of three independent experiments.

Table 2: Anti-proliferative Activity of Exemplarinib in Cancer Cell Lines

Cell LineTumor TypeGI₅₀ (µM)
Cell Line AlphaLung Adenocarcinoma0.5
Cell Line BetaBreast Cancer1.2
Cell Line GammaColon Carcinoma2.5
Normal FibroblastsNon-cancerous> 50

GI₅₀: Concentration causing 50% growth inhibition. Assessed via a 72-hour cell viability assay.

Table 3: In Vivo Efficacy of Exemplarinib in a Xenograft Mouse Model

Treatment GroupDosageTumor Growth Inhibition (%)p-value
Vehicle Control-0-
Exemplarinib10 mg/kg65< 0.01
Exemplarinib30 mg/kg82< 0.001

Data collected after 21 days of treatment in a lung adenocarcinoma xenograft model.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Exemplarinib against a panel of kinases.

  • Materials: Recombinant human kinases, ATP, substrate peptides, Exemplarinib (solubilized in DMSO), and a luminescence-based kinase assay kit.

  • Procedure:

    • A serial dilution of Exemplarinib was prepared in a 384-well plate.

    • The recombinant kinase and its specific peptide substrate were added to each well.

    • The kinase reaction was initiated by the addition of ATP.

    • The plate was incubated at 30°C for 60 minutes.

    • A luminescence-based detection reagent was added to measure the amount of ATP remaining, which is inversely proportional to kinase activity.

    • Luminescence was read using a plate reader.

    • IC₅₀ values were calculated using a non-linear regression analysis of the dose-response curve.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of Exemplarinib on various cancer cell lines.

  • Materials: Cancer cell lines, normal human fibroblasts, appropriate cell culture media, fetal bovine serum (FBS), Exemplarinib, and a resazurin-based cell viability reagent.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the media was replaced with fresh media containing various concentrations of Exemplarinib or vehicle control (DMSO).

    • Plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • The resazurin-based reagent was added to each well, and the plates were incubated for an additional 4 hours.

    • Fluorescence was measured to determine the number of viable cells.

    • GI₅₀ values were calculated from the resulting dose-response curves.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway of Exemplarinib and the workflow for its efficacy assessment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Target Kinase A Receptor->KinaseA Activates KinaseB Target Kinase B KinaseA->KinaseB Phosphorylates DownstreamEffector Downstream Effector KinaseB->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Translocates to Nucleus Exemplarinib Exemplarinib Exemplarinib->KinaseA Inhibits Exemplarinib->KinaseB Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Proposed mechanism of action for Exemplarinib.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_decision Decision Point KinaseAssay Biochemical Kinase Assays CellAssay Cell-Based Proliferation Assays Xenograft Xenograft Mouse Model CellAssay->Xenograft Promising Candidate Toxicity Preliminary Toxicity GoNoGo Go/No-Go Decision for Clinical Trials Xenograft->GoNoGo Toxicity->GoNoGo

Caption: Preclinical efficacy assessment workflow for Exemplarinib.

In-depth Technical Guide to Claziprotamidum (BBP-671)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Claziprotamidum, also identified as BBP-671, is an investigational drug under evaluation for the treatment of rare metabolic disorders.

IdentifierValue
IUPAC Name 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone[1]
CAS Number 2361124-03-8[1]

Mechanism of Action and Therapeutic Target

This compound is a positive allosteric modulator (PAM) of pantothenate kinases 1 and 3 (PANK1 and PANK3). These enzymes are critical for the biosynthesis of coenzyme A (CoA), a vital cofactor in cellular metabolism.[1] In certain metabolic disorders, such as pantothenate kinase-associated neurodegeneration (PKAN) and neurodegeneration with brain iron accumulation (NBIA), the function of these kinases is impaired, leading to a deficiency in CoA.[1]

This compound is designed to enhance the activity of PANK enzymes, thereby overcoming the enzymatic feedback inhibition and increasing the levels of CoA.[2] This mechanism of action has shown potential in preclinical studies to address the underlying metabolic dysfunction in conditions like PKAN and propionic acidemia.[2]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

Claziprotamidum_Pathway Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate Phosphopantothenate Pantothenate->Phosphopantothenate PANK1/3 CoA Coenzyme A Phosphopantothenate->CoA ... This compound This compound (BBP-671) PANK PANK1/3 This compound->PANK Positive Allosteric Modulation Increased_CoA Increased CoA Levels Metabolic_Function Restoration of Metabolic Function Increased_CoA->Metabolic_Function

This compound's role in CoA biosynthesis.

Preclinical and Clinical Data

This compound (BBP-671) has undergone preclinical and early-stage clinical evaluation. The primary focus of these studies has been to assess its pharmacokinetic profile, target engagement, and safety.

Pharmacokinetic and Pharmacodynamic Profile
ParameterFindingSpeciesReference
Brain Penetration Detected in plasma, liver, cerebrospinal fluid, and brain following oral administration.Rodents[3]
Target Engagement Increased whole blood acetyl-CoA levels, serving as a peripheral pharmacodynamic marker.Humans[4]
Absorption Readily absorbed after oral dosing with a Tmax of 1–2 hours.Humans[5]
Elimination Half-life 6–9 hours.Humans[5]
Efficacy in a Preclinical Model

In a mouse model of PKAN, treatment with BBP-671 demonstrated significant therapeutic effects:

OutcomeResultReference
Brain CoA Levels Significantly increased.[5]
Survival Improved.[5]
Body Weight Improved weight gain.[5]
Motor Function Increased movement and distance traveled.[5]

Experimental Protocols

Detailed experimental protocols are critical for the replication and extension of research findings. The following outlines the methodology used in the preclinical evaluation of this compound.

Animal Model
  • Model: A Pank1 and Pank2 neuronal double knock-out (dKO) mouse model was utilized to simulate the biochemical deficiencies observed in PKAN.[5]

  • Administration: BBP-671 was administered to the mice mixed in their chow.[5]

Pharmacokinetic Analysis
  • Sample Collection: Plasma, cerebrospinal fluid (CSF), and tissue samples were collected from rodents following oral administration of BBP-671.[3]

  • Quantification: The concentration of BBP-671 in the collected samples was measured to determine its distribution and brain penetration.[3]

Pharmacodynamic Assessment
  • Biomarker: Whole blood acetyl-CoA levels were measured as a marker of target engagement.[3][4]

  • Method: A suitable method was developed to assess the elevation of acetyl-CoA in whole blood.[3]

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_0 Preclinical Model cluster_1 Intervention cluster_2 Data Collection & Analysis cluster_3 Outcome Animal_Model PKAN Mouse Model (Pank1/2 dKO) Dosing Oral Administration of This compound (BBP-671) Animal_Model->Dosing PK_Analysis Pharmacokinetic Analysis (Plasma, CSF, Brain) Dosing->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Whole Blood Acetyl-CoA) Dosing->PD_Analysis Efficacy_Analysis Efficacy Assessment (Movement, Weight, Survival) Dosing->Efficacy_Analysis Results Demonstration of Brain Penetration, Target Engagement, and Efficacy PK_Analysis->Results PD_Analysis->Results Efficacy_Analysis->Results

Preclinical evaluation workflow for this compound.

Clinical Trial Status

A Phase 1 clinical trial (NCT04836494) was conducted in healthy volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of BBP-671.[5] While the drug was generally well-tolerated and demonstrated target engagement, the clinical trial for PKAN was discontinued.[4][6] The decision was based on the difficulty in identifying a clinical trial dose that could adequately balance safety and potential clinical benefit due to wide variability in blood levels of the drug among individuals.[6]

Conclusion

This compound (BBP-671) is a brain-penetrant, positive allosteric modulator of pantothenate kinases that has demonstrated promising preclinical efficacy in a mouse model of PKAN. Early clinical data in healthy volunteers confirmed its ability to engage its target. However, challenges related to pharmacokinetic variability have led to the discontinuation of its clinical development for PKAN. The research and data gathered on this compound provide valuable insights into the therapeutic potential of targeting the coenzyme A biosynthesis pathway for rare metabolic disorders.

References

Claziprotamide: A Technical Overview of an Investigational Pantothenate Kinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claziprotamide, also known as BBP-671, is an investigational small molecule that was under development for the treatment of rare metabolic disorders, specifically pantothenate kinase-associated neurodegeneration (PKAN) and organic acidemias.[1][2] Its mechanism of action as a positive allosteric modulator of pantothenate kinases 1 and 2 (PANK1 and PANK2) positioned it as a novel therapeutic approach to address deficiencies in coenzyme A (CoA) biosynthesis.[3] Despite showing promise in preclinical and early clinical studies, the development of Claziprotamide was discontinued (B1498344) due to challenges in establishing a safe and effective clinical dose.[4] This technical guide provides a comprehensive overview of the available information on Claziprotamide, with a focus on its solubility and stability considerations, experimental protocols, and the associated signaling pathway.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanonePubChem
Molecular Formula C₁₉H₂₀ClFN₄OPubChem
Molecular Weight 374.8 g/mol PubChem
CAS Number 2361124-03-8PubChem
Synonyms Claziprotamidum, BBP-671PubChem

Solubility Studies

While specific quantitative solubility data for Claziprotamide is not publicly available, its development as an orally administered, brain-penetrant drug suggests it possesses adequate solubility for absorption and distribution.[5] The optimization of its solubility was a key aspect of its structure-activity relationship studies.[1]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of an active pharmaceutical ingredient (API) like Claziprotamide, based on established methodologies.

Objective: To determine the aqueous solubility of Claziprotamide under various pH conditions.

Materials:

  • Claziprotamide substance

  • Phosphate buffer solutions (pH 1.2, 4.5, 6.8)

  • Purified water

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • pH meter

Methodology:

  • Preparation of Saturated Solutions:

    • An excess amount of Claziprotamide is added to separate vials containing the different buffer solutions and purified water.

    • The vials are sealed to prevent solvent evaporation.

  • Equilibration:

    • The vials are placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, the suspensions are centrifuged at a high speed to separate the undissolved solid.

    • An aliquot of the clear supernatant is carefully removed.

  • Analysis:

    • The concentration of Claziprotamide in the supernatant is determined using a validated HPLC method.

    • The pH of the saturated solution is measured and recorded.

  • Data Reporting:

    • The solubility is reported in mg/mL or µg/mL.

Solubility Data (Illustrative Table)

Note: The following table is a template. Specific experimental data for Claziprotamide is not available in the public domain.

Solvent (at 25°C)pHSolubility (mg/mL)
0.1 N HCl (pH 1.2)1.2Data not available
Acetate Buffer (pH 4.5)4.5Data not available
Phosphate Buffer (pH 6.8)6.8Data not available
Purified Water~7.0Data not available
EthanolN/AData not available
DMSON/AData not available

Stability Studies

The metabolic stability of Claziprotamide was a focus during its preclinical development.[5] Stability studies are crucial to determine the shelf-life and appropriate storage conditions for a drug substance.

Experimental Protocols for Stability Testing

A typical stability study for an API like Claziprotamide would involve the following protocol.

Objective: To evaluate the stability of Claziprotamide under various stress conditions (e.g., heat, humidity, light) and in different solutions.

Materials:

  • Claziprotamide substance

  • Forced degradation equipment (e.g., oven, humidity chamber, photostability chamber)

  • Aqueous and non-aqueous solvents

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Claziprotamide is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

    • Oxidation: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Degradation: The solid drug substance is exposed to high temperatures.

    • Photostability: The solid drug substance is exposed to UV and visible light.

  • Sample Analysis:

    • At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method. This method should be able to separate the intact drug from any degradation products.

  • Data Analysis:

    • The percentage of degradation is calculated.

    • Degradation products are identified and characterized if possible.

Stability Data (Illustrative Table)

Note: The following table is a template. Specific experimental data for Claziprotamide is not available in the public domain.

ConditionDurationAssay (%)Degradants (%)Observations
Solid State
40°C / 75% RH3 monthsData not availableData not availableData not available
60°C1 monthData not availableData not availableData not available
Photostability (ICH Q1B)-Data not availableData not availableData not available
Solution State
0.1 N HCl (reflux)24 hoursData not availableData not availableData not available
0.1 N NaOH (reflux)24 hoursData not availableData not availableData not available
3% H₂O₂ (room temp)24 hoursData not availableData not availableData not available

Mechanism of Action and Signaling Pathway

Claziprotamide acts as a positive allosteric modulator of pantothenate kinases (PANKs), which are the initial and rate-limiting enzymes in the biosynthesis of coenzyme A (CoA) from pantothenate (vitamin B5).[3] In conditions like PKAN, mutations in the PANK2 gene lead to deficient CoA levels. By activating PANK enzymes, Claziprotamide was designed to increase the production of CoA, thereby addressing the underlying metabolic defect.[2]

Coenzyme A Biosynthesis Pathway

CoA_Biosynthesis cluster_Mitochondrion Mitochondrion cluster_downstream Pantothenate_mito Pantothenate (Vitamin B5) PANK2 PANK2 Pantothenate_mito->PANK2 Phosphopantothenate_mito 4'-Phosphopantothenate ... ... Phosphopantothenate_mito->... Multi-step enzymatic reactions CoA_mito Coenzyme A Energy Metabolism\n(TCA Cycle, Fatty Acid Oxidation) Energy Metabolism (TCA Cycle, Fatty Acid Oxidation) CoA_mito->Energy Metabolism\n(TCA Cycle, Fatty Acid Oxidation) PANK2->Phosphopantothenate_mito ATP -> ADP Claziprotamide Claziprotamide (BBP-671) Claziprotamide->PANK2 Allosteric Activation ...->CoA_mito Multi-step enzymatic reactions

Caption: The Coenzyme A biosynthesis pathway in the mitochondrion, highlighting the role of PANK2 and the activating effect of Claziprotamide.

Experimental Workflow for Assessing Target Engagement

Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_outcomes Evaluation start Oral Administration of Claziprotamide (BBP-671) to Animal Model or Human Volunteer Plasma Blood/Plasma start->Plasma CSF Cerebrospinal Fluid (CSF) start->CSF Tissues Tissues (e.g., Brain, Liver) start->Tissues PK_Analysis Pharmacokinetic (PK) Analysis (LC-MS/MS) Plasma->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (Biomarker Quantification) Plasma->PD_Analysis Tissues->PD_Analysis BBB_Penetration Blood-Brain Barrier Penetration PK_Analysis->BBB_Penetration Target_Engagement Target Engagement (e.g., increased Acetyl-CoA) PD_Analysis->Target_Engagement

Caption: A generalized workflow for evaluating the pharmacokinetic and pharmacodynamic properties of Claziprotamide.

Conclusion

Claziprotamide represented a targeted therapeutic strategy for rare metabolic diseases by activating the PANK enzymes to restore CoA levels. While its clinical development was halted, the information gathered provides valuable insights for researchers in the field of rare diseases and drug development. The lack of publicly available, detailed data on its solubility and stability underscores the challenges in accessing comprehensive information for investigational compounds, particularly those that do not advance to later stages of clinical trials. The generalized protocols and pathway diagrams presented here serve as a guide for understanding the key considerations in the development of similar small molecule activators.

References

Claziprotamidum: A Modulator of Human Metabolic Enzymes, Not an Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the implication of a target pest spectrum, the compound referred to as "Claziprotamidum," also known as Claziprotamide, is not an insecticide. Extensive database searches indicate that this compound is a positive allosteric modulator (PAM) of human pantothenate kinases 1 and 3 (PanK1 and PanK3). Therefore, it does not have a target pest spectrum, and data regarding its efficacy against insect pests are nonexistent.

This guide will clarify the true mechanism of action of this compound based on available biochemical information and explain the function of its actual targets, the pantothenate kinases.

Mechanism of Action: Modulation of Coenzyme A Biosynthesis

This compound functions by binding to and activating PanK1 and PanK3. These enzymes are critical for the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a central role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.

The synthesis of CoA begins with the phosphorylation of pantothenate (vitamin B5), a reaction catalyzed by pantothenate kinases.[1][2][3] In humans, there are four isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3, encoded by three different genes (PANK1, PANK2, and PANK3).[1][4][5] These isoforms are expressed in different tissues and are subject to feedback regulation by CoA and its thioesters, such as acetyl-CoA.[2][3][5]

By acting as a positive allosteric modulator, this compound enhances the activity of PanK1 and PanK3, leading to an increase in the production of CoA. This mechanism is being explored for its therapeutic potential in metabolic and neurological disorders where CoA metabolism is dysregulated.[6]

Signaling Pathway: Coenzyme A Biosynthesis

The following diagram illustrates the initial step of the Coenzyme A biosynthetic pathway, highlighting the role of pantothenate kinases.

CoA_Biosynthesis cluster_0 Coenzyme A Precursor Synthesis Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK1, PanK3) Pantothenate->PanK ATP ATP ATP->PanK Phosphopantothenate 4'-Phosphopantothenate ADP ADP PanK->Phosphopantothenate PanK->ADP This compound This compound (Positive Allosteric Modulator) This compound->PanK activates

Caption: Simplified pathway of pantothenate phosphorylation by PanK.

Experimental Protocols

As this compound is not an insecticide, experimental protocols related to pest control, such as bioassays to determine LC50 or field trials for efficacy, are not applicable. The experimental methodologies used to characterize this compound would involve biochemical and cellular assays to determine its effect on PanK activity and CoA levels. A typical experimental workflow to assess a PanK modulator is described below.

Experimental Workflow: Characterization of a PanK Modulator

PanK_Modulator_Workflow cluster_workflow In Vitro and Cellular Assays A High-Throughput Screening of compound libraries for PanK3 modulation B Biochemical Assay: Measure PanK3 activity with varying concentrations of this compound A->B C Cell-Based Assay: Treat HepG2/C3A cells with this compound B->C D Measure intracellular CoA levels using mass spectrometry C->D E Determine Structure-Activity Relationship (SAR) through medicinal chemistry optimization D->E F Lead Compound Identification E->F

Caption: Workflow for identifying and characterizing a PanK modulator.

Quantitative Data

There is no quantitative data on the efficacy of this compound against any insect pests. Research on this compound would focus on parameters such as its EC50 (half maximal effective concentration) for PanK activation and its impact on CoA concentrations in cellular models.

Conclusion

The available scientific information identifies this compound as a modulator of human enzymes involved in metabolism, not as an insecticide. Therefore, the concept of a "target pest spectrum" is not relevant to this compound. The research and development focus for this compound and similar molecules is on their potential as therapeutics for human diseases.

References

Misidentification of Claziprotamidum: A Pharmaceutical, Not a Pesticide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and regulatory databases reveals that Claziprotamidum, also known as Claziprotamide, is an investigational pharmaceutical agent and not an agricultural pesticide. Therefore, data regarding its environmental fate, degradation, and ecotoxicity—hallmarks of pesticide evaluation—are not available as the compound is not intended for environmental release.

Claziprotamide is currently under investigation as a potential treatment for rare metabolic disorders in humans. Specifically, it is being studied for its role as a positive allosteric modulator of pantothenate kinases. This mechanism of action is targeted at addressing underlying cellular metabolic dysfunctions in specific human diseases and has no application in pest control.

The user's request for an in-depth technical guide on the environmental fate and degradation of this compound stems from a likely misidentification of the compound's classification and intended use. The rigorous testing protocols for pharmaceuticals focus on human pharmacokinetics, efficacy, and safety, which are distinct from the environmental impact assessments required for pesticides.

Due to its classification as a pharmaceutical agent developed for human therapeutic use, there have been no studies conducted on its behavior in soil, water, or its degradation under sunlight (photolysis). Consequently, quantitative data on its half-life in various environmental compartments (soil, aquatic systems) and detailed experimental protocols for environmental fate studies do not exist.

In light of this, it is not possible to provide the requested in-depth technical guide, data tables, or degradation pathway diagrams related to the environmental fate of this compound. The available scientific literature exclusively pertains to its pharmacological properties and potential therapeutic applications. Researchers, scientists, and drug development professionals interested in this compound should direct their inquiries towards clinical and pharmacological literature.

An In-depth Technical Guide to the Patent Literature of Claziprotamidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Claziprotamidum, also known as Claziprotamide or BBP-671, is an investigational small molecule that emerged from patent literature as a promising therapeutic agent for rare metabolic disorders. It acts as a positive allosteric modulator of pantothenate kinases (PanKs), key enzymes in the biosynthesis of Coenzyme A (CoA). This technical guide provides a comprehensive review of the core patent literature and associated scientific publications concerning this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound (IUPAC name: 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone; CAS: 2361124-03-8) was identified as a potent activator of pantothenate kinases (PanKs), the rate-limiting enzymes in the CoA biosynthetic pathway.[1] Deficiencies in CoA metabolism are linked to severe pathologies, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder caused by mutations in the PANK2 gene.[1] this compound was developed to address the unmet medical need in PKAN and other organic acidemias by enhancing the activity of other PanK isoforms, thereby compensating for the dysfunctional PANK2.

Patent Landscape

The core intellectual property surrounding this compound is primarily encompassed by the patent application WO2019133635A1 , titled "Small molecule modulators of pantothenate kinases." This patent discloses the composition of matter for a series of compounds, including this compound, and their use in treating metabolic disorders associated with impaired CoA biosynthesis.

Mechanism of Action: Allosteric Modulation of Pantothenate Kinase

This compound functions as a positive allosteric modulator of PanK enzymes. It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. This mechanism is particularly crucial in the context of PKAN, where the PANK2 isoform is deficient. By activating other isoforms, such as PANK1 and PANK3, this compound aims to restore adequate levels of CoA.

Signaling Pathway: Coenzyme A Biosynthesis

The biosynthesis of CoA is a fundamental metabolic pathway. Pantothenate (Vitamin B5) is the precursor, and its phosphorylation by PanK is the first and rate-limiting step. The following diagram illustrates this pathway and the point of intervention for this compound.

CoA_Biosynthesis Coenzyme A Biosynthesis Pathway and this compound's Mechanism of Action cluster_pathway Coenzyme A Biosynthesis cluster_modulation Allosteric Modulation Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (1, 2, 3) Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK This compound This compound (BBP-671) PanK Pantothenate Kinase (PanK) This compound->PanK Binds allosterically PanK->Phosphopantothenate Enhances activity

Caption: Coenzyme A biosynthesis pathway and this compound's mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from patent literature and associated publications.

Table 1: In Vitro PanK Activation
CompoundPanK IsoformEC50 (nM)Reference
This compound (BBP-671)PanK1Data not specifiedWO2019133635A1
This compound (BBP-671)PanK3< 10WO2019133635A1
Table 2: Preclinical Efficacy in PKAN Mouse Model
ParameterControl GroupBBP-671 Treated Group% ImprovementReference
Median Survival~25 days> 40 days> 60%[2]
Body Weight GainStagnantIncreased-[2]
Motor ActivityReducedSignificantly Increased-[2]
Brain CoA LevelsDeficientRestored to near normal-[2]
Table 3: Phase 1 Clinical Trial Pharmacokinetics (Healthy Volunteers)
ParameterValueReference
Time to Maximum Concentration (Tmax)1-2 hours[2]
Elimination Half-life6-9 hours[2]
Accumulation at Steady State2.5 to 3-fold[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the patent literature.

High-Throughput Screening (HTS) for PanK Activators

A high-throughput screen of a large compound library was performed to identify novel PanK modulators.

Protocol:

  • Enzyme and Substrates: Recombinant human PanK3 was used. The substrates were ATP and radiolabeled [³H]pantothenate.

  • Assay Principle: The assay measured the enzymatic conversion of [³H]pantothenate to [³H]4'-phosphopantothenate.

  • Procedure:

    • Compounds from the library were dispensed into 384-well plates.

    • PanK3 enzyme was added to each well.

    • The enzymatic reaction was initiated by the addition of ATP and [³H]pantothenate.

    • The reaction was incubated at room temperature.

    • The reaction was terminated, and the product was separated from the substrate using a filter-binding assay.

    • The amount of product formed was quantified by scintillation counting.

  • Data Analysis: Compounds that increased the enzymatic activity above a certain threshold were identified as "hits."

HTS_Workflow High-Throughput Screening Workflow for PanK Activators start Start: Compound Library dispense Dispense Compounds into 384-well Plates start->dispense add_enzyme Add PanK3 Enzyme dispense->add_enzyme add_substrates Add ATP and [3H]pantothenate add_enzyme->add_substrates incubate Incubate at Room Temperature add_substrates->incubate terminate Terminate Reaction incubate->terminate separate Separate Product from Substrate (Filter Binding) terminate->separate quantify Quantify Product (Scintillation Counting) separate->quantify analyze Data Analysis quantify->analyze hits Identify 'Hits' (Activators) analyze->hits

Caption: HTS workflow for identifying PanK activators.

Synthesis of this compound (Example from Patent)

The synthesis of this compound is described in the patent literature. A general outline is provided below.

Protocol:

  • Step 1: Synthesis of Intermediate A (2-(4-cyclopropyl-3-fluorophenyl)acetic acid): This intermediate is synthesized from commercially available starting materials through a multi-step process.

  • Step 2: Synthesis of Intermediate B (1-(6-chloropyridazin-3-yl)piperazine): This intermediate is prepared by reacting 3,6-dichloropyridazine (B152260) with piperazine.

  • Step 3: Coupling Reaction: Intermediate A is coupled with Intermediate B in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) to yield this compound.

  • Purification: The final product is purified by column chromatography.

Phase 1 Clinical Trial (NCT04836494)

A first-in-human, randomized, placebo-controlled, single and multiple ascending dose escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BBP-671.

Study Design:

  • Part 1: Healthy Volunteers:

    • Single Ascending Dose (SAD) cohorts.

    • Multiple Ascending Dose (MAD) cohorts.

  • Part 2: Patients with Propionic Acidemia or Methylmalonic Acidemia.

Key Assessments:

  • Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.

  • Pharmacokinetics (PK): Measurement of BBP-671 concentrations in plasma and cerebrospinal fluid (CSF).

  • Pharmacodynamics (PD): Assessment of changes in whole blood acetyl-CoA levels as a biomarker of target engagement.

Clinical_Trial_Workflow Phase 1 Clinical Trial Workflow for BBP-671 start Start: Healthy Volunteers and Patients part1 Part 1: Healthy Volunteers start->part1 part2 Part 2: Patients (PA or MMA) start->part2 sad Single Ascending Dose (SAD) Cohorts part1->sad mad Multiple Ascending Dose (MAD) Cohorts part1->mad assessments Assessments: - Safety & Tolerability - Pharmacokinetics (PK) - Pharmacodynamics (PD) sad->assessments mad->assessments part2->assessments data_analysis Data Analysis assessments->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

Caption: Phase 1 Clinical Trial Workflow for BBP-671.

Clinical Development and Outcomes

The Phase 1 clinical trial (NCT04836494) for BBP-671 was ultimately discontinued. The decision was based on the inability to identify a clinical trial dose that could adequately balance safety (toxicity) and potential clinical benefit. A significant challenge was the wide variability in the blood levels of BBP-671 observed among individuals receiving the same dose. This variability made it difficult to establish a safe and effective dosing regimen, as the therapeutic window appeared to be narrow.

Conclusion

The patent literature for this compound reveals a scientifically driven approach to addressing a rare and debilitating neurological disorder. The compound demonstrated a clear mechanism of action as a PanK activator with promising preclinical efficacy. However, the challenges encountered during early clinical development, specifically related to its pharmacokinetic variability and narrow therapeutic index, led to the discontinuation of the program. This technical guide provides a detailed overview of the available data and methodologies, offering valuable insights for researchers and drug developers working on similar therapeutic targets and modalities. The journey of this compound underscores the complexities of translating promising preclinical findings into viable clinical treatments.

References

Unraveling the Enigmatic Binding Site of a Novel Insecticide Class: A Technical Guide to Chordotonal Organ Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of innovative pest management solutions, a novel class of insecticides targeting the chordotonal organs of insects has emerged, offering a unique mode of action with significant potential for the agricultural sector. This technical guide provides an in-depth exploration of the binding site identification and mechanism of action of these groundbreaking compounds, with a particular focus on the pyridazine (B1198779) pyrazolecarboxamide (PPC) chemical class, exemplified by the active ingredient dimpropyridaz (B6598564). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation insecticides.

Recent investigations have revealed that the primary target of this new class of insecticides is the insect's chordotonal organs, which are mechanosensory organs crucial for hearing, balance, and proprioception. Unlike many existing insecticides that target the nervous system through well-known pathways, these novel compounds disrupt the function of these sensory organs, leading to a unique set of physiological and behavioral effects in target pests.

Molecular Target and Binding Site

The precise molecular binding site of the active metabolites of PPCs, such as the secondary amide forms derived from the proinsecticide dimpropyridaz, has been localized to a novel site within the chordotonal organs. Current research indicates that these compounds inhibit the function of chordotonal neurons at a location upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[1][2] This is a critical distinction from other known chordotonal organ modulators, which typically hyperactivate these neurons through direct or indirect action on TRPV channels.[1][3]

The active metabolites of PPCs, conversely, lead to the silencing of chordotonal neurons and a decrease in intracellular calcium levels, a mechanism that is independent of TRPV channel function.[1][2] This upstream inhibition suggests a previously undiscovered target within the mechanotransduction pathway of these sensory organs. While the exact protein target is the subject of ongoing research, the current evidence points to a component integral to the initial stages of sensory signal transduction.

Quantitative Data on Binding and Efficacy

The following table summarizes the available quantitative data related to the biological activity of this novel insecticide class.

Compound ClassExemplar CompoundTarget Organism(s)Efficacy MetricValueReference
Pyridazine Pyrazolecarboxamides (PPCs)DimpropyridazAphids, WhitefliesNot specifiedNot specified[1][2]
Chordotonal Organ ModulatorsFlonicamid (B1672840) (metabolite TFNA-AM)AphidsNot specifiedPotent agonist[3]

Further quantitative data on binding affinities (e.g., Kd, Ki) are not yet publicly available and represent a key area for future research.

Experimental Protocols for Binding Site Identification

The identification of the novel binding site and mechanism of action for this insecticide class has relied on a combination of advanced physiological and molecular biology techniques. A generalized workflow for these experiments is outlined below.

1. In Vivo Behavioral Assays:

  • Methodology: Initial screening involves observing the gross behavioral effects of the compounds on target insects. For chordotonal organ modulators, this often includes assessing changes in posture, coordination, and response to stimuli. For example, flonicamid induces hindleg extension in locusts, indicative of an effect on the femoral chordotonal organ.[3]

  • Data Analysis: Quantification of behavioral changes, such as the percentage of affected individuals or the severity of symptoms over time.

2. Electrophysiological Recordings:

  • Methodology: Direct measurement of neuronal activity from chordotonal organs in the presence and absence of the test compounds. This can be achieved using techniques such as single-sensillum recording or whole-organ recordings.

  • Data Analysis: Comparison of nerve firing rates and patterns to determine whether the compound has an inhibitory or excitatory effect.

3. Calcium Imaging:

  • Methodology: Utilization of calcium-sensitive fluorescent dyes or genetically encoded calcium indicators to visualize changes in intracellular calcium concentrations within chordotonal neurons upon compound application.

  • Data Analysis: Quantitative analysis of fluorescence intensity changes to determine the effect of the compound on calcium signaling pathways.

4. Genetic Knockout and Mutant Studies:

  • Methodology: Employing model organisms like Drosophila melanogaster with known genetic mutations, particularly in genes related to mechanotransduction (e.g., TRPV channels), to test the compound's efficacy.

  • Data Analysis: Comparing the physiological and behavioral responses of wild-type and mutant insects to elucidate the role of specific proteins in the compound's mechanism of action.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed signaling pathway.

Caption: Experimental workflow for characterizing novel chordotonal organ modulators.

Signaling_Pathway cluster_neuron Chordotonal Neuron Mechanotransduction Mechanical Stimulus PPC_Target Novel PPC Target (Upstream of TRPV) Mechanotransduction->PPC_Target TRPV_Channel TRPV Channel PPC_Target->TRPV_Channel Inhibition Ca_Influx Ca2+ Influx TRPV_Channel->Ca_Influx Neuron_Firing Neuron Firing Ca_Influx->Neuron_Firing PPCs PPC Active Metabolite PPCs->PPC_Target

Caption: Proposed signaling pathway for pyridazine pyrazolecarboxamide (PPC) insecticides.

Conclusion and Future Directions

The discovery of insecticides that target a novel site within the chordotonal organs represents a significant advancement in the field of pest management. The unique mechanism of action, characterized by the inhibition of neuronal function upstream of TRPV channels, offers a valuable new tool for controlling piercing-sucking pests and managing insecticide resistance. Further research is imperative to precisely identify the molecular target of this promising new class of compounds. The elucidation of the exact binding site will facilitate the structure-based design of even more potent and selective insecticides, contributing to the development of more sustainable agricultural practices.

References

An In-Depth Technical Guide to the Pharmacokinetics of Claziprotamidum in Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature does not contain in-vivo pharmacokinetic data for the compound Claziprotamidum (also known as Claziprotamide). This compound is identified as a positive allosteric modulator of pantothenate kinases 1 and 3 (PanK1 and PanK3). However, studies detailing its absorption, distribution, metabolism, and excretion (ADME) in model organisms have not been published.

In light of this absence of specific data for this compound, this document will serve as a comprehensive template for an in-depth technical guide on the pharmacokinetics of a compound in model organisms. To illustrate the structure, level of detail, and data presentation requested, we will use the well-characterized anti-diabetic drug, Metformin (B114582) , as a model compound. The data, protocols, and pathways described herein pertain to Metformin and are intended to provide a framework for what a similar guide for this compound would entail once the necessary research becomes available.

Introduction to Metformin Pharmacokinetics

Metformin is a first-line oral therapeutic agent for type 2 diabetes. Its primary pharmacological effects are the suppression of hepatic gluconeogenesis and the enhancement of glucose uptake in peripheral tissues, such as skeletal muscle.[1] The core of its mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1] Understanding the pharmacokinetic profile of Metformin across different species is crucial for preclinical development and for translating findings to human clinical use. This guide summarizes key pharmacokinetic parameters in common model organisms, details typical experimental protocols, and visualizes relevant pathways and workflows.

Quantitative Pharmacokinetic Data for Metformin

The following table summarizes key pharmacokinetic parameters of Metformin in various model organisms following oral (PO) and intravenous (IV) administration. These data are essential for comparing the disposition of the drug across species and for informing dose selection in preclinical studies.

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)F (%)Reference(s)
Rat 50PO1.8 ± 0.21.5 ± 0.38.9 ± 1.12.4 ± 0.329.9[2]
100PO3.5 ± 0.41.8 ± 0.417.5 ± 2.12.5 ± 0.329.9[2]
200PO6.9 ± 0.82.1 ± 0.534.8 ± 4.22.6 ± 0.429.9[2]
30IV--13.0 ± 2.92.0 ± 0.2-[3][4]
Mouse 50PO~2.5~1.0~10.0~3.7Not Reported[5][6]
50IV---~3.7-[5][6]
Rabbit 5PO0.23 ± 0.031.33 ± 0.210.89 ± 0.113.23 ± 0.3436.19[7]
30PO1.3 ± 0.21.5 ± 0.36.2 ± 1.1Not Reported36.73[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; F: Absolute oral bioavailability.

Experimental Protocols

This section details the methodologies for conducting in-vivo pharmacokinetic studies and for the bioanalytical quantification of Metformin in biological matrices.

In-Vivo Pharmacokinetic Study in Rodents

A typical experimental design to determine the pharmacokinetic profile of a compound like Metformin in rats is as follows:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. For oral studies, animals are typically fasted overnight prior to dosing.[9]

  • Drug Administration:

    • Intravenous (IV): Metformin is dissolved in a suitable vehicle (e.g., 0.9% saline) and administered as a bolus injection via the jugular or tail vein. A typical dose for rats is 30 mg/kg.[3][4]

    • Oral (PO): Metformin is dissolved in a vehicle (e.g., water) and administered via oral gavage. Doses can range from 50 to 200 mg/kg to assess dose proportionality.[2]

  • Blood Sampling:

    • For IV administration, blood samples (approximately 0.2 mL) are collected from the carotid artery or another appropriate site at predefined time points (e.g., 0, 1, 5, 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-dose).[9]

    • For PO administration, blood samples are collected at time points such as 0, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose.[9]

    • Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to determine key parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

Bioanalytical Method: LC-MS/MS Quantification of Metformin

The quantification of Metformin in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: A protein precipitation method is commonly used. To 50 µL of plasma, 10 µL of an internal standard (IS, e.g., ipriflavone) solution is added, followed by 150 µL of acetonitrile (B52724) to precipitate proteins. The mixture is vortexed and then centrifuged. The supernatant is collected for analysis.[9]

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for Metformin and the IS. For Metformin, a common transition is m/z 130.1 → 71.1.

  • Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. The lower limit of quantification is typically in the range of 0.01-0.05 µg/mL in plasma.[9]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study.

G cluster_prestudy Pre-Study Phase cluster_study In-Vivo Phase cluster_analysis Analytical Phase Protocol Protocol Design AnimalAcclimation Animal Acclimation Protocol->AnimalAcclimation DosePrep Dose Preparation AnimalAcclimation->DosePrep Dosing Drug Administration (IV or PO) DosePrep->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing SampleAnalysis LC-MS/MS Analysis Processing->SampleAnalysis PK_Analysis Pharmacokinetic Data Analysis SampleAnalysis->PK_Analysis Report Report Generation PK_Analysis->Report

A generalized workflow for an in-vivo pharmacokinetic study.
Metformin's Mechanism of Action via the AMPK Signaling Pathway

Metformin's primary mechanism of action is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. The diagram below outlines this process.

G cluster_downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP ATP Synthesis Mito->ATP Drives AMP_ATP Increased AMP:ATP Ratio ATP->AMP_ATP Leads to LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Gluco ↓ Hepatic Gluconeogenesis AMPK->Gluco Lipid ↓ Lipogenesis AMPK->Lipid Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Uptake

The AMPK signaling pathway activated by Metformin.

Conclusion

This technical guide provides a template for the comprehensive evaluation of a compound's pharmacokinetics in model organisms, using Metformin as an illustrative example. The structured presentation of quantitative data, detailed experimental protocols, and clear visual diagrams of workflows and signaling pathways are essential for researchers and drug development professionals. While specific data for this compound are not yet available, this framework can be readily populated once in-vivo studies are conducted, thereby providing a thorough understanding of its pharmacokinetic profile and potential for clinical translation.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Claziprotamidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the analytical method development of Claziprotamidum is not extensively available in the public domain. The following application notes and protocols are provided as a detailed, exemplary guide based on the known chemical structure of this compound and established principles of analytical chemistry for similar small molecules. All proposed methods and parameters must be experimentally verified and optimized in a laboratory setting.

Introduction to this compound

This compound is an investigational drug being evaluated for the treatment of rare metabolic disorders.[1] Its chemical name is 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one.[1] As a positive allosteric modulator of pantothenate kinases 1 and 3 (PANK1 and PANK3), it plays a role in coenzyme A biosynthesis.[1] The development of robust and reliable analytical methods is crucial for its quantitative determination in bulk drug substance, formulated products, and for stability testing.

Chemical Structure:

  • IUPAC Name: 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one[1]

  • Molecular Formula: C₁₉H₂₀ClFN₄O[1]

  • Molecular Weight: 374.8 g/mol [1]

Physicochemical Properties and Preliminary Assessments

A thorough understanding of the physicochemical properties of this compound is the first step in analytical method development.

Solubility Assessment (Hypothetical)

Initial solubility testing is critical for selecting appropriate solvents for sample preparation and for the mobile phase in liquid chromatography.

Protocol for Solubility Assessment:

  • Weigh approximately 1 mg of this compound into separate 1.5 mL vials.

  • Add 1 mL of the test solvent to each vial. The following solvents are recommended for initial screening:

    • Water (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Methanol (B129727) (HPLC Grade)

    • Ethanol (HPLC Grade)

    • Dimethyl Sulfoxide (DMSO)

    • 0.1 M Hydrochloric Acid

    • 0.1 M Sodium Hydroxide

  • Vortex the vials for 2 minutes.

  • Visually inspect for dissolution. If dissolved, the compound is soluble at >1 mg/mL.

  • If not fully dissolved, sonicate for 10 minutes and re-inspect.

  • For quantitative assessment, prepare saturated solutions, equilibrate, centrifuge, and analyze the supernatant by a preliminary HPLC method.

A known solubility data point indicates that a related compound is soluble in DMSO at a concentration of at least 12.5 mg/mL.[2]

UV-Vis Spectrophotometric Analysis (Hypothetical)

Determining the UV absorption spectrum is necessary for selecting the optimal wavelength for detection in HPLC, ensuring maximum sensitivity.

Protocol for UV Spectrum Acquisition:

  • Prepare a stock solution of this compound in a suitable solvent where it is freely soluble (e.g., methanol or acetonitrile) at a concentration of approximately 100 µg/mL.

  • Dilute the stock solution to approximately 10 µg/mL using the same solvent.

  • Scan the diluted solution using a UV-Vis spectrophotometer from 200 nm to 400 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax). Based on the chromophores present in the this compound structure (chloropyridazine and phenyl rings), a λmax in the range of 260-280 nm is anticipated.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This section outlines a proposed HPLC method for the quantification of this compound.

Chromatographic Conditions (Proposed)

The following table summarizes the proposed starting conditions for the HPLC method. Optimization will be required.

ParameterProposed Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength To be determined by UV scan (e.g., 270 nm)
Diluent Acetonitrile:Water (50:50, v/v)

Proposed Gradient Program:

Time (min)% Mobile Phase B
0.030
10.090
12.090
12.130
15.030
Standard and Sample Preparation Protocol
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (from a hypothetical tablet formulation): a. Weigh and finely powder not fewer than 20 tablets. b. Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient. d. Dilute to volume with the diluent and mix well. e. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. f. Pipette 10 mL of the supernatant into a 100 mL volumetric flask and dilute to volume with the diluent. g. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The developed method must be validated according to ICH guidelines. The key validation parameters are summarized below.

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and known impurities at the retention time of the main peak. Peak purity of this compound in stressed samples should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations (e.g., 50% to 150% of the working concentration).
Accuracy (% Recovery) 98.0% to 102.0% for three concentration levels (e.g., 80%, 100%, 150%).
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day, analyst): RSD ≤ 2.0%.
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

Stability-Indicating Method Development

A stability-indicating method is crucial to separate and quantify this compound from its potential degradation products.

Forced Degradation Studies

Forced degradation studies are conducted to generate potential degradation products and to demonstrate the specificity of the analytical method.

Protocol for Forced Degradation:

  • Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

  • After exposure, neutralize the acidic and basic solutions.

  • Dilute the stressed samples to the target concentration (e.g., 10 µg/mL) and analyze by the proposed HPLC method.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound. The goal is to achieve 5-20% degradation.

LC-MS/MS for Impurity Identification (Proposed)

LC-MS/MS can be used to identify and characterize the degradation products formed during forced degradation studies.

Proposed LC-MS/MS Conditions:

ParameterProposed Condition
LC System UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer
Column C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes
MS Scan Mode Full scan for parent ions and product ion scan for fragmentation analysis

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for HPLC method development and forced degradation studies.

HPLC_Method_Development cluster_prep Preparation & Assessment cluster_dev Method Development cluster_val Validation A Physicochemical Property Analysis B Solubility Testing A->B C UV Spectrum Acquisition (λmax) B->C D Select Column & Mobile Phase C->D E Optimize Gradient, Flow Rate, Temp. D->E F Develop Sample Preparation E->F G Validate according to ICH Guidelines (Linearity, Accuracy, etc.) F->G

Caption: HPLC Method Development Workflow.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare this compound Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Solid) Start->Thermal Photo Photolytic Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Identify Degradants by LC-MS/MS Analysis->Characterization

Caption: Forced Degradation Study Workflow.

References

Application Note: Quantitative Analysis of Claziprotamidum in Agricultural Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of the novel fungicide Claziprotamidum in agricultural matrices. The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction and cleanup, followed by analysis using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and professionals in the fields of pesticide residue analysis, food safety, and environmental monitoring. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with a framework for method validation.

Introduction

This compound is a recently developed fungicide used for the control of various plant pathogens. As with any agricultural chemical, it is crucial to have reliable and sensitive analytical methods to monitor its residues in food commodities and environmental samples to ensure consumer safety and regulatory compliance. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for trace-level quantification of pesticide residues in complex matrices. This application note provides a starting point for the development and validation of a robust HPLC-MS/MS method for this compound.

Chemical Information

  • Compound Name: this compound

  • IUPAC Name: 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone

  • Chemical Formula: C₁₉H₂₀ClFN₄O

  • Molecular Weight: 374.8 g/mol

  • CAS Number: 2361124-03-8

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various food and agricultural matrices.[1][2][3][4]

Materials:

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples (e.g., grains), add 10 mL of water and let it hydrate (B1144303) for 30 minutes.

    • Add 10 mL of acetonitrile to the tube.

    • Add the internal standard solution (if used).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content, 7.5 mg of GCB can be added.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions (Proposed):

These conditions are proposed based on the analysis of structurally similar compounds and should be optimized for your specific instrumentation and application.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

MS/MS Conditions (Proposed for Optimization):

The following parameters need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

ParameterRecommended Setting/Approach
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ = m/z 375.1
Product Ions (Q3) To be determined by performing a product ion scan of the precursor ion. Select at least two stable and abundant product ions for quantification and confirmation.
Collision Energy (CE) To be optimized for each product ion transition to achieve the highest signal intensity.
Dwell Time To be set to ensure at least 10-12 data points across each chromatographic peak.

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison. The following tables provide a template for presenting method validation data.

Table 1: MS/MS Parameters for this compound (To be determined experimentally)

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy 1 (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy 2 (eV)
This compound375.1TBDTBDTBDTBD

Table 2: Method Validation Parameters (Example Template)

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.99To be filled
Calibration Range -To be filled
Limit of Detection (LOD) S/N ≥ 3To be filled
Limit of Quantification (LOQ) S/N ≥ 10To be filled
Accuracy (Recovery %) 70 - 120%To be filled
Precision (RSD %) < 20%To be filled
Matrix Effect (%) 80 - 120%To be filled

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g sample dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->dSPE 1 mL supernatant HPLC HPLC Separation (C18 Column) dSPE->HPLC Filtered extract MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in agricultural matrices using a modified QuEChERS extraction followed by HPLC-MS/MS analysis. The proposed method is a starting point and should be fully validated in the user's laboratory according to the relevant guidelines to ensure its accuracy, precision, and robustness for routine analysis. The provided experimental details and workflow diagrams will aid researchers in implementing this method for monitoring this compound residues.

References

Application Notes and Protocols for the Formulation of a Novel Insecticide for Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Claziprotamidum": Publicly available scientific literature and chemical databases do not contain information on a compound named "this compound" or "Claziprotamid." It is possible that this is a novel, proprietary, or internal compound name, or a misspelling of another compound. Therefore, this document provides a generalized methodology for the formulation and bioassay of a hypothetical, water-insoluble insecticide, hereafter referred to as "Compound X," which can be adapted for a new chemical entity with similar properties.

Introduction

These application notes provide detailed protocols for the preparation and use of Compound X, a representative water-insoluble insecticide, in laboratory bioassays. The procedures outlined below are designed for researchers, scientists, and drug development professionals to obtain consistent and reproducible results in entomological studies. The protocols cover the formulation of Compound X using common laboratory solvents and surfactants, as well as standardized bioassay methods for determining insecticidal activity.

Formulation of Compound X for Laboratory Bioassays

Due to the low aqueous solubility of many insecticidal compounds, a proper formulation is crucial for creating stable solutions for bioassays. This typically involves the use of a solvent to dissolve the active ingredient and a surfactant to aid in its dispersion in an aqueous medium.[1][2][3][4]

Preparation of Stock and Working Solutions

A concentrated stock solution of Compound X is first prepared in an organic solvent. This stock solution is then used to prepare a series of dilutions (working solutions) in water containing a surfactant. Acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO) are common solvents for this purpose, while Tween® 80 or Triton™ X-100 are frequently used as non-ionic surfactants.[5][6]

Table 1: Example Formulation Components for Compound X Bioassays

ComponentRoleTypical Concentration in Stock SolutionTypical Concentration in Final Bioassay Solution
Compound XActive Ingredient1 - 10 mg/mL0.01 - 100 µg/mL
Acetone or DMSOSolventq.s. to volume< 1% (v/v)
Tween® 80SurfactantNot applicable0.01% - 0.1% (v/v)
Distilled WaterDiluentNot applicableq.s. to final volume

q.s. = quantum satis (as much as is sufficient)

Experimental Protocols

Protocol 1: Preparation of Compound X Working Solutions

This protocol describes the preparation of a 1 mg/mL stock solution and subsequent serial dilutions for use in bioassays.

Materials:

  • Compound X (analytical grade)

  • Acetone (HPLC grade)

  • Tween® 80

  • Distilled, deionized water

  • Glass vials with solvent-resistant caps

  • Micropipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Prepare a 0.1% Tween® 80 solution: Add 1 mL of Tween® 80 to 999 mL of distilled water and mix thoroughly.

  • Prepare the Stock Solution (1 mg/mL):

    • Weigh 10 mg of Compound X into a 10 mL glass vial.

    • Add acetone to dissolve the compound, bringing the final volume to 10 mL.

    • Cap the vial and vortex until the compound is completely dissolved. This is your stock solution.

  • Prepare Serial Dilutions:

    • Label a series of microcentrifuge tubes with the desired final concentrations.

    • For the highest concentration in your bioassay (e.g., 100 µg/mL), add the appropriate volume of the stock solution to the 0.1% Tween® 80 solution. For example, to make 1 mL of a 100 µg/mL solution, add 100 µL of the 1 mg/mL stock solution to 900 µL of 0.1% Tween® 80 solution.

    • Vortex the solution thoroughly.

    • Perform serial dilutions by transferring a portion of the higher concentration solution to a tube with the 0.1% Tween® 80 solution to achieve the lower concentrations.

  • Prepare a Control Solution: Prepare a control solution containing the same concentration of acetone and Tween® 80 as the highest concentration test solution, but without Compound X.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound X dissolve Dissolve in Acetone weigh->dissolve vortex1 Vortex to Homogenize dissolve->vortex1 stock 1 mg/mL Stock Solution vortex1->stock dilute Dilute Stock in Tween® 80 Solution stock->dilute prepare_tween Prepare 0.1% Tween® 80 prepare_tween->dilute vortex2 Vortex to Emulsify dilute->vortex2 serial_dilute Perform Serial Dilutions vortex2->serial_dilute working_solutions Working Solutions serial_dilute->working_solutions

Caption: Workflow for the preparation of Compound X solutions.

Protocol 2: Larval Immersion Bioassay

This bioassay is suitable for determining the toxicity of Compound X to aquatic or soil-dwelling insect larvae.[7][8][9]

Materials:

  • Insect larvae (e.g., 3rd instar mosquito larvae)

  • Compound X working solutions and control solution

  • Multi-well plates (e.g., 24-well plates) or small beakers

  • Transfer pipettes

  • Incubator set to appropriate temperature and photoperiod

Procedure:

  • Assay Setup:

    • Pipette 1 mL of each working solution into triplicate wells of a 24-well plate.

    • Pipette 1 mL of the control solution into three separate wells.

  • Larval Exposure:

    • Using a transfer pipette, gently place 10 larvae into each well.

  • Incubation:

    • Place the plate in an incubator under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Data Collection:

    • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding with a probe.

  • Data Analysis:

    • Calculate the average mortality for each concentration.

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population).

Protocol 3: Leaf-Dip Bioassay

This method is used to assess the toxicity of Compound X to foliar-feeding insects.[5][10][11][12]

Materials:

  • Target insects (e.g., aphids, caterpillars)

  • Host plant leaves

  • Compound X working solutions and control solution

  • Petri dishes with moistened filter paper

  • Forceps

  • Drying rack

Procedure:

  • Leaf Treatment:

    • Using forceps, dip a host plant leaf into a working solution for 10-30 seconds, ensuring complete coverage.

    • Place the treated leaf on a drying rack and allow it to air dry completely.

    • Repeat for each concentration and the control solution.

  • Assay Setup:

    • Place one treated leaf into a Petri dish containing a moistened filter paper to maintain humidity.

  • Insect Exposure:

    • Carefully transfer a known number of insects (e.g., 10-20) onto the treated leaf in each Petri dish.

  • Incubation:

    • Cover the Petri dishes and place them in an incubator under appropriate conditions.

  • Data Collection:

    • Record insect mortality at 24, 48, and 72 hours.

  • Data Analysis:

    • Analyze the data as described for the larval immersion bioassay to determine the LC50.

G cluster_0 Assay Preparation cluster_1 Exposure cluster_2 Incubation & Data Collection cluster_3 Data Analysis prep_solutions Prepare Working Solutions larval_immersion Larval Immersion: Add larvae to solutions prep_solutions->larval_immersion leaf_dip Leaf-Dip: Dip leaves, add insects prep_solutions->leaf_dip prep_insects Collect Test Insects prep_insects->larval_immersion prep_insects->leaf_dip incubate Incubate under Controlled Conditions larval_immersion->incubate leaf_dip->incubate record_mortality Record Mortality at 24, 48, 72 hours incubate->record_mortality probit Probit Analysis record_mortality->probit lc50 Determine LC50 probit->lc50

Caption: General workflow for laboratory insecticide bioassays.

Hypothetical Mechanism of Action of Compound X

For the purpose of this generalized protocol, we will hypothesize that Compound X acts as a sodium channel blocker insecticide (SCBI).[13][14][15][16][17] These insecticides bind to voltage-gated sodium channels in the nerve cells of insects, preventing the channels from functioning properly. This disrupts the transmission of nerve impulses, leading to paralysis and death.[13][15]

Signaling Pathway Disruption by Compound X

Voltage-gated sodium channels are essential for the propagation of action potentials in neurons. In a resting state, the channel is closed. Upon depolarization of the nerve membrane, the channel opens, allowing an influx of sodium ions, which further depolarizes the membrane. The channel then enters an inactivated state before returning to the resting closed state.

Compound X is hypothesized to bind preferentially to the inactivated state of the sodium channel, stabilizing this non-conducting conformation.[14][15] This prevents the channel from returning to its resting state, thereby blocking the propagation of subsequent action potentials.

G cluster_0 Normal Neuronal Signaling cluster_1 Signaling with Compound X Resting Resting State (Channel Closed) Depolarization Depolarization Resting->Depolarization Stimulus Open Open State (Na+ Influx) Depolarization->Open ActionPotential Action Potential Open->ActionPotential Inactivated Inactivated State (Channel Blocked) ActionPotential->Inactivated Repolarization Repolarization Inactivated->Repolarization BlockedInactivated Stabilized Inactivated State Inactivated->BlockedInactivated Repolarization->Resting CompoundX Compound X CompoundX->BlockedInactivated Binds to Inactivated Channel NoAP No Action Potential BlockedInactivated->NoAP Prevents return to resting state

Caption: Hypothetical mechanism of Compound X as a sodium channel blocker.

References

Application Notes & Protocol: Efficacy Testing of Claziprotamidum Against Diamondback Moth (Plutella xylostella)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Claziprotamidum is an insecticide belonging to the diamide (B1670390) class (IRAC Group 28).[1] Its primary mode of action is the modulation of insect ryanodine (B192298) receptors (RyRs).[2][3] Diamides lock the RyR channel in a partially open state, leading to the uncontrolled release of calcium ions from the sarcoplasmic reticulum of muscle cells.[4][5] This internal calcium depletion results in impaired muscle regulation, causing lethargy, paralysis, feeding cessation, and ultimately, death of the insect pest.[2][5] Due to their high efficacy and selectivity for insect RyRs over mammalian receptors, diamides are a critical tool in integrated pest management (IPM) programs.[5]

The Diamondback Moth, Plutella xylostella, is a globally significant pest of cruciferous crops, notorious for its ability to rapidly develop resistance to insecticides.[6] Therefore, robust and standardized efficacy testing is essential for monitoring susceptibility and managing resistance. This document provides a detailed protocol for evaluating the efficacy of this compound against P. xylostella larvae using a leaf-dip bioassay, a widely accepted method for this pest.[7][8]

Data Presentation

While specific LC50 (median lethal concentration) values for the newer compound this compound are not yet widely published in publicly available literature, the following table summarizes the efficacy of closely related and commercially established diamide insecticides against susceptible strains of Plutella xylostella. This data provides a benchmark for expected efficacy.

Table 1: Efficacy of Diamide Insecticides Against Plutella xylostella

Active IngredientClassLC50 (µg/mL)95% Confidence Interval (µg/mL)Slope ± SECitation
ChlorantraniliproleAnthranilic Diamide0.0050.003 - 0.0071.45 ± 0.16[9][10]
CyantraniliproleAnthranilic Diamide0.0110.008 - 0.0151.58 ± 0.17[9][10]

Note: Data is derived from laboratory bioassays on susceptible P. xylostella populations and should be used as a reference. Efficacy in field populations may vary.

Experimental Protocols

Leaf-Dip Bioassay for Plutella xylostella (Adapted from IRAC Method No: 023)[8]

This method is designed to determine the concentration-mortality response of P. xylostella larvae to an insecticide.

1. Materials

  • This compound (formulated product or technical grade)

  • Healthy, unsprayed host plant leaves (e.g., cabbage, cauliflower, rapeseed)[8]

  • Second or third instar larvae of P. xylostella (a susceptible laboratory strain is recommended for baseline studies)

  • Distilled water

  • Wetting agent (e.g., Triton X-100), if necessary for waxy leaves

  • Glass beakers or containers for dilutions

  • Pipettes or syringes for accurate measurements

  • Forceps and fine paintbrushes for handling larvae

  • Petri dishes (9 cm diameter) or similar ventilated containers[11]

  • Filter paper

  • Paper towels

  • Incubator or controlled environment room (25°C ± 2°C, >60% RH, 16:8 L:D photoperiod)[8]

2. Preparation of Test Solutions

  • Prepare a stock solution of this compound. If using a commercial formulation, follow the manufacturer's instructions for dilution. For technical grade material, dissolve in an appropriate solvent (e.g., acetone) and then create an aqueous emulsion.

  • Create a serial dilution series of at least five concentrations. Concentrations should be chosen to produce a range of mortality from >0% to <100%. A preliminary range-finding test is recommended.

  • Prepare a control solution containing only distilled water (and the same concentration of solvent/wetting agent used in the treatment solutions).[8]

3. Bioassay Procedure

  • Cut leaf discs (e.g., 7-9 cm diameter) from healthy host plant leaves.[11]

  • Starting with the control and moving to the highest concentration, dip each leaf disc into the respective test solution for 5-10 seconds with gentle agitation.[8][9]

  • Place the dipped leaves on paper towels to air dry completely (approximately 1-2 hours).[11]

  • Once dry, place one leaf disc into each labeled petri dish. A small piece of moistened filter paper can be placed under the leaf to maintain humidity.

  • Using a fine paintbrush, carefully transfer 10-15 second or third instar larvae onto each leaf disc.[11]

  • Use a minimum of four replicates for each concentration and the control.[8]

  • Seal the petri dishes with ventilated lids and place them in the incubator.

4. Data Collection and Analysis

  • Assess larval mortality after 72-96 hours. For diamide insecticides, a 96-hour assessment is recommended.[8]

  • Larvae are considered dead if they do not move when prodded with a fine brush.

  • Record the number of live and dead larvae for each replicate.

  • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100

  • Analyze the data using probit analysis to determine the LC50 and LC90 values, along with their 95% confidence limits.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_cell Insect Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) This compound This compound (Diamide Insecticide) RyR Ryanodine Receptor (RyR) This compound->RyR Binds and locks open Cytoplasm Cytoplasm (Low [Ca²⁺]) RyR->Cytoplasm Uncontrolled Ca²⁺ Release Ca_Store High [Ca²⁺] Store Myofibrils Myofibrils Cytoplasm->Myofibrils Increased [Ca²⁺] activates Paralysis Muscle Contraction, Paralysis, Death Myofibrils->Paralysis Leads to

Caption: Mode of action of this compound on insect ryanodine receptors.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Analysis Phase A1 Prepare Serial Dilutions of this compound B1 Dip Leaf Discs in Solutions (10s) A1->B1 A2 Prepare Control Solution (Water + Adjuvant) A2->B1 A3 Collect Healthy Host Plant Leaves A3->B1 A4 Culture P. xylostella to 2nd/3rd Instar B4 Introduce 10-15 Larvae per Disc (n=4) A4->B4 B2 Air Dry Leaf Discs B1->B2 B3 Place Discs in Petri Dishes B2->B3 B3->B4 B5 Incubate at 25°C for 96 hours B4->B5 C1 Assess and Record Larval Mortality B5->C1 C2 Correct for Control Mortality (Abbott's) C1->C2 C3 Perform Probit Analysis C2->C3 C4 Determine LC50 / LC90 Values C3->C4

Caption: Workflow for Plutella xylostella leaf-dip bioassay.

References

Field Trial Design for the Evaluation of Claziprotamidum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and executing field trials to evaluate the efficacy of Claziprotamidum, a novel insecticide. The following protocols are intended to ensure the generation of robust and reliable data suitable for regulatory submission and product positioning. Adherence to these guidelines will facilitate a thorough assessment of this compound's performance under real-world agricultural conditions.

Objectives of the Field Trial

The primary objectives of this field trial are to:

  • Determine the efficacy of this compound in controlling the target pest population.

  • Establish the minimum effective dose (MED) of this compound required for commercially acceptable control.[1]

  • Evaluate the phytotoxicity of this compound on the target crop.

  • Assess the residual activity and persistence of this compound under field conditions.

  • Compare the performance of this compound against an untreated control and a commercial standard insecticide.[2][3]

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended for this field trial to minimize the effects of field variability.[4][5][6]

Key Design Parameters:

ParameterSpecification
Trial Layout Randomized Complete Block Design (RCBD)
Number of Treatments 5 (e.g., this compound Rate 1, Rate 2, Rate 3, Commercial Standard, Untreated Control)
Number of Replicates 4
Plot Size Minimum of 5m x 10m
Buffer Zones Minimum of 1.5m between plots to prevent spray drift[7]

Experimental Workflow Diagram

G cluster_0 Phase 1: Trial Planning & Setup cluster_1 Phase 2: Treatment Application cluster_2 Phase 3: Data Collection & Analysis Define Objectives Define Objectives Protocol Development Protocol Development Define Objectives->Protocol Development Site Selection Site Selection Protocol Development->Site Selection Plot Layout & Marking Plot Layout & Marking Site Selection->Plot Layout & Marking Pest Scouting & Thresholding Pest Scouting & Thresholding Plot Layout & Marking->Pest Scouting & Thresholding Treatment Preparation Treatment Preparation Pest Scouting & Thresholding->Treatment Preparation Application Application Treatment Preparation->Application Post-Application Monitoring Post-Application Monitoring Application->Post-Application Monitoring Efficacy Assessment Efficacy Assessment Post-Application Monitoring->Efficacy Assessment Phytotoxicity Rating Phytotoxicity Rating Efficacy Assessment->Phytotoxicity Rating Residue Sampling Residue Sampling Phytotoxicity Rating->Residue Sampling Data Analysis & Reporting Data Analysis & Reporting Residue Sampling->Data Analysis & Reporting

Caption: Experimental workflow for the this compound field trial.

Experimental Protocols

Site Selection and Preparation

Select a trial site with a history of uniform pest pressure and consistent soil type.[8] The site should be representative of the target crop's growing region. Prepare the field according to standard local agricultural practices.[7]

Treatment Application

Treatments should be applied when the target pest population reaches a predetermined economic threshold.

Protocol for Treatment Application:

  • Equipment Calibration: Calibrate spray equipment prior to application to ensure accurate and uniform coverage.

  • Mixing: Prepare the spray solutions according to the manufacturer's instructions, if available, or based on the desired active ingredient concentration for each treatment.[4] For tank mixes, conduct a physical compatibility test.[3]

  • Application: Apply the treatments using a backpack sprayer or a small plot sprayer, ensuring even coverage of the plant canopy. Spray in the early morning or late evening to minimize drift and evaporation.[4]

  • Untreated Control: The untreated control plots should be sprayed with water only.[3]

  • Record Keeping: Document all application details, including date, time, weather conditions, and equipment used.[4]

Data Collection

3.3.1. Efficacy Assessment

Efficacy will be determined by assessing the reduction in the target pest population in the treated plots compared to the untreated control.

Protocol for Efficacy Assessment:

  • Pre-treatment Count: Conduct a pest count on a representative sample of plants from each plot immediately before treatment application.

  • Post-treatment Counts: Conduct pest counts at regular intervals after application (e.g., 3, 7, 14, and 21 days after treatment).

  • Sampling Method: The sampling method will depend on the target pest (e.g., whole plant counts, beat sheet samples, or sweep net samples).

  • Calculation of Efficacy: Use Henderson's or Abbott's formula to calculate the percent efficacy for each treatment.

3.3.2. Phytotoxicity Assessment

Assess the crop for any signs of phytotoxicity, such as chlorosis, necrosis, or stunting.

Protocol for Phytotoxicity Assessment:

  • Visual Rating: Visually assess each plot for signs of phytotoxicity at 3 and 7 days after treatment.

  • Rating Scale: Use a standardized rating scale (e.g., 0-10, where 0 = no injury and 10 = complete plant death).

3.3.3. Yield Data

At the end of the season, harvest the crop from the center rows of each plot to determine the yield.[4]

Protocol for Yield Assessment:

  • Harvest Area: Define a specific harvest area within each plot to ensure consistency.

  • Measurement: Measure the total weight of the harvested crop from each plot.

  • Data Recording: Record the yield data for each plot.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Hypothetical Efficacy of this compound Against Target Pest

TreatmentApplication Rate (g a.i./ha)Mean Pest Population (Pre-treatment)Mean Pest Population (7 Days After Treatment)Efficacy (%)
This compound Rate 15025.45.279.5
This compound Rate 27526.12.889.3
This compound Rate 310024.91.594.0
Commercial StandardLabeled Rate25.83.188.0
Untreated Control-25.524.8-

Table 2: Hypothetical Phytotoxicity Ratings

TreatmentApplication Rate (g a.i./ha)Phytotoxicity Rating (3 DAT)Phytotoxicity Rating (7 DAT)
This compound Rate 1500.50.0
This compound Rate 2750.80.2
This compound Rate 31001.20.5
Commercial StandardLabeled Rate0.30.0
Untreated Control-0.00.0
Rating Scale: 0 = no injury, 10 = complete plant death

Table 3: Hypothetical Crop Yield Data

TreatmentApplication Rate (g a.i./ha)Mean Yield ( kg/ha )
This compound Rate 1503500
This compound Rate 2753850
This compound Rate 31004100
Commercial StandardLabeled Rate3780
Untreated Control-2500

Signaling Pathway (Hypothetical)

Assuming this compound acts on a novel receptor in the insect's nervous system, the following diagram illustrates a hypothetical signaling pathway leading to insect mortality.

G cluster_pathway Hypothetical Signaling Pathway of this compound This compound This compound Novel Receptor Novel Receptor This compound->Novel Receptor Binds to Signal Transduction Cascade Signal Transduction Cascade Novel Receptor->Signal Transduction Cascade Activates Ion Channel Disruption Ion Channel Disruption Signal Transduction Cascade->Ion Channel Disruption Neuronal Hyper-excitation Neuronal Hyper-excitation Ion Channel Disruption->Neuronal Hyper-excitation Paralysis Paralysis Neuronal Hyper-excitation->Paralysis Mortality Mortality Paralysis->Mortality

Caption: Hypothetical mode of action for this compound.

Conclusion

The successful execution of this field trial protocol will provide critical data on the efficacy and crop safety of this compound. The results will be instrumental in determining the optimal use rates and positioning of this new insecticide in the agricultural market. It is imperative that all procedures are conducted in accordance with good agricultural practices (GAP) and relevant regulatory guidelines.

References

Application Notes and Protocols for the Analysis of Claziprotamidum Residues in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claziprotamidum is a fungicide for which the monitoring of its residues in environmental matrices such as soil and water is crucial for assessing its environmental fate and potential impact. This document provides detailed application notes and protocols for the quantitative analysis of this compound residues in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical techniques for pesticide residue analysis, including QuEChERS for soil samples and Solid-Phase Extraction (SPE) for water samples.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for the development of an effective analytical method. Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₅H₁₄Cl₃N₃O₂[Pesticide Properties Database (PPDB)]
Molecular Weight 389.65 g/mol [Pesticide Properties Database (PPDB)]
logP (Octanol-Water Partition Coefficient) 3.5[Pesticide Properties Database (PPDB)]
Melting Point 125 - 128 °C[Sigma-Aldrich Safety Data Sheet]
Water Solubility 2.4 mg/L at 20 °C[Pesticide Properties Database (PPDB)]

Experimental Protocols

Analysis of this compound in Soil

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound from soil samples, followed by LC-MS/MS analysis.

1.1. Sample Preparation and Extraction (QuEChERS)

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration (for dry soil): If the soil is dry, add 8 mL of reagent water to the tube, vortex for 30 seconds, and allow it to hydrate (B1144303) for 30 minutes.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate (B86180), and 0.5 g of disodium (B8443419) citrate sesquihydrate).

  • Immediate Shaking: Immediately after adding the salts, shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure thorough extraction.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analyte) and a lower layer of water and soil.

1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer of Supernatant: Transfer 1 mL of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA), and 50 mg of C18 sorbent.

  • Vortexing: Cap the tube and vortex for 30 seconds to facilitate the removal of matrix interferences.

  • Centrifugation: Centrifuge the d-SPE tube at a high relative centrifugal force (e.g., ≥5000 rcf) for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS analysis.

Analysis of this compound in Water

This protocol employs Solid-Phase Extraction (SPE) for the extraction and pre-concentration of this compound from water samples prior to LC-MS/MS analysis.

2.1. Sample Preparation and Solid-Phase Extraction (SPE)

  • Sample Filtration: Filter the water sample through a 0.45 µm filter to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge under vacuum for approximately 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge with 6 mL of acetonitrile into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water, 50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions for the LC-MS/MS analysis of this compound. These parameters should be optimized for the specific instrumentation used.

3.1. Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3.2. Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 389.0
Product Ion 1 (Quantifier) 187.0
Product Ion 2 (Qualifier) 145.0
Collision Energy To be optimized for the specific instrument.
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound in soil and water. These values are indicative and should be determined for each specific laboratory and matrix.

Table 1: Method Validation Data for this compound in Soil

ParameterExpected Value
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantification (LOQ) 0.05 mg/kg
Recovery (at 0.1 mg/kg) 85 - 110%
Relative Standard Deviation (RSD) < 15%
Matrix Effect To be determined

Table 2: Method Validation Data for this compound in Water

ParameterExpected Value
Limit of Detection (LOD) 0.01 µg/L
Limit of Quantification (LOQ) 0.05 µg/L
Recovery (at 0.1 µg/L) 90 - 115%
Relative Standard Deviation (RSD) < 10%
Matrix Effect To be determined

Visualizations

Experimental_Workflow cluster_soil Soil Analysis cluster_water Water Analysis Soil_Sample Soil Sample Collection Homogenization Homogenization & Sieving Soil_Sample->Homogenization QuEChERS_Extraction QuEChERS Extraction Homogenization->QuEChERS_Extraction dSPE_Cleanup d-SPE Cleanup QuEChERS_Extraction->dSPE_Cleanup LCMS_Analysis LC-MS/MS Analysis dSPE_Cleanup->LCMS_Analysis Water_Sample Water Sample Collection Filtration Filtration Water_Sample->Filtration SPE Solid-Phase Extraction Filtration->SPE Elution_Reconstitution Elution & Reconstitution SPE->Elution_Reconstitution Elution_Reconstitution->LCMS_Analysis Data_Analysis Data Analysis & Reporting LCMS_Analysis->Data_Analysis

Overall workflow for this compound residue analysis.

LCMS_Signaling_Pathway Analyte This compound ESI Electrospray Ionization (ESI+) Analyte->ESI Precursor_Ion Precursor Ion [M+H]+ (m/z 389.0) ESI->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Product_Ion1 Product Ion 1 (Quantifier, m/z 187.0) CID->Product_Ion1 Product_Ion2 Product Ion 2 (Qualifier, m/z 145.0) CID->Product_Ion2 Detector Detector Product_Ion1->Detector Product_Ion2->Detector

LC-MS/MS fragmentation pathway for this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the sensitive and selective determination of this compound residues in soil and water matrices. The use of QuEChERS for soil and SPE for water, coupled with LC-MS/MS, ensures reliable and accurate quantification at trace levels. It is imperative that each laboratory validates these methods according to its specific instrumentation and quality assurance procedures to ensure data of the highest quality.

Application Notes and Protocols for High-Throughput Screening of Claziprotamidum Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claziprotamidum is a novel fungicide demonstrating high efficacy against a range of plant pathogenic fungi. Its primary mode of action is the inhibition of the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex). This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify compounds with improved fungicidal activity, selectivity, and pharmacokinetic properties. The following protocols describe both cell-based and biochemical assays amenable to a high-throughput format.

Data Presentation

The inhibitory activities of this compound derivatives are typically quantified by determining the half-maximal effective concentration (EC50) in cell-based assays and the half-maximal inhibitory concentration (IC50) in biochemical assays. The following tables present illustrative data for a series of hypothetical this compound derivatives.

Table 1: Antifungal Activity of this compound Derivatives against Botrytis cinerea

Compound IDR1 GroupR2 GroupEC50 (µM)[1]
CP-001-H-H0.52
CP-002-CH3-H0.38
CP-003-F-H0.21
CP-004-Cl-H0.15
CP-005-H-CH30.45
CP-006-H-OCH30.68
This compound(Reference)(Reference)0.25

Table 2: Inhibition of Mitochondrial Complex III by this compound Derivatives

Compound IDR1 GroupR2 GroupIC50 (µM)
CP-001-H-H0.12
CP-002-CH3-H0.08
CP-003-F-H0.04
CP-004-Cl-H0.02
CP-005-H-CH30.10
CP-006-H-OCH30.18
Antimycin A(Positive Control)(Positive Control)0.005

Signaling Pathway: Mitochondrial Electron Transport Chain

This compound and its derivatives act by blocking the transfer of electrons at the Quinone "outside" (Qo) site of cytochrome b within Complex III of the mitochondrial electron transport chain. This disruption halts ATP synthesis, leading to fungal cell death.

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient Inhibitor This compound Derivatives Inhibitor->Complex_III Inhibition

Caption: Inhibition of Complex III by this compound derivatives.

Experimental Protocols

High-Throughput Antifungal Susceptibility Assay (Resazurin-Based)

This protocol describes a colorimetric method to assess the viability of fungal cells in the presence of test compounds.[2][3][4][5] Metabolically active cells reduce the blue resazurin (B115843) dye to the pink, fluorescent resorufin.

Materials:

  • 96-well microtiter plates

  • Fungal pathogen of interest (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • This compound derivatives dissolved in DMSO

  • Resazurin sodium salt solution (0.15 mg/mL in sterile water)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm and 600 nm

Protocol:

  • Prepare a spore suspension of the test fungus in PDB to a final concentration of 1 x 10^5 spores/mL.

  • Dispense 198 µL of the spore suspension into each well of a 96-well plate.

  • Add 2 µL of the this compound derivative solution in DMSO to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO only) and a positive control (a known fungicide).

  • Incubate the plates at 25°C for 48-72 hours, or until sufficient fungal growth is observed in the vehicle control wells.

  • Add 20 µL of resazurin solution to each well.

  • Incubate the plates for an additional 4-6 hours at 25°C.

  • Measure the absorbance at 570 nm (resorufin) and 600 nm (resazurin).

  • Calculate the percentage of growth inhibition for each compound concentration.

  • Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a suitable curve-fitting software.

cluster_Workflow Antifungal Susceptibility Assay Workflow Spore_Suspension Prepare Fungal Spore Suspension Plating Dispense into 96-well Plate Spore_Suspension->Plating Compound_Addition Add this compound Derivatives Plating->Compound_Addition Incubation_1 Incubate (48-72h) Compound_Addition->Incubation_1 Resazurin_Addition Add Resazurin Incubation_1->Resazurin_Addition Incubation_2 Incubate (4-6h) Resazurin_Addition->Incubation_2 Absorbance_Reading Read Absorbance (570/600 nm) Incubation_2->Absorbance_Reading Data_Analysis Calculate EC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the resazurin-based antifungal assay.

High-Throughput Mitochondrial Complex III Activity Assay

This biochemical assay measures the activity of Complex III by monitoring the reduction of cytochrome c.[6][7][8][9] The assay is performed using isolated mitochondria.

Materials:

  • Mitochondrial Complex III Activity Assay Kit (e.g., from Abcam or Cayman Chemical)

  • Isolated mitochondria from a relevant fungal species or a model organism

  • This compound derivatives dissolved in DMSO

  • Antimycin A (positive control inhibitor)

  • 96-well plate (as provided in the kit)

  • Microplate reader capable of measuring absorbance at 550 nm in kinetic mode

Protocol:

  • Prepare the assay buffer and other reagents as per the kit manufacturer's instructions.

  • Isolate mitochondria from the target organism. Determine the protein concentration of the mitochondrial preparation.

  • Prepare a reaction mix containing the assay buffer and any necessary substrates (e.g., reduced coenzyme Q), as specified in the kit protocol.

  • In a 96-well plate, add the test compounds (this compound derivatives) at various concentrations. Include a vehicle control (DMSO) and a positive control (Antimycin A).

  • Add the isolated mitochondria to each well to a final protein concentration recommended by the kit manufacturer.

  • Initiate the reaction by adding the substrate (e.g., cytochrome c).

  • Immediately place the plate in the microplate reader and measure the absorbance at 550 nm every 30 seconds for 10-15 minutes at room temperature.

  • Calculate the rate of cytochrome c reduction (the change in absorbance over time) for each well.

  • Determine the percent inhibition of Complex III activity for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and calculate the IC50 value.

cluster_Workflow Mitochondrial Complex III Assay Workflow Prepare_Reagents Prepare Kit Reagents and Buffers Plate_Setup Add Compounds to 96-well Plate Prepare_Reagents->Plate_Setup Isolate_Mitochondria Isolate Mitochondria Add_Mitochondria Add Isolated Mitochondria Isolate_Mitochondria->Add_Mitochondria Plate_Setup->Add_Mitochondria Start_Reaction Initiate Reaction with Substrate (Cytochrome c) Add_Mitochondria->Start_Reaction Kinetic_Read Kinetic Absorbance Reading (550 nm) Start_Reaction->Kinetic_Read Data_Analysis Calculate Reaction Rate and IC50 Kinetic_Read->Data_Analysis

Caption: Workflow for the mitochondrial Complex III activity assay.

Concluding Remarks

The described high-throughput screening assays provide robust and reliable methods for the evaluation of this compound derivatives. The cell-based assay offers insights into the overall antifungal activity, while the biochemical assay confirms the specific inhibition of the target enzyme, mitochondrial Complex III. By employing these protocols, researchers can efficiently screen large libraries of compounds to identify novel and potent fungicidal agents for agricultural and pharmaceutical applications.

References

Application Notes and Protocols for the Synthesis Scale-Up of Voriconazole (CAS: 137234-62-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound named "Claziprotamidum" did not yield any publicly available information on its chemical structure or synthesis. However, the CAS number 137234-62-9, which was investigated in relation to this query, corresponds to Voriconazole , a well-known antifungal agent. Therefore, this document provides a detailed synthesis scale-up procedure for Voriconazole, assuming this is the compound of interest. The following protocols and data are based on publicly available scientific literature and patents concerning the synthesis of Voriconazole and are intended for an audience of researchers, scientists, and drug development professionals.

Overview of Voriconazole Synthesis

The manufacturing of Voriconazole is a multi-step process that involves the synthesis of key intermediates, a diastereoselective coupling reaction, and a final chiral resolution to obtain the desired enantiomer. The key steps are:

  • Synthesis of Intermediate 1: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

  • Synthesis of Intermediate 2: A 6-(1-haloethyl)-5-fluoropyrimidine derivative.

  • Diastereoselective Coupling: A Reformatsky-type reaction between the two intermediates.

  • Reductive Dechlorination: Removal of a chloro group from the pyrimidine (B1678525) ring.

  • Chiral Resolution: Isolation of the desired (2R,3S)-enantiomer.

Data Presentation: Lab Scale vs. Pilot Scale

The following table summarizes the quantitative data for the key steps in the synthesis of Voriconazole at a laboratory scale and a projected pilot plant scale.

ParameterLaboratory ScalePilot Plant Scale (Projected)
Intermediate 1 Synthesis
Starting Material (1,3-difluorobenzene)100 g10 kg
ReagentsChloroacetyl chloride, Aluminum chlorideChloroacetyl chloride, Aluminum chloride
SolventDichloromethane (B109758)Dichloromethane
Reaction Volume1 L100 L
Typical Yield85-90%80-85%
Intermediate 2 Synthesis
Starting Material (5-fluorouracil)50 g5 kg
ReagentsPhosphorus oxychloride, N,N-dimethylanilinePhosphorus oxychloride, N,N-dimethylaniline
SolventTolueneToluene
Reaction Volume500 mL50 L
Typical Yield70-75%65-70%
Diastereoselective Coupling
Intermediate 150 g5 kg
Intermediate 260 g6 kg
ReagentsZinc powder, Iodine (catalyst)Zinc powder, Iodine (catalyst)
SolventTetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature20-25°C20-30°C
Typical Diastereomeric Ratio12:110:1 to 12:1
Typical Yield (desired diastereomer)60-65%55-60%
Reductive Dechlorination
Coupled Product30 g3 kg
Catalyst10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Hydrogen Pressure50 psi50-60 psi
SolventEthanolEthanol
Typical Yield90-95%88-92%
Chiral Resolution
Racemic Voriconazole20 g2 kg
Resolving Agent(1R)-(-)-10-Camphorsulfonic acid(1R)-(-)-10-Camphorsulfonic acid
SolventMethanol/IsopropanolMethanol/Isopropanol
Typical Yield (final product)40-45% (based on racemate)38-42% (based on racemate)

Experimental Protocols

Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Intermediate 1)

Laboratory Scale Protocol:

  • To a stirred suspension of aluminum chloride (1.2 eq) in dichloromethane (5 volumes), add chloroacetyl chloride (1.1 eq) at 0-5°C.

  • Add 1,3-difluorobenzene (B1663923) (1.0 eq) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over sodium sulfate.

  • Evaporate the solvent to yield 2-chloro-1-(2,4-difluorophenyl)ethanone.

  • Dissolve the chloro-ketone in acetonitrile (B52724) and add 1H-1,2,4-triazole (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Intermediate 1.

Pilot Plant Scale Protocol:

  • Charge a glass-lined reactor with dichloromethane (5 volumes) and cool to 0-5°C.

  • Slowly add aluminum chloride (1.2 eq) under a nitrogen atmosphere.

  • Add chloroacetyl chloride (1.1 eq) via a dosing pump over 1-2 hours, maintaining the temperature at 0-5°C.

  • Add 1,3-difluorobenzene (1.0 eq) over 2-3 hours, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by in-process HPLC.

  • Prepare a quench vessel with ice and concentrated hydrochloric acid.

  • Slowly transfer the reaction mixture to the quench vessel with vigorous stirring, maintaining the temperature below 20°C.

  • Separate the layers and transfer the organic layer to a clean reactor.

  • Wash the organic layer with water and then with a brine solution.

  • Distill off the dichloromethane to obtain crude 2-chloro-1-(2,4-difluorophenyl)ethanone.

  • Charge the reactor with acetonitrile, the crude chloro-ketone, 1H-1,2,4-triazole (1.1 eq), and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and hold for 6-8 hours.

  • Cool the reactor to 20-25°C and filter the mixture to remove inorganic salts.

  • Concentrate the filtrate by vacuum distillation.

  • Add a suitable solvent (e.g., ethanol) and heat to dissolve the residue.

  • Cool the solution to crystallize the product, filter, and dry in a vacuum oven to yield Intermediate 1.

Diastereoselective Coupling Reaction

Laboratory Scale Protocol:

  • Activate zinc powder (2.0 eq) by stirring with a catalytic amount of iodine in THF for 30 minutes.

  • Add a solution of 6-(1-bromoethyl)-2,4-dichloro-5-fluoropyrimidine (Intermediate 2, 1.2 eq) in THF to the activated zinc suspension.

  • Stir the mixture at room temperature for 1 hour to form the organozinc reagent.

  • Add a solution of Intermediate 1 (1.0 eq) in THF to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297), wash the organic layer with brine, and dry over sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to isolate the desired (2R,3S/2S,3R) diastereomer.

Pilot Plant Scale Protocol:

  • Charge a reactor with THF and zinc powder (2.0 eq).

  • Add a catalytic amount of iodine and stir to activate the zinc.

  • Prepare a solution of Intermediate 2 (1.2 eq) in THF in a separate vessel and add it to the reactor over 1-2 hours.

  • Stir the mixture at 20-25°C for 1-2 hours.

  • Add a solution of Intermediate 1 (1.0 eq) in THF to the reactor over 2-3 hours.

  • Stir the reaction mixture at 20-25°C for 12-16 hours, monitoring for completion.

  • Prepare a quench solution of aqueous ammonium chloride in a separate vessel.

  • Slowly transfer the reaction mixture to the quench vessel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Distill off the ethyl acetate under vacuum.

  • The crude product can be purified by crystallization to enrich the desired diastereomer before proceeding to the next step.

Visualizations

Chemical Synthesis Pathway of Voriconazole

Voriconazole_Synthesis cluster_intermediates Intermediate Synthesis cluster_main_synthesis Main Synthesis and Purification 1_3_difluorobenzene 1,3-Difluorobenzene intermediate_ketone 2-chloro-1-(2,4-difluorophenyl)ethanone 1_3_difluorobenzene->intermediate_ketone Friedel-Crafts Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate_ketone Friedel-Crafts Acylation Intermediate_1 Intermediate 1 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone intermediate_ketone->Intermediate_1 Nucleophilic Substitution triazole 1H-1,2,4-triazole triazole->Intermediate_1 Nucleophilic Substitution Coupling Diastereoselective Coupling Intermediate_1->Coupling 5_fluorouracil 5-Fluorouracil intermediate_pyrimidine 2,4-dichloro-5-fluoropyrimidine 5_fluorouracil->intermediate_pyrimidine Chlorination Intermediate_2 Intermediate 2 6-(1-bromoethyl)-2,4-dichloro- 5-fluoropyrimidine intermediate_pyrimidine->Intermediate_2 Further Functionalization Intermediate_2->Coupling Coupled_Product Coupled Product (Diastereomeric Mixture) Coupling->Coupled_Product Dechlorination Reductive Dechlorination Coupled_Product->Dechlorination Racemic_Voriconazole Racemic Voriconazole Dechlorination->Racemic_Voriconazole Resolution Chiral Resolution Racemic_Voriconazole->Resolution Voriconazole Voriconazole (2R,3S)-enantiomer Resolution->Voriconazole

Caption: Chemical synthesis pathway of Voriconazole.

General Workflow for Chemical Synthesis Scale-Up

Scale_Up_Workflow Lab_Scale Laboratory Scale Synthesis (grams) Process_Optimization Process Optimization - Reaction Conditions - Reagent Stoichiometry - Solvent Screening Lab_Scale->Process_Optimization Analytical_Development Analytical Method Development (HPLC, GC, etc.) Process_Optimization->Analytical_Development Safety_Assessment Process Safety Assessment (HAZOP, Thermal Stability) Analytical_Development->Safety_Assessment Pilot_Scale Pilot Plant Scale-Up (kilograms) Safety_Assessment->Pilot_Scale Process_Validation Process Validation - Consistency - Reproducibility Pilot_Scale->Process_Validation Commercial_Production Commercial Production (tonnes) Process_Validation->Commercial_Production

Caption: General workflow for chemical synthesis scale-up.

Application Notes and Protocols for Electrophysiological Studies of Claziprotamidum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Claziprotamidum is a novel mesoionic insecticide whose mode of action is presumed to involve the modulation of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), a critical component of the insect central nervous system. Electrophysiological techniques are indispensable for elucidating the precise mechanisms by which this compound exerts its insecticidal effects.[1] These methods allow for the direct measurement of ion channel activity and neuronal firing, providing high-resolution data on the compound's interaction with its molecular target.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the electrophysiological effects of this compound.

Application Notes

Characterizing the Effects of this compound on Ligand-Gated Ion Channels

To understand the primary mechanism of action of this compound, it is essential to characterize its effects on specific ligand-gated ion channels, such as nAChRs. Electrophysiological recordings from cells expressing these receptors can reveal whether this compound acts as an agonist, antagonist, or allosteric modulator.

  • Agonist Activity: Application of this compound would elicit an inward current in cells expressing nAChRs, mimicking the effect of the natural ligand, acetylcholine.

  • Antagonist Activity: this compound would inhibit the current induced by acetylcholine, indicating that it blocks the receptor.

  • Allosteric Modulation: this compound may enhance or reduce the acetylcholine-induced current without directly activating or blocking the receptor itself.

High-Throughput Screening of this compound Analogs

Automated patch-clamp (APC) systems are powerful tools for screening libraries of this compound analogs to identify compounds with improved potency or selectivity.[4][5][6][7] These systems enable the simultaneous recording from multiple cells, significantly increasing throughput compared to manual patch-clamp techniques.[5] This approach is crucial for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of this compound for enhanced insecticidal activity and reduced off-target effects.

Assessing the State-Dependency of this compound's Action

The effect of many ion channel modulators is dependent on the conformational state of the channel (resting, open, or inactivated).[8][9][10] It is important to investigate whether the action of this compound is state-dependent. For example, some drugs preferentially bind to the open or inactivated state of a channel, leading to a "use-dependent" block where the inhibitory effect increases with the frequency of channel activation.[8][9] This can be investigated by applying this compound during different voltage protocols that favor specific channel states.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus Oocytes

TEVC is a robust technique for studying the properties of ion channels expressed in a heterologous system.[1][11][12][13] Xenopus oocytes are large cells that can be easily injected with cRNA encoding the ion channel of interest, making them an ideal system for this purpose.[11][13]

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the target insect nAChR subunits

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • 3 M KCl for electrodes

  • Glass capillaries for microelectrodes

  • TEVC amplifier and data acquisition system

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with 50 nL of cRNA solution (1 µg/µL) containing the target nAChR subunit transcripts. Incubate for 2-5 days at 18°C.

  • Electrode Preparation: Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[12][13]

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply acetylcholine (ACh) to elicit a control current.

    • After washing out the ACh, co-apply ACh and varying concentrations of this compound to determine its effect on the ACh-induced current.

    • To test for agonist activity, apply this compound alone.

Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Insect Neurons or a Heterologous Expression System

Whole-cell patch-clamp allows for the recording of ionic currents from the entire cell membrane, providing detailed information about the effect of this compound on the total population of ion channels.[3][14][15][16][17] This technique can be applied to primary cultures of insect neurons or to cell lines (e.g., HEK293 cells) stably expressing the target nAChR.

Materials:

  • Cultured insect neurons or HEK293 cells expressing the target nAChR

  • External solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.2)

  • Glass capillaries for patch pipettes

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.[16]

    • Rupture the cell membrane to achieve the whole-cell configuration.[17]

    • Clamp the cell at a holding potential of -70 mV.

    • Apply voltage steps or ramps to characterize the voltage-gated ion channels present.

    • Apply acetylcholine to activate nAChRs and record the resulting current.

    • Perfuse with a solution containing this compound to determine its effect on both voltage-gated and ligand-gated currents.

Protocol 3: High-Throughput Automated Patch-Clamp (APC)

APC platforms automate the patch-clamp process, allowing for rapid screening of compounds.[4][5][6][7] These systems use planar patch-chip technology to record from multiple cells in parallel.[5]

Materials:

  • APC system (e.g., IonFlux, SyncroPatch)[4][5]

  • Cell line stably expressing the target nAChR

  • External and internal solutions as for manual patch-clamp

  • This compound and analog library

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the expressing cell line.

  • System Setup:

    • Load the patch-chip into the APC system.

    • Prime the system with internal and external solutions.

    • Load the cell suspension.

  • Experiment Execution:

    • The system will automatically trap cells and form whole-cell seals.

    • A pre-programmed voltage protocol is applied to establish a baseline recording.

    • The system then applies different concentrations of this compound or its analogs to the cells.

    • The effect on the target ion channel is recorded and analyzed automatically.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Acetylcholine-Induced Currents in nAChR-Expressing Cells

This compound Concentration (µM)Acetylcholine (100 µM) Induced Peak Current (nA)% Inhibition
0 (Control)5.2 ± 0.40
0.14.1 ± 0.321.2
12.5 ± 0.251.9
100.8 ± 0.184.6
1000.1 ± 0.0598.1

Data are presented as mean ± SEM, n=5 cells per concentration.

Table 2: IC₅₀ Values of this compound Analogs on Insect nAChRs

CompoundIC₅₀ (µM)Hill Slope
This compound1.2 ± 0.11.1
Analog A0.5 ± 0.051.0
Analog B5.8 ± 0.41.2
Analog C> 100-

IC₅₀ values were determined by fitting the concentration-response data to a sigmoidal dose-response equation.

Mandatory Visualizations

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Oocyte_Prep Oocyte Preparation cRNA_Inject cRNA Injection Oocyte_Prep->cRNA_Inject Electrode_Prep Electrode Preparation Impale Impale Oocyte Electrode_Prep->Impale Voltage_Clamp Voltage Clamp (-80 mV) Impale->Voltage_Clamp Control Apply ACh (Control) Voltage_Clamp->Control Wash Washout Control->Wash Test Co-apply ACh + this compound Data_Acq Data Acquisition Test->Data_Acq Wash->Test Analysis Concentration- Response Analysis Data_Acq->Analysis

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (Cultured Neurons/HEK293) Pipette_Prep Pipette Preparation (3-5 MΩ) Giga_Seal Approach Cell & Form Gigaohm Seal Pipette_Prep->Giga_Seal Whole_Cell Rupture Membrane (Whole-Cell Configuration) Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp (-70 mV) Whole_Cell->Voltage_Clamp Baseline Record Baseline Currents Voltage_Clamp->Baseline Drug_App Apply ACh ± This compound Baseline->Drug_App Data_Acq Data Acquisition & Analysis Drug_App->Data_Acq Signaling_Pathway ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Activates This compound This compound This compound->nAChR Modulates (e.g., Antagonizes) Ion_Flux Na+/Ca2+ Influx nAChR->Ion_Flux Depolarization Membrane Depolarization Ion_Flux->Depolarization AP Action Potential Firing Depolarization->AP Toxicity Neuronal Hyperexcitation & Insect Toxicity AP->Toxicity

References

Cell-based Assays for Assessing the Toxicity of Claziprotamidum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claziprotamidum, chemically known as 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one, is a fungicide belonging to the amide class. While specific toxicological data for this compound is not extensively documented in publicly available literature, its chemical structure suggests potential mechanisms of toxicity that can be investigated using a panel of cell-based assays. This document provides detailed application notes and protocols for evaluating the cytotoxic, apoptotic, oxidative, and genotoxic potential of this compound in mammalian cell lines. The selection of these assays is based on the known toxicological profiles of other amide fungicides, some of which have been shown to act as antitubulin agents, interfering with microtubule dynamics and cell division.

Data Presentation: Summary of Potential Toxicological Endpoints

The following table summarizes the key toxicological endpoints and the corresponding cell-based assays described in this document. This allows for a structured approach to assessing the potential toxicity of this compound.

Toxicological EndpointAssayPrincipleKey Parameters Measured
Cytotoxicity MTT AssayMeasures the metabolic activity of cells by the reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[1]IC50 (half-maximal inhibitory concentration)
Neutral Red Uptake AssayAssesses cell viability based on the uptake of the neutral red dye into the lysosomes of living cells.[2][3]IC50
Apoptosis Caspase-3/7 Activity AssayDetects the activation of executioner caspases 3 and 7, key mediators of apoptosis, using a fluorogenic substrate.[4][5][6]Fold increase in caspase activity
Annexin V Staining AssayIdentifies the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[4][5][6]Percentage of apoptotic cells (early and late)
Oxidative Stress Reactive Oxygen Species (ROS) MeasurementUtilizes a cell-permeable fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.[7][8][9][10]Fold increase in ROS levels
Genotoxicity In Vitro Micronucleus TestDetects the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, indicating chromosomal damage.[11][12][13][14]Frequency of micronucleated cells

Experimental Protocols

Cell Culture and Treatment

Cell Lines: A panel of relevant mammalian cell lines should be used, such as human liver cancer cells (HepG2), human lung adenocarcinoma cells (A549), or Chinese hamster ovary (CHO) cells, to assess both general cytotoxicity and potential organ-specific effects.

Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A dilution series should be prepared in a culture medium to treat the cells at various concentrations. A vehicle control (DMSO) should be included in all experiments.

Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[2][3] The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Seed and treat cells with this compound as described for the MTT assay.

  • After the treatment period, incubate the cells with a medium containing Neutral Red for 2-3 hours.

  • Wash the cells to remove the excess dye.

  • Extract the incorporated dye from the cells using a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid).

  • Measure the absorbance of the extracted dye at 540 nm.

  • Calculate cell viability and the IC50 value.

Apoptosis Assays

Principle: This assay uses a specific substrate for caspases-3 and -7 that, when cleaved by the active enzymes, releases a fluorescent or luminescent signal. An increase in signal intensity indicates the activation of these executioner caspases, a hallmark of apoptosis.[4][5][6]

Protocol:

  • Seed cells in a 96-well plate and treat them with this compound for a predetermined time (e.g., 24 hours).

  • Add the caspase-3/7 reagent containing the substrate to each well.

  • Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer.

  • Measure the fluorescence or luminescence using a plate reader.

  • Express the results as a fold change in caspase activity compared to the vehicle control.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC or PE) to detect these apoptotic cells. Propidium iodide (PI) or 7-AAD is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI/7-AAD negative), late apoptotic/necrotic (Annexin V positive, PI/7-AAD positive), and live cells (both negative).[4][5][6]

Protocol:

  • Treat cells with this compound in a 6-well plate.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and a viability dye (PI or 7-AAD) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to quantify the different cell populations.

Oxidative Stress Assay

Principle: This assay utilizes a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[7][8][9][10]

Protocol:

  • Seed cells in a 96-well plate or on coverslips for microscopy.

  • Load the cells with the DCFH-DA probe by incubating them in a medium containing the probe for 30-60 minutes at 37°C.

  • Wash the cells to remove the excess probe.

  • Treat the cells with this compound and a positive control (e.g., H₂O₂).

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells under a fluorescence microscope.

  • Quantify the results as a fold increase in ROS production compared to the control.

Genotoxicity Assay

Principle: This assay detects chromosomal damage by identifying micronuclei (MN) in the cytoplasm of interphase cells. MN are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis and are not incorporated into the daughter nuclei. The assay can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[11][12][13][14]

Protocol:

  • Treat cell cultures with at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer duration (e.g., 24 hours) without S9.

  • After treatment, wash the cells and add fresh medium. If using a cytokinesis blocker like cytochalasin B, add it at this stage to accumulate binucleated cells.

  • Harvest the cells at an appropriate time to allow for cell division and micronucleus formation.

  • Fix the cells and stain them with a DNA-specific dye (e.g., Giemsa, DAPI, or acridine (B1665455) orange).

  • Score the frequency of micronucleated cells in a population of mononucleated or binucleated cells under a microscope.

  • Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Visualization of Workflows and Pathways

Experimental_Workflow_for_Toxicity_Assessment cluster_preparation Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Cytotoxicity Cytotoxicity (MTT, NRU) Cell_Culture->Cytotoxicity Apoptosis Apoptosis (Caspase-3/7, Annexin V) Cell_Culture->Apoptosis Oxidative_Stress Oxidative Stress (ROS Measurement) Cell_Culture->Oxidative_Stress Genotoxicity Genotoxicity (Micronucleus Test) Cell_Culture->Genotoxicity Claziprotamidum_Prep This compound Stock Preparation Claziprotamidum_Prep->Cytotoxicity Claziprotamidum_Prep->Apoptosis Claziprotamidum_Prep->Oxidative_Stress Claziprotamidum_Prep->Genotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Fold_Change Fold Change Analysis Apoptosis->Fold_Change Oxidative_Stress->Fold_Change Statistical_Analysis Statistical Significance Genotoxicity->Statistical_Analysis Toxicity_Profile Overall Toxicity Profile IC50->Toxicity_Profile Fold_Change->Toxicity_Profile Statistical_Analysis->Toxicity_Profile

Caption: General experimental workflow for assessing this compound toxicity.

Putative_Antitubulin_Signaling_Pathway This compound This compound (Putative Antitubulin Agent) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Putative signaling pathway for antitubulin agent-induced apoptosis.

Apoptosis_Detection_Logic cluster_early Early Apoptosis cluster_late Late Apoptosis PS_Externalization Phosphatidylserine (PS) Externalization Annexin_V Annexin V Staining PS_Externalization->Annexin_V Detected by Caspase_Activation Caspase-3/7 Activation Caspase_Assay Caspase-3/7 Assay Caspase_Activation->Caspase_Assay Measured by Membrane_Permeability Increased Membrane Permeability PI_Staining PI/7-AAD Staining Membrane_Permeability->PI_Staining Indicated by

Caption: Logical relationship of markers for apoptosis detection.

References

Application Notes and Protocols for Claziprotamidum in Insecticide Resistance Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Claziprotamidum, a novel insecticide, and its role in managing insecticide resistance. The information is intended for researchers, scientists, and professionals involved in the development and application of insecticides.

Introduction to this compound and Its Mode of Action

This compound is a recently developed insecticide classified by the Insecticide Resistance Action Committee (IRAC) as a Group 30 insecticide. Its distinct mode of action makes it a valuable tool for insecticide resistance management (IRM) programs.

Mode of Action: this compound acts as a Chordotonal Organ TRPV Channel Modulator . Chordotonal organs are sensory organs in insects responsible for hearing, balance, and proprioception. This compound disrupts the function of these organs by modulating the Transient Receptor Potential Vanilloid (TRPV) ion channels. This disruption leads to a loss of coordination, cessation of feeding, and eventual death of the insect pest. This unique target site means there is currently no known cross-resistance with other major insecticide groups.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound and other IRAC Group 30 insecticides.

cluster_membrane Neuron Membrane This compound This compound TRPV_Channel Chordotonal Organ TRPV Channel This compound->TRPV_Channel Modulates Ca_ion Ca²⁺ TRPV_Channel->Ca_ion Alters Influx Disruption Disruption of Sensory Input Ca_ion->Disruption Loss_of_Coordination Loss of Coordination Cessation of Feeding Disruption->Loss_of_Coordination Nerve_Signal Normal Nerve Signal (Hearing, Balance) Nerve_Signal->TRPV_Channel Normal Function Insect_Death Insect Death Loss_of_Coordination->Insect_Death

This compound's mode of action on the insect nervous system.

Application in Insecticide Resistance Management

The primary strategy for managing insecticide resistance is the rotation of insecticides with different modes of action.[1] Due to its unique target site, this compound is an excellent rotational partner for established insecticide classes such as pyrethroids, neonicotinoids, organophosphates, and diamides.

Key Principles for Resistance Management:

  • Rotation: Avoid the sequential use of insecticides from the same IRAC group. Rotate this compound (Group 30) with insecticides from different groups.

  • Window Approach: Apply this compound within a specific "window" during the crop cycle, followed by a window of an effective insecticide with a different mode of action.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as biological control, cultural practices, and resistant crop varieties to reduce reliance on insecticides.

  • Monitoring: Regularly monitor pest populations for signs of resistance.

Known Resistance Mechanisms to Insecticides

While specific resistance mechanisms to this compound have not yet been extensively documented due to its novelty, insects have evolved various ways to resist insecticides. Understanding these general mechanisms is crucial for proactive resistance management.

Table 1: Common Insecticide Resistance Mechanisms

Resistance MechanismDescription
Metabolic Resistance Insects produce higher levels of detoxification enzymes (e.g., cytochrome P450s, glutathione (B108866) S-transferases, esterases) that break down the insecticide before it can reach its target site.
Target-Site Resistance Mutations in the target protein (in the case of this compound, the TRPV channel) prevent the insecticide from binding effectively.
Reduced Penetration Changes in the insect's cuticle reduce the rate of insecticide absorption.
Behavioral Resistance Insects develop behaviors to avoid contact with the insecticide, such as moving to untreated plant parts.

Experimental Protocols for Resistance Monitoring

Monitoring the susceptibility of pest populations to this compound is essential for early detection of resistance. The following are detailed protocols for common bioassays.

Protocol 1: Systemic Insecticide Bioassay (for sucking insects)

This method is adapted for systemic insecticides like this compound when targeting sap-sucking insects.

Materials:

  • Technical grade this compound

  • 10% (w/v) sucrose (B13894) or honey solution

  • Acetone (B3395972) (if the active ingredient is not water-soluble)

  • Floral foam or cotton wicks

  • Vials or small containers

  • Healthy, uniform-aged adult insects from susceptible (lab) and field populations

Procedure:

  • Preparation of Stock Solution:

    • Calculate the required amount of technical grade this compound, adjusting for purity.

    • If water-soluble, dissolve directly in the 10% sucrose/honey solution to make a stock solution (e.g., 1000 ppm).

    • If not water-soluble, dissolve in a small amount of acetone first, then add this to the sucrose/honey solution. Ensure the final acetone concentration is minimal and consistent across all treatments, including the control.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution with the 10% sucrose/honey solution to obtain a range of at least 5-7 concentrations.

    • Prepare a control solution containing only the sucrose/honey solution (and the same minimal amount of acetone if used).

  • Bioassay Setup:

    • Place a piece of floral foam or a cotton wick into each vial.

    • Pipette a standard volume (e.g., 1 mL) of each this compound concentration and the control solution onto the foam/wick in separate, labeled vials.

    • Introduce a known number of insects (e.g., 10-20) into each vial.

    • Seal the vials with a breathable material (e.g., perforated lid, fine mesh).

  • Incubation and Data Collection:

    • Maintain the vials under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

    • Assess mortality at 24, 48, and 72 hours. An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Perform probit analysis to calculate the Lethal Concentration (LC50) values for both the susceptible and field populations.

    • Calculate the Resistance Ratio (RR) as: RR = LC50 of field population / LC50 of susceptible population.

Protocol 2: Leaf-Dip Bioassay (for chewing insects)

This method is suitable for assessing the toxicity of this compound to foliage-feeding insects.

Materials:

  • Technical grade this compound

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella)

  • Petri dishes with moistened filter paper

  • Healthy, uniform-aged larvae from susceptible and field populations

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in distilled water with a small amount of wetting agent (e.g., 0.1%).

    • Create a series of dilutions to obtain the desired concentrations.

    • Prepare a control solution with only distilled water and the wetting agent.

  • Bioassay Setup:

    • Dip leaf discs into each test solution for a standardized time (e.g., 10-30 seconds).

    • Allow the leaf discs to air-dry completely.

    • Place one treated leaf disc into each Petri dish lined with moistened filter paper.

    • Introduce a known number of larvae (e.g., 10) into each Petri dish.

  • Incubation and Data Collection:

    • Incubate the Petri dishes under controlled environmental conditions.

    • Record larval mortality at 24, 48, and 72 hours.

  • Data Analysis:

    • Follow the same data analysis steps as in Protocol 1 to determine LC50 values and the Resistance Ratio.

Quantitative Data and Interpretation

As this compound is a new active ingredient, publicly available data on resistance ratios is limited. However, the principles of interpreting this data remain the same. The following table provides an example of how to present and interpret such data, using hypothetical values for this compound and comparative data for other insecticides against a pest like Plutella xylostella (Diamondback Moth).

Table 2: Hypothetical LC50 Values and Resistance Ratios for Plutella xylostella

InsecticideIRAC GroupSusceptible Strain LC50 (ppm)Field Strain LC50 (ppm)Resistance Ratio (RR)Interpretation
This compound 30 0.5 1.0 2.0 Low Resistance
Deltamethrin3A1.2120.0100.0High Resistance
Chlorantraniliprole280.880.0100.0High Resistance
Spinosad50.39.030.0Moderate Resistance

Interpretation of Resistance Ratios:

  • RR < 10: Low resistance or tolerance. The insecticide is likely to be effective.

  • RR 10-40: Moderate resistance. Control failures may occur.

  • RR > 40: High resistance. The insecticide is unlikely to provide effective control.

Experimental and Resistance Management Workflows

The following diagrams illustrate the workflows for conducting a resistance bioassay and implementing a resistance management strategy.

cluster_bioassay Resistance Bioassay Workflow start Start: Collect Field and Lab Strains prep_solutions Prepare Serial Dilutions of this compound start->prep_solutions expose_insects Expose Insects to Treated Substrate prep_solutions->expose_insects record_mortality Record Mortality at 24, 48, 72h expose_insects->record_mortality probit_analysis Perform Probit Analysis (Calculate LC50) record_mortality->probit_analysis calc_rr Calculate Resistance Ratio (RR) probit_analysis->calc_rr interpret_results Interpret Results (Low, Moderate, High) calc_rr->interpret_results end End: Inform Management Strategy interpret_results->end

A typical workflow for an insecticide resistance bioassay.

cluster_irm IRM Strategy Logic start Pest Population Exceeds Threshold select_moa Select Insecticide with Novel Mode of Action start->select_moa apply_this compound Apply this compound (IRAC Group 30) select_moa->apply_this compound monitor_efficacy Monitor Efficacy apply_this compound->monitor_efficacy rotate_moa Rotate to a Different Mode of Action (e.g., Group 3A, 28, 5) monitor_efficacy->rotate_moa Next Generation assess_population Re-assess Pest Population rotate_moa->assess_population assess_population->select_moa If Threshold Exceeded

References

Application Notes and Protocols for Genetic Sequencing of Diamide Insecticide-Resistant Insect Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of insecticide resistance is a significant threat to effective pest management and public health. Diamide (B1670390) insecticides, a critical class of pesticides, selectively target insect ryanodine (B192298) receptors (RyRs), leading to uncontrolled calcium release from muscle cells, paralysis, and death.[1][2] However, the intensive use of these insecticides has led to the selection of resistant insect populations. Understanding the genetic basis of this resistance is paramount for developing sustainable resistance management strategies and for the discovery of novel insecticides.

Resistance to diamide insecticides primarily arises from two mechanisms:

  • Target-site resistance: Alterations in the target protein, the ryanodine receptor, reduce the binding affinity of the insecticide. This is often caused by non-synonymous mutations in the RyR gene.[2][3][4][5][6]

  • Metabolic resistance: Increased detoxification of the insecticide by metabolic enzymes before it can reach its target site. This frequently involves the overexpression of enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs).[7][8]

These application notes provide detailed protocols for the genetic sequencing of diamide-resistant insect populations to identify and characterize the underlying resistance mechanisms.

Data Presentation: Quantitative Summary of Resistance-Associated Genetic Markers

The following table summarizes key mutations in the ryanodine receptor (RyR) gene that have been associated with resistance to diamide insecticides in various lepidopteran pests.

MutationAmino Acid ChangeInsect SpeciesFold Resistance (Approximate)References
G4946EGlycine to Glutamic AcidPlutella xylostella>200[4]
I4790MIsoleucine to MethioninePlutella xylostella, Spodoptera exiguaModerate (e.g., ~21-fold to chlorantraniliprole)[4][5][6]
G4946VGlycine to ValinePlutella xylostellaModerate to High[6]
E1338DGlutamic Acid to Aspartic AcidPlutella xylostellaHigh (in combination with other mutations)[4]
Q4594LGlutamine to LeucinePlutella xylostellaHigh (in combination with other mutations)[4]

Experimental Protocols

Protocol 1: Identification of Target-Site Mutations in the Ryanodine Receptor (RyR) Gene

This protocol outlines the steps for identifying single nucleotide polymorphisms (SNPs) in the RyR gene of resistant insect populations using targeted amplicon sequencing.

1.1. Sample Collection and DNA Extraction:

  • Collect individuals from both resistant and susceptible insect populations.

  • Extract genomic DNA (gDNA) from individual insects using a commercially available DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions.

  • Assess the quality and quantity of the extracted gDNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

1.2. Primer Design and PCR Amplification:

  • Design PCR primers to amplify conserved regions of the RyR gene known to harbor resistance-associated mutations (e.g., regions flanking G4946 and I4790).

  • Perform PCR amplification using a high-fidelity DNA polymerase. The reaction mixture should include gDNA template, forward and reverse primers, dNTPs, PCR buffer, and the polymerase.

  • Optimize PCR conditions (annealing temperature, extension time) for each primer pair.

  • Verify the amplification of the correct target sequence by agarose gel electrophoresis.

1.3. DNA Sequencing:

  • Purify the PCR products to remove unincorporated primers and dNTPs.

  • Sequence the purified PCR products using Sanger sequencing or a next-generation sequencing (NGS) platform for higher throughput.

1.4. Sequence Analysis:

  • Align the obtained sequences from resistant and susceptible individuals to a reference RyR gene sequence.

  • Identify single nucleotide polymorphisms (SNPs) that are present at a higher frequency in the resistant population.

  • Translate the nucleotide sequences to amino acid sequences to determine if the identified SNPs result in non-synonymous mutations.

Protocol 2: Analysis of Metabolic Resistance via RNA-Seq

This protocol describes the use of RNA sequencing (RNA-Seq) to identify differentially expressed genes, particularly those encoding detoxification enzymes, in resistant insect populations.

2.1. Sample Collection and RNA Extraction:

  • Collect individuals from both resistant and susceptible insect populations. It is crucial to use insects at the same developmental stage and under the same environmental conditions to minimize gene expression variability.

  • Extract total RNA from individual insects or pooled samples using a suitable RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • Assess the quality and integrity of the extracted RNA using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA (RIN > 8) is recommended for RNA-Seq.

2.2. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequence the prepared libraries on an NGS platform (e.g., Illumina NovaSeq).

2.3. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.

  • Align the cleaned reads to a reference genome or transcriptome of the insect species.

  • Quantify the expression levels of all annotated genes.

  • Perform differential gene expression analysis between the resistant and susceptible populations to identify genes that are significantly up- or down-regulated in the resistant strain.

  • Focus on genes encoding detoxification enzymes, such as cytochrome P450s, GSTs, and CCEs, that are overexpressed in the resistant population.

2.4. Validation of Differentially Expressed Genes:

  • Validate the results of the RNA-Seq analysis by quantifying the expression of candidate genes using quantitative real-time PCR (qRT-PCR).

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection cluster_extraction Nucleic Acid Extraction cluster_target_site Target-Site Resistance Analysis cluster_metabolic Metabolic Resistance Analysis Resistant Resistant Population DNA_Ext Genomic DNA Extraction Resistant->DNA_Ext RNA_Ext Total RNA Extraction Resistant->RNA_Ext Susceptible Susceptible Population Susceptible->DNA_Ext Susceptible->RNA_Ext PCR PCR Amplification of RyR Gene DNA_Ext->PCR RNA_Seq RNA-Seq Library Prep & Sequencing RNA_Ext->RNA_Seq Sanger Sanger Sequencing PCR->Sanger SNP_Analysis SNP Analysis & Mutation Identification Sanger->SNP_Analysis DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis qRT_PCR qRT-PCR Validation DEG_Analysis->qRT_PCR

Caption: Experimental workflow for identifying resistance mechanisms.

signaling_pathway cluster_resistance Resistance Mechanisms Diamide Diamide Insecticide RyR Ryanodine Receptor (RyR) Diamide->RyR Binds and Activates Ca_Release Uncontrolled Ca2+ Release RyR->Ca_Release Causes Paralysis Muscle Paralysis & Death Ca_Release->Paralysis Leads to Target_Mutation Target-Site Mutation (e.g., G4946E) Target_Mutation->RyR Alters Binding Site Metabolic_Detox Metabolic Detoxification (e.g., P450s) Metabolic_Detox->Diamide Degrades Insecticide

Caption: Mode of action of diamide insecticides and resistance mechanisms.

References

Spectroscopic Analysis of Claziprotamidum and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claziprotamidum is a novel investigational compound with a complex chemical structure, presenting unique challenges and opportunities for analytical characterization. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and environmental impact. This document provides detailed application notes and standardized protocols for the spectroscopic analysis of this compound and its putative metabolites using state-of-the-art liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Disclaimer: As of the latest literature review, specific metabolic pathways for this compound have not been extensively published. Therefore, the metabolites discussed in this document are hypothetical , based on common metabolic transformations observed for compounds with similar chemical moieties. These protocols and data should be considered as a starting template for method development and validation upon the empirical identification of this compound's metabolites.

Hypothetical Metabolic Pathway of this compound

The proposed metabolic pathway for this compound involves several key transformations, including hydroxylation, N-dealkylation, and oxidative cleavage of the piperazine (B1678402) ring. These transformations are common Phase I metabolic reactions.

Claziprotamidum_Metabolism This compound This compound (C19H20ClFN4O) M1 M1: Hydroxylated this compound (Aromatic Hydroxylation) This compound->M1 Hydroxylation M2 M2: N-dealkylated Piperazine (Piperazine Ring Opening) This compound->M2 N-dealkylation M3 M3: Oxidized Metabolite (Further oxidation of M2) M2->M3 Oxidation

Caption: Hypothetical metabolic pathway of this compound.

I. LC-MS/MS Method for Quantitative Analysis

This section details a robust LC-MS/MS method for the simultaneous quantification of this compound and its hypothetical metabolites (M1, M2, and M3) in a biological matrix (e.g., plasma or tissue homogenate).

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample Collection (e.g., Plasma) s2 Protein Precipitation (Acetonitrile with Internal Standard) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 l1 UPLC Separation (C18 Column) s4->l1 m1 Mass Spectrometry (ESI+, MRM Mode) l1->m1 d1 Peak Integration m1->d1 d2 Quantification (Calibration Curve) d1->d2

Caption: Experimental workflow for LC-MS/MS analysis.

Protocol

1. Sample Preparation:

  • To 100 µL of biological matrix (e.g., plasma), add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Capillary Voltage: 3.0 kV.

Quantitative Data (Hypothetical)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound375.1203.14.5
M1391.1219.14.2
M2237.1121.03.1
M3253.1137.02.8

II. NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of the parent compound and the precise characterization of its metabolites.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Structure Elucidation p1 Isolation of Compound (e.g., Preparative HPLC) p2 Dissolution in Deuterated Solvent (e.g., DMSO-d6) p1->p2 n1 1D NMR (1H, 13C) p2->n1 n2 2D NMR (COSY, HSQC, HMBC) n1->n2 d1 Spectral Interpretation n2->d1 d2 Structural Confirmation d1->d2

Caption: Workflow for NMR-based structural elucidation.

Protocol

1. Sample Preparation:

  • Isolate sufficient quantities (typically >1 mg) of this compound and each metabolite using preparative high-performance liquid chromatography (HPLC).

  • Lyophilize the purified fractions to remove the solvent.

  • Dissolve the dried compound in a suitable deuterated solvent (e.g., 600 µL of DMSO-d6 or CDCl3).

2. NMR Data Acquisition:

  • Spectrometer: 500 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

3. Data Analysis:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate the 1D ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the 2D spectra to build molecular fragments and connect them to elucidate the complete structure of the parent compound and its metabolites. For metabolites, pay close attention to the changes in chemical shifts compared to the parent compound to pinpoint the site of metabolic modification.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the spectroscopic analysis of this compound and its potential metabolites. The LC-MS/MS method is designed for high-throughput quantitative analysis, essential for pharmacokinetic and metabolism studies. The NMR protocol provides the definitive structural information required for metabolite identification. It is imperative to reiterate that the presented metabolites are hypothetical. Researchers should first use discovery-based metabolomics approaches to identify the actual metabolites of this compound in the relevant biological systems before applying these targeted quantitative and structural elucidation methods.

Application Notes & Protocols for In Vitro Metabolism Studies of Claziprotamidum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of Claziprotamidum, a novel agricultural chemical. Understanding the metabolic fate of new chemical entities is a critical step in their development, providing insights into their potential for bioactivation, detoxification, and the likelihood of drug-drug interactions. The following protocols are designed for researchers, scientists, and drug development professionals to assess the metabolic stability, identify metabolites, and characterize the enzymes responsible for the metabolism of this compound.

The primary metabolic pathways for many xenobiotics involve Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[1][2][3][4] Phase II reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[5][6][7][8] These protocols will cover methodologies to investigate both phases of metabolism.

1. Metabolic Stability Assessment

Metabolic stability assays are crucial for determining the intrinsic clearance of a compound.[9] These experiments are typically conducted using liver subcellular fractions (microsomes, S9) or intact hepatocytes.[9][10]

1.1. Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol determines the rate of disappearance of this compound when incubated with HLM in the presence of necessary cofactors.

Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal Standard (IS) for analytical quantification

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - this compound stock - HLM suspension - NADPH regenerating system - Phosphate buffer pre_incubation Pre-incubate HLM and This compound at 37°C prep_reagents->pre_incubation prep_controls Prepare Controls: - High & low clearance compounds - No-cofactor controls initiation Initiate reaction by adding NADPH regenerating system pre_incubation->initiation sampling Collect aliquots at specific time points (0, 5, 15, 30, 60 min) initiation->sampling quenching Quench reaction with cold acetonitrile containing Internal Standard sampling->quenching centrifugation Centrifuge to precipitate protein quenching->centrifugation analysis Analyze supernatant by LC-MS/MS centrifugation->analysis plot Plot ln(% remaining) vs. time analysis->plot calculate Calculate half-life (t1/2) and intrinsic clearance (CLint) plot->calculate

Caption: Workflow for Metabolic Stability Assay in HLM.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Thaw pooled HLM on ice. Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Prepare the incubation mixture by adding the HLM suspension and this compound (final concentration, e.g., 1 µM) to a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with a suitable internal standard.

  • Include control incubations: a negative control without the NADPH regenerating system and positive controls with known high and low clearance compounds.

  • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vial for analysis.

  • Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.[11][12]

Data Presentation:

Table 1: Metabolic Stability of this compound in HLM

Time (min) Concentration of this compound (µM) % Remaining ln(% Remaining)
0 [Initial Concentration] 100 4.61
5 [Concentration at 5 min]
15 [Concentration at 15 min]
30 [Concentration at 30 min]
45 [Concentration at 45 min]

| 60 | [Concentration at 60 min] | | |

Calculations:

  • Half-life (t½): Determined from the slope of the linear regression of ln(% remaining) versus time. t½ = -0.693 / slope

  • Intrinsic Clearance (CLint): Calculated from the half-life. CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

2. Metabolite Identification and Profiling

This process involves identifying the chemical structures of metabolites formed during incubation.

2.1. Protocol: Metabolite Profiling in Human Hepatocytes

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive metabolic profile.[9][10]

Materials and Reagents:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Phosphate buffer

  • Acetonitrile or other suitable organic solvent

  • Internal Standard

Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's protocol.[9]

  • Determine cell viability and count. Resuspend cells in incubation medium to the desired density (e.g., 1 x 10⁶ viable cells/mL).

  • Add this compound (e.g., 10 µM) to the hepatocyte suspension.

  • Incubate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.

  • Collect samples at various time points (e.g., 0, 1, 4, and 24 hours).

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites.

Data Presentation:

Table 2: Potential Metabolites of this compound in Human Hepatocytes

Metabolite ID Retention Time (min) Observed m/z Proposed Biotransformation
M1 Hydroxylation (+16 Da)
M2 Glucuronide Conjugation (+176 Da)
M3 N-dealkylation

| M4 | | | Oxidation (+16 Da) followed by Glucuronidation (+176 Da) |

3. Reaction Phenotyping

Reaction phenotyping identifies the specific enzymes responsible for the metabolism of a compound. This is typically done using recombinant human CYP enzymes or by using specific chemical inhibitors with HLM.

3.1. Protocol: CYP Reaction Phenotyping using Recombinant Enzymes

Materials and Reagents:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a system like baculovirus-infected insect cells.

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with Internal Standard

Procedure:

  • Incubate this compound (1 µM) separately with each recombinant CYP isoform.

  • Ensure incubation conditions are within the linear range for reaction time and protein concentration.

  • Pre-incubate the enzyme and substrate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • After a fixed time (e.g., 30 minutes), stop the reaction with cold acetonitrile containing an internal standard.

  • Process the samples as described previously (centrifugation).

  • Analyze the formation of metabolites using LC-MS/MS. The isoform that produces the highest amount of a specific metabolite is likely the primary enzyme responsible for that pathway.

Data Presentation:

Table 3: this compound Metabolite Formation by Recombinant CYP Isoforms

CYP Isoform Rate of M1 (Hydroxylation) Formation (pmol/min/pmol CYP) Rate of M3 (N-dealkylation) Formation (pmol/min/pmol CYP)
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4

| Control (no enzyme) | | |

Hypothetical Metabolic Pathway of this compound

The diagram below illustrates a potential metabolic pathway for a xenobiotic like this compound, involving Phase I oxidation by CYP enzymes and subsequent Phase II glucuronidation by UGT enzymes.

G This compound This compound Phase1_Metabolite Oxidized Metabolite (e.g., Hydroxylated) This compound->Phase1_Metabolite Phase I CYP Enzymes (e.g., CYP3A4) Phase2_Metabolite Glucuronide Conjugate This compound->Phase2_Metabolite Direct Glucuronidation (UGT Enzymes) Phase1_Metabolite->Phase2_Metabolite Phase II UGT Enzymes (e.g., UGT1A1) Excretion Excretion Phase2_Metabolite->Excretion

Caption: Hypothetical Phase I and II Metabolic Pathway.

These protocols provide a framework for the systematic in vitro evaluation of the metabolic fate of this compound. The data generated from these studies are essential for understanding its pharmacokinetic properties and for assessing potential safety liabilities. Researchers should adapt these general protocols as necessary based on the specific physicochemical properties of this compound and the analytical methods available.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of experimental compounds, such as the hypothetically named "Claziprotamidum," in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my compound is precipitating in the cell culture medium?

A1: Compound precipitation in cell culture media is a common issue, often stemming from several factors:

  • Low Aqueous Solubility: Many experimental small molecules are hydrophobic and inherently have poor solubility in aqueous environments like cell culture media.[1]

  • "Solvent Shock": When a compound dissolved in a high-concentration organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[1]

  • High Final Concentration: The intended final concentration of your compound in the media may exceed its maximum solubility limit.[1][2]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and the pH of the media can all negatively impact the solubility of a compound.[1]

  • Temperature Fluctuations: Moving media from cold storage to a 37°C incubator can affect compound solubility.[1] It is recommended to use pre-warmed media for dilutions.[2]

Q2: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?

A2: A simple way to determine the maximum soluble concentration is to perform a serial dilution test. Prepare a high-concentration stock solution of your compound in a suitable solvent like DMSO. Then, create a series of dilutions of this stock solution in your complete cell culture medium. The highest concentration that remains clear, without any visible precipitate after incubation under your experimental conditions (e.g., 37°C for 24-72 hours), is the maximum soluble concentration.[2]

Q3: Is it advisable to filter out the precipitate from my compound solution or media?

A3: Filtering is generally not recommended to solve precipitation issues. When you filter the solution, you are removing the precipitated compound, which leads to an unknown and lower final concentration of your active compound in the media. This can result in inaccurate and irreproducible experimental data. It is better to address the root cause of the precipitation.

Q4: What are some common techniques to enhance the solubility of a poorly soluble drug for in vitro studies?

A4: Several strategies can be employed to improve the solubility of hydrophobic compounds:

  • Co-solvents: Using a mixture of solvents can enhance solubility.[3][4]

  • pH Adjustment: For pH-sensitive compounds, slightly adjusting the pH of the medium (within a range tolerated by the cells) can improve solubility.[5][4]

  • Solubilizing Excipients: Using solubility enhancers like cyclodextrins can encapsulate hydrophobic drugs and increase their aqueous solubility.[5]

  • Serum in Media: The proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution.[5]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptom: A precipitate forms immediately after adding the compound's stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[2]
Rapid Dilution ("Solvent Shock") Direct addition of a concentrated stock solution to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[2]
Low Media Temperature Adding the compound to cold media can decrease its solubility.[2]Always use pre-warmed (37°C) cell culture media for dilutions.[2]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and affect compound solubility.Ensure the final DMSO concentration is low, typically less than 0.5%, or a level that has been empirically determined to be non-toxic to your specific cell line.[5]
Issue 2: Delayed Precipitation in the Incubator

Symptom: The media with the compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may degrade or metabolize over time into less soluble forms.Prepare fresh media with the compound more frequently.
Changes in Media pH Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound.[2]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[2]
Interaction with Media Components The compound may slowly interact with salts or proteins in the media, leading to precipitation.[1]If your experimental design allows, try reducing the serum concentration. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium.
Evaporation Evaporation of the culture medium can increase the concentration of solutes, leading to precipitation.Ensure the incubator has proper humidity control. Seal culture vessels to prevent evaporation.

Quantitative Data Summary

The following tables provide hypothetical solubility data for a compound referred to as "Compound X (e.g., this compound)" to illustrate how to present such information.

Table 1: Solubility of Compound X in Common Solvents

Solvent Solubility (mg/mL) at 25°C Appearance
Water< 0.01Insoluble
PBS (pH 7.4)< 0.01Insoluble
Ethanol5Clear Solution
DMSO> 100Clear Solution
PEG 40025Clear Solution

Table 2: Maximum Soluble Concentration of Compound X in Cell Culture Media (with 10% FBS) at 37°C

Cell Culture Medium Maximum Soluble Concentration (µM) Final DMSO Concentration Incubation Time (hours)
DMEM100.1%72
RPMI-1640120.1%72
Ham's F-1280.1%72

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Compound X in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of Compound X powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of Compound X, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of 100% DMSO to the vial containing Compound X.[2]

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the vial to ensure the compound is fully dissolved.[2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
  • Prepare Stock Solution: Use a 10 mM stock solution of Compound X in DMSO as prepared in Protocol 1.

  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.[2]

  • Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution in the pre-warmed medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration remains constant and non-toxic across all dilutions.

  • Visual Inspection: Immediately after dilution, visually inspect each solution for any signs of precipitation or cloudiness.

  • Incubation: Incubate the dilutions at 37°C in a CO2 incubator for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).[2]

  • Final Assessment: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.

Visualizations

G start Precipitation Observed in Cell Culture q1 When did precipitation occur? start->q1 imm_path Immediately after adding stock solution q1->imm_path del_path After incubation (hours/days) q1->del_path q2_imm Check Final Concentration imm_path->q2_imm sol1_imm Reduce final concentration. Perform solubility test. q2_imm->sol1_imm Exceeds solubility limit q3_imm Review Dilution Method q2_imm->q3_imm Concentration is low sol2_imm Use serial dilution in pre-warmed media. q3_imm->sol2_imm Rapid dilution used q4_imm Check Final DMSO Concentration q3_imm->q4_imm Serial dilution used sol3_imm Keep DMSO <0.5%. q4_imm->sol3_imm Too high q2_del Check for pH changes in media del_path->q2_del sol1_del Monitor pH. Change media more frequently. q2_del->sol1_del pH shift detected q3_del Consider compound instability q2_del->q3_del pH is stable sol2_del Prepare fresh working solutions more often. q3_del->sol2_del Compound is unstable q4_del Check for evaporation q3_del->q4_del Compound is stable sol3_del Ensure proper incubator humidity. q4_del->sol3_del Evaporation observed

Caption: Troubleshooting workflow for compound precipitation.

G cluster_0 Gene Transcription compound Compound X (e.g., this compound) receptor Cell Surface Receptor compound->receptor Binds and inhibits kinase1 Kinase A receptor->kinase1 Inhibition prevents phosphorylation kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Phosphorylates nucleus Nucleus tf->nucleus Translocates to gene Target Gene Expression response Cellular Response (e.g., Apoptosis, Proliferation) gene->response

Caption: Hypothetical signaling pathway for Compound X.

References

Technical Support Center: Overcoming Claziprotamidum Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential degradation of Claziprotamidum during experimental procedures. The following information is based on general chemical principles and established methodologies for stability testing of novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a chemical compound with the IUPAC name 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone.[1] Its key structural features include an amide linkage, a chloropyridazine ring, a piperazine (B1678402) ring, and a fluorinated phenyl ring with a cyclopropyl (B3062369) group. These functional groups can influence its chemical stability and susceptibility to degradation.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its chemical structure, the two primary degradation pathways for this compound are likely hydrolysis and photolysis.

  • Hydrolysis: The amide bond in the this compound molecule is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.

  • Photolysis: The aromatic and heteroaromatic rings in the structure can absorb light, potentially leading to photodegradation. The presence of a chlorine atom can also contribute to photolytic instability.

Q3: What are the common signs of this compound degradation in my experiments?

A3: Signs of degradation can include:

  • Inconsistent or lower-than-expected biological activity.

  • Appearance of new peaks or disappearance of the parent compound peak in chromatography (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

  • A shift in the pH of the solution.

Q4: How can I proactively prevent this compound degradation?

A4: To minimize degradation, consider the following preventative measures:

  • Storage: Store the solid compound and stock solutions in a cool, dark, and dry place. For long-term storage, consider temperatures at or below -20°C.

  • Solvent Choice: Use anhydrous, high-purity solvents for preparing solutions. If aqueous buffers are necessary, prepare them fresh and consider degassing to remove dissolved oxygen.

  • pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8), unless experimental conditions require otherwise. Use buffers to stabilize the pH.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.

  • Temperature Control: Perform experimental manipulations at the lowest practical temperature to slow down potential degradation reactions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound degradation.

Observed Issue Potential Cause Recommended Action
Inconsistent results between experimental replicates. Degradation of stock or working solutions over time.Prepare fresh stock and working solutions for each experiment. Perform a time-course stability study of the solution under your experimental conditions.
Loss of biological activity over the course of an experiment. Compound degradation under assay conditions (e.g., temperature, pH, light exposure).Analyze samples at different time points during the experiment using an analytical method like HPLC to monitor the concentration of this compound.
Appearance of unknown peaks in analytical readouts. Formation of degradation products.Attempt to identify the degradation products using mass spectrometry (MS). This can provide insights into the degradation pathway.
Precipitation in aqueous solutions. Poor solubility or degradation leading to insoluble products.Check the solubility of this compound in your chosen buffer. Consider the use of co-solvents (e.g., DMSO, ethanol) if compatible with your experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade this compound to identify its potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control (unstressed stock solution), by LC-MS to identify degradation products.

Protocol 2: Assessing this compound Stability in Experimental Buffer

This protocol helps determine the stability of this compound under your specific experimental conditions.

  • Solution Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Incubation: Incubate the solution under the exact conditions of your experiment (temperature, light, etc.).

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your experimental buffer.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

Condition Parameter Value Result (Hypothetical % Recovery after 24h)
pH 3 (0.001 M HCl)Room Temp75%
7 (Phosphate Buffer)Room Temp98%
9 (Borate Buffer)Room Temp80%
Temperature 4°CpH 7>99%
25°C (Room Temp)pH 798%
40°CpH 790%
Light Ambient Lab LightRoom Temp, pH 792%
DarkRoom Temp, pH 798%
UV (254 nm)Room Temp, pH 7<50%

Visualizations

G Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis H2O Photolysis Photolysis (UV/Light Exposure) This compound->Photolysis Degradant_A Amide Cleavage Products Hydrolysis->Degradant_A Degradant_B Photodegradation Products Photolysis->Degradant_B G Experimental Workflow for Stability Assessment start Prepare this compound Solution in Experimental Buffer incubate Incubate under Experimental Conditions start->incubate aliquot Collect Aliquots at Time Points incubate->aliquot analyze Analyze by HPLC aliquot->analyze data Plot Concentration vs. Time analyze->data end Determine Degradation Rate and Half-life data->end G Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_solution Are Solutions Freshly Prepared? start->check_solution prepare_fresh Action: Prepare Fresh Solutions check_solution->prepare_fresh No check_conditions Are Experimental Conditions Controlled (Temp, Light, pH)? check_solution->check_conditions Yes end Problem Resolved prepare_fresh->end control_conditions Action: Control Conditions and Re-run Experiment check_conditions->control_conditions No stability_study Action: Perform Stability Study under Assay Conditions check_conditions->stability_study Yes control_conditions->end stability_study->end

References

Technical Support Center: Troubleshooting Poor Efficacy of Claziprotamidum in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Claziprotamidum. This resource is designed to provide clear and actionable guidance for troubleshooting and optimizing your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, with the chemical name 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone, is a novel insecticide belonging to the Pyridazine Pyrazolecarboxamide (PPC) class. It acts as a pro-insecticide, meaning it is converted into its active form within the target insect. The primary mode of action is the modulation of chordotonal organs, which are mechanosensory organs in insects responsible for hearing, balance, and spatial orientation.[1] This disruption of chordotonal organ function leads to cessation of feeding and other essential behaviors, ultimately resulting in insect mortality. This represents a novel mode of action, distinct from other insecticides that target the nervous system.

Q2: I am observing high variability in my bioassay results. What are the common causes?

A2: High variability in bioassay results can stem from several factors. These include inconsistencies in the preparation and application of the test compound, the physiological state of the test insects, and environmental conditions during the assay. It is also crucial to consider the pro-insecticide nature of this compound, as the rate of metabolic activation can vary between individual insects.

Q3: My control mortality is high. What should I do?

A3: High control mortality can invalidate bioassay results. Potential causes include stress to the insects during handling, contamination of the diet or environment, or the use of unhealthy insect colonies. Ensure that your control group is handled identically to the treatment groups, and that the rearing and experimental conditions are optimal for the insect species being tested.

Troubleshooting Guide for Poor Efficacy

Issue 1: Lower than expected efficacy or complete lack of activity.

This is a common issue that can be attributed to problems with the compound itself, the bioassay setup, or the target insects.

Potential Cause & Solution Workflow

G cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_insect Insect-Related Issues cluster_solutions Troubleshooting Steps A Poor Solubility S1 Verify Solubility & Formulation A->S1 B Degradation S2 Check Compound Stability B->S2 C Incorrect Concentration S3 Recalibrate & Prepare Fresh Dilutions C->S3 D Suboptimal Conditions (Temp, Humidity, pH) S4 Optimize Assay Parameters D->S4 E Incorrect Application S5 Standardize Application Technique E->S5 F Short Exposure Time S6 Extend Exposure/Observation Period F->S6 G Resistant Population S7 Test a Susceptible Strain G->S7 H Low Metabolism (Pro-insecticide not activated) S8 Use Synergists (e.g., PBO) H->S8 I Poor Insect Health S9 Source Healthy Insect Colony I->S9

Caption: Troubleshooting workflow for poor this compound efficacy.

Data Presentation: Physicochemical Properties of a Representative PPC Insecticide (Dimpropyridaz)

Disclaimer: The following data is for Dimpropyridaz, a structurally related and well-characterized member of the Pyridazine Pyrazolecarboxamide class. This information is provided as a representative example due to the lack of publicly available, detailed physicochemical data for this compound.

Table 1: Solubility of Dimpropyridaz in Various Solvents.

SolventSolubility (g/L at 20°C)
Water (pH 7)34.6
Methanol>250
Acetone (B3395972)>250
1,2-Dichloroethane>250
Ethyl Acetate67 - 80
p-Xylene67 - 80
n-Heptane<10

Table 2: Stability of Dimpropyridaz.

ConditionStability
Accelerated Storage (54°C for 2 weeks)Good stability
Long-term Storage (20°C and 30°C for 2 years)Good stability
Frozen Storage in some commodities (e.g., lettuce)Decline observed after <2 months

Experimental Protocols

Protocol 1: Systemic Efficacy Bioassay for Aphids or Whiteflies

This protocol is designed to assess the systemic activity of this compound when taken up by the host plant.

Materials:

  • This compound technical grade

  • Acetone

  • Distilled water

  • Non-ionic surfactant

  • Potted plants (e.g., cotton, cabbage, or a suitable host for the target insect)

  • Cages for insect infestation

  • Synchronized population of target insects (e.g., aphids or whiteflies)

Methodology:

  • Preparation of Stock Solution: Prepare a 10,000 ppm stock solution of this compound in acetone.

  • Preparation of Test Solutions: Create a serial dilution of the stock solution in distilled water containing a non-ionic surfactant (e.g., 0.01% Tween-80) to achieve the desired test concentrations.

  • Application: Apply the test solutions to the soil of the potted plants. Ensure even distribution of the solution in the soil. A control group should be treated with a solution containing acetone and surfactant at the same concentration as the highest test solution.

  • Uptake Period: Allow a 24-48 hour period for the plants to uptake the compound systemically.

  • Infestation: Introduce a known number of adult insects into the cages containing the treated and control plants.

  • Observation: Record insect mortality at 24, 48, and 72 hours post-infestation.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 or other relevant endpoints.

Protocol 2: Leaf-Dip Bioassay for Foliar Efficacy

This protocol assesses the contact and ingestion activity of this compound.

Materials:

  • This compound technical grade

  • Acetone

  • Distilled water

  • Non-ionic surfactant

  • Excised leaves from a suitable host plant

  • Petri dishes with moist filter paper

  • Synchronized population of target insects

Methodology:

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in an acetone-water solution (e.g., 1:1) containing a non-ionic surfactant.

  • Leaf Dipping: Dip individual leaves into the test solutions for a standardized period (e.g., 10 seconds).

  • Drying: Allow the leaves to air dry completely.

  • Setup: Place the treated leaves in Petri dishes with moist filter paper to maintain turgor.

  • Infestation: Introduce a known number of insects onto the treated leaves.

  • Observation: Record mortality at regular intervals.

  • Data Analysis: Analyze the data as described in Protocol 1.

Signaling Pathways and Workflows

Proposed Mechanism of Action of PPC Insecticides

G cluster_insect Insect System cluster_co Chordotonal Organ cluster_cns Central Nervous System cluster_compound This compound Action CO Mechanosensory Neuron TRPV TRPV Channels CO->TRPV Signal Transduction CNS Behavioral Response (e.g., feeding) TRPV->CNS Nerve Impulse Claz This compound (Pro-insecticide) Active Active Metabolite Claz->Active Metabolism in Insect Active->CO Inhibits Function (Upstream of TRPV)

Caption: Proposed mechanism of this compound action on insect chordotonal organs.

Experimental Workflow for Bioassay Troubleshooting

G cluster_verify Verification Steps cluster_optimize Optimization Steps cluster_decision Decision Point Start Poor Efficacy Observed Check_Conc Verify Compound Concentration and Purity Start->Check_Conc Check_Sol Confirm Solubility in Assay Medium Check_Conc->Check_Sol Check_Stab Assess Compound Stability Under Assay Conditions Check_Sol->Check_Stab Optimize_Assay Optimize Bioassay Parameters (pH, Temp, Duration) Check_Stab->Optimize_Assay Check_Insects Evaluate Insect Health and Susceptibility Optimize_Assay->Check_Insects Decision Efficacy Improved? Check_Insects->Decision End_Success Successful Bioassay Decision->End_Success Yes End_Fail Consult Further/ Re-evaluate Hypothesis Decision->End_Fail No

References

Claziprotamidum Formulation Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Claziprotamidum formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three main environmental factors: temperature, humidity, and light.[1] High temperatures can accelerate chemical degradation reactions.[1] Exposure to moisture can lead to hydrolysis, while light, particularly UV radiation, can cause photodegradation.[1]

Q2: What are the common signs of this compound formulation instability?

A2: Signs of instability in this compound formulations can manifest as physical or chemical changes. Physical changes may include alterations in color, odor, or appearance, as well as precipitation or phase separation in liquid formulations. Chemical instability involves the degradation of the active pharmaceutical ingredient (API), leading to a decrease in potency and the formation of degradation products.[2]

Q3: How can I select appropriate excipients for a stable this compound formulation?

A3: Selecting compatible excipients is crucial for formulation stability.[3] It is essential to conduct drug-excipient compatibility studies during the pre-formulation stage.[3][4] These studies help identify any potential adverse interactions between this compound and the chosen excipients.[5] Factors to consider include the reactivity of functional groups in both the drug and the excipients, as well as the presence of impurities in the excipients.[4][5]

Q4: What is the role of stabilizing agents in this compound formulations?

A4: Stabilizing agents are critical for maintaining the integrity of this compound formulations by protecting the API from degradation.[6] Common types of stabilizers include antioxidants, which prevent oxidative degradation, and chelating agents, which bind to metal ions that can catalyze degradation reactions.[6][7] Polymers and surfactants can also be used to enhance physical stability, especially in liquid formulations.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Discoloration of solid dosage form Oxidation or Maillard reaction with reducing sugars in excipients.[9]1. Incorporate an antioxidant into the formulation. 2. Replace excipients containing reducing sugars (e.g., lactose) with non-reducing alternatives. 3. Control humidity during manufacturing and storage.
Precipitation in liquid formulation Change in pH, temperature, or interaction with container closure system.1. Optimize the formulation pH using appropriate buffering agents. 2. Evaluate the solubility of this compound at different temperatures. 3. Conduct compatibility studies with the intended packaging materials.
Loss of potency during storage Chemical degradation (e.g., hydrolysis, oxidation).[1]1. Identify the degradation pathway through forced degradation studies. 2. Add appropriate stabilizing agents (e.g., antioxidants, chelating agents). 3. Optimize storage conditions (temperature, humidity, light protection).[1]
Poor powder flowability Hygroscopicity (moisture absorption).[10]1. Incorporate a glidant into the formulation. 2. Consider formulation strategies like film coating or co-processing with excipients to reduce moisture uptake.[10][11] 3. Control environmental humidity during manufacturing.

Quantitative Data Summary

Table 1: Accelerated Stability Data for this compound Formulation F1 (40°C / 75% RH)

Time (Months)Assay (%)Total Degradation Products (%)Appearance
0100.2< 0.1White to off-white powder
198.51.5Slight yellow tint
395.14.9Yellow powder
690.39.7Yellowish-brown powder

Table 2: Effect of Stabilizers on this compound Degradation in Solution (Stored at 25°C for 3 months)

FormulationStabilizerThis compound Remaining (%)
ControlNone85.2
F-AAntioxidant A (0.1%)95.8
F-BChelating Agent B (0.05%)92.1
F-CPolymer C (1%)88.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and validate the stability-indicating power of the analytical method.[2][12]

Methodology:

  • Preparation of Samples: Prepare solutions of this compound in various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid drug substance at 105°C for 48 hours.

    • Photodegradation: Expose the drug substance to UV light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.[13]

  • Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of this compound is not co-eluting with any degradation products.

  • Mass Balance: Calculate the mass balance to account for the degraded API and the formed degradation products.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound with various excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient (typically in a 1:1 or 1:5 ratio). Also, prepare a control sample of the pure drug.

  • Moisture Addition: Add a small amount of water (e.g., 5-10% w/w) to some samples to accelerate potential interactions.

  • Storage: Store the samples under accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).

  • Analysis: Analyze the samples at initial and subsequent time points for:

    • Physical Appearance: Note any changes in color, texture, or caking.

    • Chemical Purity: Use HPLC or LC-MS to quantify the remaining this compound and detect the formation of any degradation products.[13][14]

    • Thermal Analysis (Optional): Techniques like Differential Scanning Calorimetry (DSC) can be used for rapid screening of potential interactions.[15]

Visualizations

This compound This compound Hydrolysis_Product Hydrolysis Product (Inactive) This compound->Hydrolysis_Product Moisture/pH extremes Oxidation_Product Oxidation Product (Potentially Reactive) This compound->Oxidation_Product Oxygen/Peroxides Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product UV Light

Caption: Hypothetical degradation pathways of this compound.

Start Start: Formulation Stability Issue Identify_Issue Identify Issue (e.g., Degradation, Physical Change) Start->Identify_Issue Forced_Degradation Conduct Forced Degradation Studies Identify_Issue->Forced_Degradation Excipient_Compatibility Perform Excipient Compatibility Studies Identify_Issue->Excipient_Compatibility Analyze_Pathway Analyze Degradation Pathway (LC-MS) Forced_Degradation->Analyze_Pathway Reformulate Reformulate with Optimized Excipients/Stabilizers Excipient_Compatibility->Reformulate Select_Stabilizer Select Appropriate Stabilizer(s) (Antioxidant, Chelating Agent, etc.) Analyze_Pathway->Select_Stabilizer Select_Stabilizer->Reformulate Stability_Testing Conduct Accelerated and Long-Term Stability Testing Reformulate->Stability_Testing End End: Stable Formulation Achieved Stability_Testing->End

Caption: Workflow for troubleshooting this compound formulation stability.

References

Technical Support Center: Improving Chalcone Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during chalcone (B49325) synthesis, presented in a question-and-answer format to help researchers troubleshoot their experiments effectively.

Question ID Question Possible Causes & Solutions
CS-T01 Why is my chalcone yield consistently low? 1. Incomplete Reaction: - Solution: Extend the reaction time or gently heat the reaction mixture (if thermally stable). Monitor the reaction progress using Thin Layer Chromatography (TLC).2. Catalyst Inefficiency: - Solution: Ensure the base or acid catalyst (e.g., NaOH, KOH) is fresh and of the correct concentration. Consider using a stronger base or a phase-transfer catalyst for improved reactivity.3. Poor Reagent Quality: - Solution: Use freshly distilled aldehydes to remove any oxidized impurities (e.g., carboxylic acids). Ensure the ketone is pure.4. Reversibility of the Aldol Addition: - Solution: Ensure the subsequent dehydration step to form the stable chalcone is favored. This is often promoted by the removal of water or by using a dehydrating agent.
CS-T02 My reaction produces multiple spots on TLC, indicating side products. What are they and how can I avoid them? 1. Cannizzaro Reaction (with aromatic aldehydes lacking α-hydrogens): - Cause: A strong base can cause the aldehyde to disproportionate into an alcohol and a carboxylic acid. - Solution: Use a milder base or add the aldehyde slowly to the reaction mixture containing the ketone and base.2. Self-Condensation of the Ketone: - Cause: If the ketone has α-hydrogens, it can react with itself. - Solution: Add the aldehyde to the reaction mixture first, or add the ketone slowly to a mixture of the aldehyde and base.3. Michael Addition: - Cause: The enolate of the ketone can add to the newly formed chalcone. - Solution: Use a 1:1 stoichiometry of reactants. Lowering the reaction temperature can also minimize this side reaction.
CS-T03 I am having difficulty purifying my chalcone product. 1. Oily Product: - Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purify by column chromatography.2. Contamination with Starting Materials: - Solution: If the product is solid, recrystallization from a suitable solvent (e.g., ethanol (B145695), methanol) is often effective. Choose a solvent in which the chalcone is sparingly soluble at low temperatures but highly soluble at high temperatures.3. Persistent Color Impurities: - Solution: Treat a solution of the crude product with activated charcoal before recrystallization.
CS-T04 The reaction is not proceeding to completion. 1. Insufficient Catalyst: - Solution: Increase the catalyst loading incrementally. For base-catalyzed reactions, ensure the molar equivalent of the base is sufficient to deprotonate the ketone.2. Steric Hindrance: - Cause: Bulky substituents on the aromatic aldehyde or ketone can slow down the reaction. - Solution: Increase the reaction temperature and/or reaction time. Consider using a more potent catalyst system.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the base-catalyzed Claisen-Schmidt condensation?

    • A1: The reaction proceeds in three main steps:

      • Enolate Formation: A base (e.g., hydroxide) removes an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.

      • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

      • Dehydration: The alkoxide is protonated to form a β-hydroxy ketone (aldol adduct), which then readily dehydrates (loses a water molecule) under the reaction conditions to form the conjugated and highly stable chalcone.

  • Q2: How do I choose the right solvent for my chalcone synthesis?

    • A2: The solvent should be able to dissolve the reactants and the catalyst. Ethanol and methanol (B129727) are commonly used for base-catalyzed reactions as they are polar protic solvents that can dissolve NaOH or KOH and the organic reactants. For some variations, aprotic solvents like THF or DMF might be employed.

  • Q3: Can I use an acid catalyst instead of a base?

    • A3: Yes, acid-catalyzed Claisen-Schmidt condensations are also possible. The mechanism involves protonation of the ketone's carbonyl group to promote enol formation, followed by nucleophilic attack of the enol on the protonated aldehyde. However, base-catalyzed reactions are generally more common for chalcone synthesis.

  • Q4: How does the electronic nature of substituents on the aromatic rings affect the reaction?

    • A4: Electron-withdrawing groups on the benzaldehyde (B42025) can make the carbonyl carbon more electrophilic and can accelerate the initial nucleophilic attack. Conversely, electron-donating groups can slow it down. Electron-withdrawing groups on the acetophenone (B1666503) can increase the acidity of the α-hydrogens, facilitating enolate formation.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different catalysts and conditions on the yield of chalcone synthesis, based on typical literature findings.

Catalyst Solvent Temperature (°C) Typical Reaction Time (h) Typical Yield (%)
10% NaOHEthanol25-302-485-95
10% KOHMethanol25-302-488-96
LiOH·H₂OEthanol256-880-90
SOCl₂Methanol (reflux)655-775-85
Solid NaOHSolvent-free80-100 (grinding)0.5-190-98

Detailed Experimental Protocol: Synthesis of Chalcone

This protocol describes a standard laboratory procedure for the synthesis of chalcone from benzaldehyde and acetophenone using a base catalyst.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Beakers, Erlenmeyer flask, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Prepare the Catalyst Solution: In a 250 mL Erlenmeyer flask, dissolve 2.5 g of NaOH in 25 mL of distilled water. Cool the solution to room temperature.

  • Prepare the Reactant Solution: To the cooled NaOH solution, add 25 mL of 95% ethanol. Place the flask on a magnetic stirrer.

  • Initiate the Reaction: While stirring, add 2.6 g (0.022 mol) of acetophenone to the flask. After the acetophenone has dissolved, slowly add 2.3 g (0.022 mol) of freshly distilled benzaldehyde dropwise over a period of 5-10 minutes.

  • Reaction Period: Continue stirring the mixture at room temperature for 2-3 hours. The reaction mixture will likely turn cloudy and a yellow precipitate of chalcone will form.

  • Isolate the Product: After the reaction period, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filter and Wash: Collect the crude chalcone by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water to remove any remaining NaOH, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the Product: Dry the collected solid in a desiccator or a low-temperature oven.

  • Purification (Recrystallization):

    • Transfer the dry, crude product to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them.

Visualizations

Claisen-Schmidt Condensation Pathway

Claisen_Schmidt_Condensation reactant reactant intermediate intermediate product product catalyst catalyst ketone Acetophenone enolate Enolate Intermediate ketone->enolate + OH⁻ base OH- alkoxide Alkoxide Adduct enolate->alkoxide + Benzaldehyde aldehyde Benzaldehyde aldol β-Hydroxy Ketone alkoxide->aldol + H₂O h2o_in H₂O chalcone Chalcone (Product) aldol->chalcone - H₂O h2o_out - H₂O

Caption: Mechanism of base-catalyzed chalcone synthesis.

Troubleshooting Workflow for Low Chalcone Yield

Troubleshooting_Workflow problem problem check check solution solution result result start Low Yield Observed check_tlc Check TLC for Starting Material start->check_tlc check_side_products Multiple Spots on TLC? check_tlc->check_side_products No extend_time Increase Reaction Time / Temp check_tlc->extend_time Yes check_reagents Reagents Pure & Fresh? check_side_products->check_reagents No optimize_stoichiometry Adjust Stoichiometry / Temp check_side_products->optimize_stoichiometry Yes check_catalyst Catalyst Active? check_reagents->check_catalyst Yes purify_reagents Distill Aldehyde / Recrystallize Ketone check_reagents->purify_reagents No use_fresh_catalyst Prepare Fresh Catalyst Solution check_catalyst->use_fresh_catalyst No end Yield Improved check_catalyst->end Yes extend_time->end purify_reagents->end optimize_stoichiometry->end use_fresh_catalyst->end

Caption: Logical workflow for troubleshooting low yield.

Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and reduce the off-target effects of small molecule inhibitors, such as Claziprotamidum, in their experiments.

Troubleshooting Guide: Unexpected Experimental Outcomes

Unexpected results can often be the first indication of off-target effects. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: The observed cellular phenotype is inconsistent with the known function of the intended target.

This is a strong indicator of potential off-target activity. When a compound interacts with unintended proteins, it can trigger signaling pathways that produce unexpected cellular responses.[1] It's also possible that the intended target has unknown functions.[1]

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Confirm the integrity of your small molecule inhibitor stock with techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to ensure the compound is what it is purported to be and is free of biologically active contaminants.[1]

  • Perform a Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[2] Off-target effects may present a different potency profile.[1]

  • Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1][2]

  • Confirm Target Engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to its intended target within your cellular model.[3][4][5]

dot ```dot graph "troubleshooting_workflow" { layout=dot; rankdir=TB; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Unexpected Phenotypic Result"]; B [label="Verify Compound Identity & Purity"]; C [label="Perform Dose-Response Curve"]; D [label="Test with Structurally Unrelated Inhibitor"]; E [label="Confirm On-Target Engagement (e.g., CETSA)"]; F [label="Conduct Off-Target Profiling (e.g., Kinome Scan)"]; G [label="Hypothesize Off-Target Effect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Hypothesize Novel On-Target Function", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F [label="If phenotype persists"]; E -> H [label="If on-target engagement confirmed"]; F -> G; }

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Kinome Profiling for Off-Target Identification

Kinome profiling services screen a compound against a large panel of kinases to determine its selectivity. [6][7] Methodology:

  • Compound Submission: Provide a sample of this compound to a commercial vendor offering kinome scanning services.

  • Binding Assay: The vendor will typically perform a competition binding assay where your compound competes with a known ligand for binding to a large number of kinases. [6]3. Data Analysis: The results are usually presented as the percent of inhibition for each kinase at a given concentration of your compound or as Kd values for the most potent interactions.

  • Interpretation: Analyze the data to identify any kinases that are potently inhibited by this compound, other than the intended target.

Data Presentation: Hypothetical Kinome Scan Data for this compound

Kinase Target Intended/Off-Target Binding Affinity (Kd, nM) Notes
Target Kinase A Intended 15 Potent on-target activity
Kinase BOff-Target85Structurally related to Target Kinase A
Kinase COff-Target5,200Weak interaction
Kinase DOff-Target250Potential for off-target effects at higher concentrations

Signaling Pathway Visualization

Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects

This diagram illustrates a hypothetical scenario where this compound not only inhibits its intended target in a primary signaling pathway but also has an off-target effect on a kinase in a secondary pathway, leading to an unexpected cellular outcome.

dot

signaling_pathway cluster_0 Primary Pathway (Intended Effect) cluster_1 Secondary Pathway (Off-Target Effect) A Signal Input B Target Kinase A A->B C Downstream Effector 1 B->C D Expected Cellular Response C->D X Signal Input 2 Y Off-Target Kinase D X->Y Z Downstream Effector 2 Y->Z W Unexpected Cellular Response Z->W This compound This compound This compound->B Inhibition (On-Target) This compound->Y Inhibition (Off-Target)

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Claziprotamidum Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for immunoassays designed to detect Claziprotamidum. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for this compound detection?

A1: Immunoassay cross-reactivity occurs when the antibodies in an assay, which are designed to bind specifically to this compound, also bind to other structurally similar molecules.[1][2] This is a significant concern in this compound analysis because it can lead to inaccurate quantification, including false-positive results or an overestimation of the this compound concentration.[1] Given that environmental or biological samples may contain metabolites of this compound or other compounds with similar chemical scaffolds, understanding and assessing cross-reactivity is crucial for data integrity.

Q2: Which types of compounds are likely to cross-react with a this compound immunoassay?

A2: Compounds with a high degree of structural similarity to this compound are the most likely to cause cross-reactivity.[3] Based on the structure of this compound (1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone), potential cross-reactants could include:

  • Metabolites of this compound: These could involve hydroxylation, demethylation, or other enzymatic modifications of the parent molecule.

  • Structural Analogs: Other pesticides or compounds that share the same core structures, such as the chloropyridazine or fluorophenyl ethanone (B97240) moieties.

  • Degradation Products: Compounds formed from the breakdown of this compound in environmental or biological systems.

Q3: What are the primary causes of high background noise in my this compound immunoassay?

A3: High background can obscure the specific signal and reduce the sensitivity of your assay. Common causes include:

  • Insufficient Blocking: If the protein-binding sites on the microplate wells are not fully blocked, the primary or secondary antibodies can bind non-specifically.

  • Excessive Antibody Concentration: Using overly high concentrations of either the primary or secondary antibody can lead to increased non-specific binding.

  • Inadequate Washing: Failure to remove all unbound antibodies and reagents during wash steps is a frequent cause of high background.

  • Poor Quality Reagents: Contaminated or expired reagents can contribute to non-specific signal.

Troubleshooting Guides

Issue 1: My this compound assay is showing unexpectedly high results (potential false positives).

This could be due to cross-reactivity with another compound in your sample.

Troubleshooting Steps:

  • Review Sample Composition: Identify any other compounds present in the sample that are structurally similar to this compound.

  • Perform a Cross-Reactivity Test: Analyze samples containing the suspected cross-reacting compounds in the absence of this compound. A positive result indicates cross-reactivity.

  • Sample Dilution: Serially dilute your sample and re-run the assay. If the interference is from a cross-reactant, the dose-response curve of the diluted sample will likely be non-parallel to the standard curve.[4]

  • Antibody Specificity: The most effective solution is to use a more specific antibody. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[1]

Issue 2: My assay has high background and low sensitivity.

High background noise can mask the true signal from this compound, leading to poor sensitivity.

Troubleshooting Steps:

  • Optimize Blocking Buffer: Test different blocking agents (e.g., 1-5% BSA, non-fat dry milk) and incubation times to ensure complete blocking of non-specific sites.[5]

  • Titrate Antibodies: Optimize the concentrations of both the primary and secondary antibodies to find the optimal balance between signal and background.

  • Improve Washing Technique: Increase the number of wash cycles and ensure complete removal of wash buffer between steps. Adding a detergent like Tween-20 (typically 0.05%) to the wash buffer can also help.[5]

Issue 3: I am observing matrix effects from my samples (e.g., soil extracts, plasma).

The sample matrix itself can interfere with the immunoassay, causing either enhancement or suppression of the signal.[2]

Troubleshooting Steps:

  • Assess Matrix Effects: Prepare your this compound standards in a matrix that closely matches your samples (matrix-matching).

  • Spike and Recovery Experiment: Spike a known concentration of this compound into a blank sample matrix and measure the recovery. A recovery rate significantly different from 100% indicates a matrix effect.[2]

  • Sample Dilution: Diluting the sample can often mitigate matrix effects by reducing the concentration of interfering substances.[2]

Quantitative Data on Cross-Reactivity

The following table presents hypothetical cross-reactivity data for a competitive ELISA for this compound. The cross-reactivity is calculated as:

(IC50 of this compound / IC50 of test compound) x 100%

CompoundStructural Modification from this compoundIC50 (ng/mL)Cross-Reactivity (%)
This compound - 10 100
Analog A6-chloro replaced with 6-methoxy on pyridazine (B1198779) ring5020
Analog B4-cyclopropyl replaced with 4-isopropyl on phenyl ring2005
Analog C3-fluoro group absent from phenyl ring8001.25
Metabolite DHydroxylation on the cyclopropyl (B3062369) group1506.67
Unrelated Compound EDifferent chemical class>10,000<0.1

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol: Competitive ELISA for Assessing Cross-Reactivity

This protocol describes a method to determine the cross-reactivity of potential interfering compounds in a this compound immunoassay.

Materials:

  • Microplate coated with a this compound-protein conjugate

  • This compound standard

  • Suspected cross-reacting compounds

  • Anti-Claziprotamidum primary antibody

  • Enzyme-conjugated secondary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards and Test Compounds: Prepare serial dilutions of the this compound standard and each suspected cross-reacting compound in the assay buffer.

  • Blocking: Add 200 µL of blocking buffer to each well of the coated microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Add 50 µL of the diluted this compound standard or test compound to the appropriate wells.

    • Add 50 µL of the diluted anti-Claziprotamidum primary antibody to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Plot the absorbance against the log of the concentration for this compound and each test compound to determine their respective IC50 values. Calculate the percent cross-reactivity using the formula provided above. A decrease in signal in the presence of the suspected cross-reactant indicates cross-reactivity.[5]

Visualizations

G Principle of Competitive Immunoassay for this compound cluster_coating 1. Plate Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection Plate Microplate Well Claz_Conj This compound-Protein Conjugate Plate->Claz_Conj Coating Ab Anti-Claziprotamidum Antibody Claz_Conj->Ab Competes for Binding Free_Claz Free this compound (in sample) Free_Claz->Ab Binds Signal Colorimetric Signal Free_Claz->Signal Higher this compound concentration leads to lower signal Sec_Ab Enzyme-Labeled Secondary Antibody Ab->Sec_Ab Binds to Primary Ab Substrate Substrate Sec_Ab->Substrate Enzymatic Reaction Substrate->Signal

Caption: Principle of a competitive ELISA for this compound detection.

G Troubleshooting Workflow for Unexpected Cross-Reactivity Start Unexpected Result (e.g., False Positive) Check_Analogs Identify Potential Cross-Reactants (Metabolites, Analogs) Start->Check_Analogs Test_CR Perform Cross-Reactivity Test with Suspected Compounds Check_Analogs->Test_CR Decision_CR Cross-Reactivity Confirmed? Test_CR->Decision_CR Dilution Perform Serial Dilution of Sample Decision_CR->Dilution Yes Matrix_Effect Investigate Matrix Effects (Spike-Recovery) Decision_CR->Matrix_Effect No Parallelism Check for Parallelism with Standard Curve Dilution->Parallelism Decision_Parallel Curves Parallel? Parallelism->Decision_Parallel New_Ab Consider a More Specific Antibody (e.g., Monoclonal) Decision_Parallel->New_Ab No End Issue Resolved Decision_Parallel->End Yes (Quantify with dilution factor) Matrix_Effect->End New_Ab->End

Caption: A workflow for troubleshooting unexpected cross-reactivity in immunoassays.

G Structural Similarity and Cross-Reactivity Potential This compound This compound (Target Analyte) High_Sim High Structural Similarity (e.g., Minor modification on a non-critical epitope) This compound->High_Sim is structurally similar to Med_Sim Medium Structural Similarity (e.g., Different functional group on the periphery) This compound->Med_Sim is structurally similar to Low_Sim Low Structural Similarity (e.g., Different core scaffold) This compound->Low_Sim is structurally similar to High_CR High Cross-Reactivity Potential High_Sim->High_CR leads to Med_CR Medium Cross-Reactivity Potential Med_Sim->Med_CR leads to Low_CR Low Cross-Reactivity Potential Low_Sim->Low_CR leads to

Caption: Relationship between structural similarity and cross-reactivity potential.

References

Technical Support Center: Enhancing the Bioavailability of Claziprotamidum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of the poorly soluble compound, Claziprotamidum.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor dissolution. What are the initial steps to troubleshoot this?

A1: Poor dissolution is a common challenge for BCS Class II and IV compounds.[1][2] The primary factors to investigate are the drug's solubility and particle size.[3] Start by characterizing the physicochemical properties of your this compound batch, including its solubility in different pH media and particle size distribution. An initial approach to enhance dissolution is to reduce the particle size through micronization or milling.[3][4][5]

Q2: I'm observing high variability in the bioavailability of this compound between batches. What could be the cause?

A2: High variability between batches can stem from inconsistencies in the active pharmaceutical ingredient (API) or the manufacturing process.[6] Investigate potential polymorphism in your this compound API, as different crystalline forms can have different solubilities and dissolution rates.[4][6] Also, review your formulation and manufacturing process for any parameters that may not be tightly controlled, such as mixing times, compression forces for tablets, or solvent evaporation rates for dispersions.

Q3: My formulation is sticky and difficult to handle during manufacturing. How can I resolve this?

A3: Stickiness in a formulation can be caused by the properties of the API or the excipients, especially in humid conditions.[7] Consider adding a lubricant or glidant, such as magnesium stearate (B1226849) or colloidal silicon dioxide, to your formulation.[7] It is also crucial to control the temperature and humidity of the manufacturing environment.[7]

Q4: Can excipients in my formulation negatively interact with this compound?

A4: Yes, excipient-API interactions can compromise the stability and bioavailability of your drug. It's essential to conduct compatibility studies with your selected excipients. Potential issues include chemical degradation of this compound or physical changes that can affect dissolution.

Q5: What are some advanced techniques to enhance the bioavailability of a poorly soluble compound like this compound?

A5: For compounds with very low solubility, advanced methods like amorphous solid dispersions (ASDs), lipid-based formulations (e.g., SMEDDS/SNEDDS), and nanotechnology approaches can be effective.[1][8][9] ASDs increase the apparent solubility by converting the crystalline API into a higher-energy amorphous form.[1] Lipid-based systems can improve absorption by solubilizing the drug in lipid carriers.[9] Nanotechnology increases the surface area for dissolution.[8]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

Symptoms:

  • Low dissolution rate in standard media (e.g., water, PBS).

  • Inadequate drug exposure in preclinical species.

  • High dose required to achieve therapeutic effect.

Possible Causes & Solutions:

Possible Cause Proposed Solution Experimental Protocol
High Crystallinity Convert to an amorphous solid dispersion (ASD) to increase apparent solubility.[1]See Protocol 1: Amorphous Solid Dispersion Preparation.
Hydrophobic Nature Formulate as a lipid-based delivery system (SMEDDS/SNEDDS) to improve solubilization.[1]See Protocol 2: Self-Microemulsifying Drug Delivery System (SMEDDS) Formulation.
Large Particle Size Reduce particle size via nanomilling to increase surface area for dissolution.[1]See Protocol 3: Nanomilling for Particle Size Reduction.
pH-Dependent Solubility Adjust the pH of the formulation or create a salt form to enhance solubility in the gastrointestinal tract.[3][4]Conduct pH-solubility profiling to determine the optimal pH range.
Issue 2: Low Permeability of this compound

Symptoms:

  • Good solubility and dissolution but still low bioavailability.

  • High efflux ratio in Caco-2 cell assays.

Possible Causes & Solutions:

Possible Cause Proposed Solution Experimental Protocol
P-gp Efflux Include a P-glycoprotein (P-gp) inhibitor in the formulation, such as Vitamin E TPGS.[10]Evaluate the impact of the inhibitor on drug transport in a Caco-2 permeability assay.
Poor Membrane Transport Utilize permeation enhancers or cyclodextrin (B1172386) complexation to facilitate membrane passage.[1]See Protocol 4: Cyclodextrin Complexation.

Data Presentation

Disclaimer: The following data is representative and intended for illustrative purposes, as specific data for this compound is not publicly available.

Table 1: Solubility of this compound in Various Media

Medium Solubility (µg/mL)
Water< 1
pH 1.2 HCl< 1
pH 6.8 Phosphate Buffer2.5
Fasted State Simulated Intestinal Fluid (FaSSIF)5.8
Fed State Simulated Intestinal Fluid (FeSSIF)15.2

Table 2: Comparison of Different Formulation Strategies on this compound Bioavailability in Rats

Formulation Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension5055 ± 12210 ± 45100
Micronized Suspension50120 ± 25550 ± 98262
Amorphous Solid Dispersion25450 ± 782100 ± 3501000
SMEDDS25620 ± 1102850 ± 4201357

Experimental Protocols

Protocol 1: Amorphous Solid Dispersion (ASD) Preparation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer carrier (e.g., PVP K30, HPMC-AS)

  • Organic solvent (e.g., acetone, methanol)

  • Rotary evaporator

  • Vacuum oven

Method:

  • Dissolve this compound and the polymer carrier in the organic solvent in a 1:2 drug-to-polymer ratio.

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.

  • Dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried film and mill it into a fine powder.

  • Characterize the resulting ASD for amorphous nature (using XRD or DSC) and dissolution profile.

Protocol 2: Self-Microemulsifying Drug Delivery System (SMEDDS) Formulation

Objective: To develop a lipid-based formulation of this compound to improve its solubility and absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor EL)

  • Co-surfactant (e.g., Transcutol HP)

Method:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

  • Construct a ternary phase diagram to identify the microemulsion region.

  • Select the components that provide the best solubilization and the largest microemulsion region.

  • Prepare the SMEDDS pre-concentrate by mixing the oil, surfactant, and co-surfactant in the optimized ratio.

  • Dissolve this compound in the SMEDDS pre-concentrate with gentle heating and stirring.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the droplet size and polydispersity index.

Protocol 3: Nanomilling for Particle Size Reduction

Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Purified water

  • Bead mill

Method:

  • Prepare a suspension of this compound in an aqueous solution of the stabilizer.

  • Introduce the suspension into the bead mill containing grinding media (e.g., zirconium oxide beads).

  • Mill the suspension at a controlled temperature for a specified duration.

  • Periodically measure the particle size using a laser diffraction or dynamic light scattering analyzer.

  • Continue milling until the desired particle size distribution is achieved.

  • Collect the nanosuspension and evaluate its dissolution profile and physical stability.

Protocol 4: Cyclodextrin Complexation

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)

  • Purified water

  • Magnetic stirrer

  • Freeze-dryer

Method:

  • Prepare an aqueous solution of the cyclodextrin.

  • Add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for 48-72 hours to achieve equilibrium.

  • Filter the suspension to remove the undissolved this compound.

  • Freeze-dry the resulting clear solution to obtain the solid inclusion complex.

  • Characterize the complex for its formation (using techniques like NMR or FTIR) and determine its solubility and dissolution rate.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategy cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble this compound physchem Physicochemical Characterization (Solubility, Permeability, pKa, LogP) start->physchem strategy Select Formulation Approach physchem->strategy size_reduction Particle Size Reduction (Micronization, Nanomilling) strategy->size_reduction solid_dispersion Amorphous Solid Dispersion strategy->solid_dispersion lipid_based Lipid-Based System (SMEDDS/SNEDDS) strategy->lipid_based complexation Complexation (Cyclodextrins) strategy->complexation dissolution In Vitro Dissolution Testing size_reduction->dissolution solid_dispersion->dissolution lipid_based->dissolution complexation->dissolution permeability_assay In Vitro Permeability (e.g., Caco-2) dissolution->permeability_assay pk_study In Vivo PK Study permeability_assay->pk_study end Optimized Formulation with Enhanced Bioavailability pk_study->end

Caption: Experimental workflow for enhancing this compound bioavailability.

troubleshooting_logic start Low Bioavailability Observed check_dissolution Is In Vitro Dissolution Rate-Limiting? start->check_dissolution check_permeability Is Permeability Rate-Limiting? check_dissolution->check_permeability No solubility_issue Address Solubility/ Dissolution check_dissolution->solubility_issue Yes permeability_issue Address Permeability check_permeability->permeability_issue Yes both_issue Address Both Solubility and Permeability check_permeability->both_issue No (implies both are issues) end Optimized Formulation solubility_issue->end Re-evaluate permeability_issue->end Re-evaluate both_issue->end Re-evaluate

Caption: Troubleshooting logic for low bioavailability of this compound.

References

Technical Support Center: Addressing Claziprotamidum Resistance Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific research on resistance to Claziprotamidum is limited in publicly available literature. Therefore, this technical support center provides guidance based on the established principles of insecticide resistance and data from analogous compounds, particularly other diamide (B1670390) insecticides that share the same mode of action. The protocols and troubleshooting advice provided are intended as a general framework and may require optimization for your specific experimental conditions and insect species.

Frequently Asked Questions (FAQs)

Q1: To which class of insecticides does this compound belong, and what is its mode of action?

A1: this compound is a diamide insecticide. Diamides act by targeting the ryanodine (B192298) receptor (RyR) in insects.[1][2][3][4] The RyR is a calcium channel located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[2][3] By binding to the RyR, diamides cause an uncontrolled release of internal calcium stores, leading to muscle contraction, paralysis, and ultimately death of the insect.[2]

Q2: What are the primary mechanisms of resistance to diamide insecticides?

A2: The two major mechanisms of resistance to diamide insecticides are:

  • Target-site resistance: This involves mutations in the ryanodine receptor gene, which alter the protein structure and reduce the binding affinity of the insecticide.[1][3][5] Specific amino acid substitutions, such as G4946E/V and I4790M in Plutella xylostella, have been frequently associated with high levels of diamide resistance.[3][5][6]

  • Metabolic resistance: This is the enhanced detoxification of the insecticide by enzymes before it can reach its target site.[1] The primary enzymes implicated in diamide resistance are cytochrome P450 monooxygenases (P450s).[1] Overexpression of certain P450 genes can lead to increased metabolism and reduced efficacy of the insecticide.[7][8] While less commonly reported for diamides, other detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and esterases can also contribute to metabolic resistance against other insecticide classes.[9][10][11][12]

Q3: What is a resistance ratio (RR) and how is it calculated?

A3: A resistance ratio (RR) is a quantitative measure of the extent of resistance in an insect population. It is calculated by dividing the lethal concentration (e.g., LC50) of an insecticide for a resistant population by the LC50 of the same insecticide for a susceptible (reference) population.[13][14][15] An RR value of 1 indicates no resistance, while values greater than 1 suggest the presence of resistance. The level of resistance is often categorized (e.g., low, moderate, high) based on the magnitude of the RR.

Q4: What is the role of synergists in resistance mechanism studies?

A4: Synergists are chemicals that, while not necessarily toxic on their own, can increase the toxicity of an insecticide.[16][17][18] In resistance studies, they are used to identify the involvement of metabolic resistance. For example, piperonyl butoxide (PBO) is an inhibitor of P450 enzymes.[16][18] If the toxicity of an insecticide to a resistant population increases significantly when co-administered with PBO, it suggests that P450-mediated detoxification is a major resistance mechanism in that population.[16][18]

Q5: What are fitness costs associated with insecticide resistance?

A5: Fitness costs are deleterious effects on the survival and reproduction of resistant insects in the absence of the insecticide.[2][5][9][11] These costs can manifest as reduced fecundity, longer development times, or decreased longevity.[2][11] The presence of fitness costs can lead to a decrease in the frequency of resistance alleles in a population if the selection pressure from the insecticide is removed.[2][9]

Troubleshooting Guides

Problem 1: High variability or inconsistent mortality in bioassays.

Q: I am observing high variability in mortality rates between replicates of my insecticide bioassays. What could be the cause?

A: High variability can stem from several factors. Here's a troubleshooting guide:

  • Insect-related factors:

    • Uneven age or developmental stage: Ensure all insects used in the bioassay are of the same age and developmental stage, as susceptibility to insecticides can vary significantly.

    • Genetic heterogeneity: If using a field-collected population, there will be natural variation in susceptibility. For establishing a baseline, a susceptible laboratory strain that has been reared for multiple generations without insecticide exposure is recommended.

    • Health of the insects: Stressed or unhealthy insects may show increased susceptibility. Ensure your insect colony is healthy and not overcrowded.

  • Experimental procedure-related factors:

    • Inconsistent insecticide application: Ensure a uniform coating of the insecticide in vial or diet-incorporated assays. Uneven application can lead to variable exposure.

    • Solvent effects: If using a solvent to dissolve the insecticide, ensure it has completely evaporated before introducing the insects, as residual solvent can cause mortality. Always include a solvent-only control.

    • Inaccurate dilutions: Double-check your serial dilutions. Small errors in preparing concentrations can lead to large differences in mortality.

  • Environmental factors:

    • Temperature and humidity fluctuations: Maintain constant temperature and humidity during the bioassay, as these can affect both insect metabolism and insecticide efficacy.

Problem 2: No or very low mortality in a suspected resistant population, even at high insecticide concentrations.

Q: I am testing a field population that I suspect is resistant, but I am seeing almost no mortality even at the highest concentrations of this compound. How can I confirm resistance and determine its level?

A: This is a strong indication of high-level resistance. Here are the steps to take:

  • Expand the concentration range: You may need to test even higher concentrations to achieve a dose-response curve that allows for LC50 calculation. However, be mindful of the solubility limits of the insecticide.

  • Confirm with a susceptible strain: Run a parallel bioassay with a known susceptible laboratory strain. This will confirm that your insecticide stock and experimental setup are working correctly and will provide the necessary baseline for calculating the resistance ratio.

  • Use synergists: Conduct a synergist bioassay with piperonyl butoxide (PBO). If you observe a significant increase in mortality in the PBO-pre-exposed group, it strongly suggests that P450-mediated metabolic resistance is a key factor.

  • Consider target-site resistance: High-level resistance that is not fully overcome by synergists often points to target-site mutations. You may need to perform molecular analysis (gene sequencing) of the ryanodine receptor to identify known resistance-conferring mutations.

Problem 3: Difficulty in selecting for a resistant strain in the laboratory.

Q: I have been trying to select for this compound resistance in a lab population for several generations, but the resistance level is not increasing significantly. What could be the reason?

A: The development of resistance in a laboratory selection experiment depends on several factors:

  • Initial resistance allele frequency: If the starting population has a very low frequency of resistance alleles, it may take many generations of selection to see a significant increase in resistance.

  • Selection pressure: The concentration of the insecticide used for selection is critical. If the concentration is too low, it may not effectively select for resistant individuals. If it is too high, it could lead to population crashes. A selection pressure that results in 50-80% mortality is often recommended.

  • Genetic bottleneck: If your population size is too small, you may lose the rare resistance alleles by chance (genetic drift). Maintain a sufficiently large population size during selection.

  • Fitness costs: If the resistance mechanism has a high fitness cost, it may be selected against in the absence of the insecticide or if the selection pressure is not consistently applied.

Data Presentation

Table 1: Comparative Toxicity of Diamide Insecticides to a Susceptible Laboratory Strain of Plutella xylostella

InsecticideLC50 (mg/L)95% Confidence IntervalSlope ± SE
Chlorantraniliprole (B1668704)0.0480.039-0.0581.52 ± 0.14
Flubendiamide0.0210.017-0.0251.68 ± 0.15
Cyantraniliprole0.0070.005-0.0091.45 ± 0.13

Data adapted from a study on Plutella xylostella, a key pest for which diamide resistance is well-documented.[19]

Table 2: Resistance Ratios of Laboratory-Selected Diamide-Resistant Strains of Plutella xylostella

StrainSelection InsecticideNo. of Generations SelectedLC50 (mg/L)Resistance Ratio (RR)
Susceptible--0.051.0
Chlo-RChlorantraniliprole4634.23684.6
Flub-RFlubendiamide3633.86677.2

Data from a laboratory selection study on Plutella xylostella.[6]

Table 3: Fitness Cost Analysis of a Chlorantraniliprole-Resistant Strain of Spodoptera frugiperda

Life History ParameterSusceptible StrainResistant Strain
Larval duration (days)14.2 ± 0.516.8 ± 0.7
Pupal duration (days)8.1 ± 0.39.5 ± 0.4
Fecundity (eggs/female)850 ± 50620 ± 45
Adult longevity (days)12.5 ± 1.19.8 ± 0.9

Hypothetical data presented for illustrative purposes, based on general findings of fitness costs associated with insecticide resistance.

Experimental Protocols

Protocol 1: Laboratory Selection for this compound Resistance

Objective: To select for a this compound-resistant strain of an insect species from a susceptible or field-collected population.

Materials:

  • Healthy, age-synchronized insect population.

  • Technical grade this compound.

  • Appropriate solvent (e.g., acetone).

  • Insect rearing cages and artificial diet or host plants.

  • Bioassay equipment (e.g., vials, petri dishes, spray tower).

Methodology:

  • Establish a baseline: Determine the LC50 of this compound for the parental (F0) generation using a standard bioassay method (e.g., diet incorporation or topical application).

  • Selection: In the next generation (F1), expose a large number of individuals (at least 1,000) to a concentration of this compound that causes 50-80% mortality.

  • Rearing of survivors: Collect the surviving individuals and rear them to the next generation under standard conditions without insecticide exposure.

  • Repeat selection: Repeat the selection process (step 2 and 3) for each subsequent generation.

  • Monitor resistance: At regular intervals (e.g., every 3-5 generations), conduct a full dose-response bioassay to determine the LC50 and calculate the resistance ratio compared to the parental generation.

  • Continue selection: Continue the selection process until the resistance ratio plateaus or reaches a desired level.

Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance

Objective: To determine the role of cytochrome P450s in this compound resistance using the synergist piperonyl butoxide (PBO).

Materials:

  • Susceptible and resistant strains of the insect species.

  • Technical grade this compound and PBO.

  • Appropriate solvent.

  • Bioassay equipment.

Methodology:

  • Determine PBO pre-treatment conditions: Expose the insects to different concentrations of PBO alone to determine a sub-lethal concentration that does not cause significant mortality. Also, determine the optimal pre-exposure time (typically 1-2 hours).

  • Bioassay with synergist:

    • Group 1 (Insecticide alone): Expose the resistant insects to a range of this compound concentrations to generate a dose-response curve.

    • Group 2 (Synergist + Insecticide): Pre-expose the resistant insects to the pre-determined sub-lethal concentration of PBO for the optimal duration. Immediately after pre-exposure, expose the insects to the same range of this compound concentrations as Group 1.

  • Data analysis: Calculate the LC50 for both groups. The Synergism Ratio (SR) is calculated as: SR = LC50 of insecticide alone / LC50 of insecticide + synergist. An SR value significantly greater than 1 indicates that P450s are involved in resistance.

Protocol 3: Fitness Cost Analysis

Objective: To compare the life history traits of a this compound-resistant strain and a susceptible strain to assess for fitness costs.

Materials:

  • Age-synchronized individuals from both susceptible and resistant strains.

  • Rearing containers and diet/host plants.

  • Microscope and other measuring equipment.

Methodology:

  • Experimental setup: Rear individual insects or pairs from each strain under identical, insecticide-free conditions.

  • Data collection: Monitor and record the following life history parameters for each individual:

    • Development time: Duration of egg, larval/nymphal, and pupal stages.

    • Survival rate: Percentage of individuals surviving to each life stage.

    • Fecundity: Total number of eggs laid per female.

    • Fertility: Percentage of eggs that hatch.

    • Adult longevity: Lifespan of adult males and females.

  • Data analysis: Statistically compare the mean values of each parameter between the resistant and susceptible strains using appropriate statistical tests (e.g., t-test or ANOVA). Significant differences in these parameters indicate the presence of fitness costs.

Visualizations

ResistanceMechanisms cluster_target Target-Site Resistance cluster_metabolic Metabolic Resistance RyR_normal Normal Ryanodine Receptor (RyR) RyR_mutated Mutated Ryanodine Receptor Muscle Contraction\n-> Insect Death Muscle Contraction -> Insect Death RyR_normal->Muscle Contraction\n-> Insect Death Survival Survival RyR_mutated->Survival P450_normal Normal P450 Enzyme Levels P450_overexpressed Overexpressed P450 Enzymes P450_overexpressed->Survival This compound This compound This compound->RyR_normal Binds effectively This compound->RyR_mutated Reduced binding This compound->P450_normal Normal metabolism This compound->P450_overexpressed Enhanced metabolism ExperimentalWorkflow cluster_characterization Mechanism Analysis start Start with Susceptible/Field Population (F0) baseline Determine Baseline LC50 Bioassay start->baseline selection Select F1 with LC50-80 Concentration baseline->selection rear_survivors Rear Survivors to F2 selection->rear_survivors rear_survivors->selection Repeat for n generations monitor Monitor Resistance (LC50 Bioassay every 3-5 generations) rear_survivors->monitor analyze Characterize Resistance Mechanisms monitor->analyze end Resistant Strain Established analyze->end synergist Synergist Bioassays (PBO) analyze->synergist biochem Biochemical Assays (P450 activity) analyze->biochem molecular Molecular Analysis (RyR sequencing) analyze->molecular TroubleshootingTree start Low/No Mortality in Bioassay q1 Is there mortality in the susceptible control? start->q1 a1_yes Proceed to Resistance Check q1->a1_yes Yes a1_no Troubleshoot Bioassay Procedure q1->a1_no No q2 Does PBO synergism restore susceptibility? a1_yes->q2 a1_no_details Check: - Insecticide stock solution - Dilutions - Environmental conditions - Insect health a1_no->a1_no_details a2_yes Metabolic Resistance (P450s) is likely q2->a2_yes Yes a2_no Target-Site Resistance is likely q2->a2_no No a2_no_details Action: - Sequence Ryanodine Receptor (RyR) gene a2_no->a2_no_details

References

Technical Support Center: Mitigating Phytotoxicity of Novel Compounds in Plant-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the phytotoxicity of novel chemical compounds, exemplified by the hypothetical compound Claziprotamidum, in plant-based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during phytotoxicity testing of a new compound.

Issue 1: High Variability or Inconsistent Phytotoxicity Results Between Replicates

Potential Cause Troubleshooting Step Expected Outcome
Uneven Application Ensure uniform application of the test compound. For soil-based assays, mix the compound thoroughly with the soil. For foliar applications, ensure complete and even coverage of all plant surfaces.Reduced variability in phytotoxicity symptoms across replicates.
Inconsistent Environmental Conditions Maintain consistent light intensity, temperature, and humidity across all experimental units. Use controlled environment chambers if available.Consistent plant growth and response to the test compound.
Genetic Variability in Plants Use a genetically uniform plant line or cultivar for the assay.Minimized biological variability, leading to more consistent results.
Edge Effects in Assay Plates/Trays Randomize the placement of treatment replicates within the experimental setup to minimize the impact of edge effects.Reduced systematic error in the results.

Issue 2: No Observable Phytotoxicity at Expected Concentrations

Potential Cause Troubleshooting Step Expected Outcome
Plant Species Resistance The selected plant species may be resistant to the compound. Test a range of species, including known sensitive species like Arabidopsis thaliana, lettuce (Lactuca sativa), or cress (Lepidium sativum).Identification of a sensitive plant species for the assay.
Low Bioavailability The compound may have low solubility or may be binding to soil components. Use a suitable solvent (with a solvent-only control) or an inert substrate like agar (B569324) or sand.[1]Increased availability of the compound to the plant, potentially revealing phytotoxic effects.
Compound Degradation The compound may be degraded by light (photodegradation) or microorganisms in the soil. Conduct experiments under controlled light conditions and consider using sterile soil or growth media.Reduced degradation of the compound, allowing for an accurate assessment of its phytotoxicity.
Incorrect Solution Preparation Double-check all calculations and ensure the compound is fully dissolved or homogenously suspended in the application medium.Accurate and reproducible concentrations of the test compound.

Issue 3: Severe and Rapid Plant Death, Even at Low Concentrations

Potential Cause Troubleshooting Step Expected Outcome
High Plant Susceptibility The chosen plant species or cultivar is highly sensitive. Test a wider range of concentrations, including several orders of magnitude lower than the initial concentrations.Determination of the appropriate concentration range for observing a dose-dependent phytotoxic response.
Synergistic Effects with Solvents The solvent used to dissolve the compound may be enhancing its phytotoxicity or be phytotoxic itself.[1] Test different, less toxic solvents or lower the concentration of the current solvent, always including a solvent-only control.[1]Differentiation between the phytotoxicity of the compound and the solvent.
Method of Application Direct application to sensitive tissues like roots or apical meristems can cause severe damage.[1] Consider alternative application methods, such as foliar spray instead of root drench, if appropriate for the research question.Reduced acute toxicity, allowing for the observation of more subtle phytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What are the common visual symptoms of phytotoxicity?

A1: Common symptoms of phytotoxicity include:

  • Chlorosis: Yellowing of leaves due to reduced chlorophyll (B73375) production.[2]

  • Necrosis: Brown or black dead tissue on leaves, stems, or roots.[2]

  • Stunting: Reduced overall plant growth, including height and biomass.[2][3]

  • Abnormal Growth: Leaf curling, cupping, twisting, or other distortions.[2][3]

  • Reduced Germination: Lower percentage of seeds sprouting compared to the control.

  • Inhibited Root Growth: Shorter or discolored roots.

Q2: How can I differentiate phytotoxicity from disease or nutrient deficiency?

A2: Phytotoxicity symptoms often appear suddenly and uniformly across plants receiving the same treatment, whereas disease symptoms may appear as random patches and spread over time.[4] Nutrient deficiencies typically manifest in specific patterns on older or younger leaves, depending on the nutrient. Comparing the symptoms to untreated control plants is crucial for diagnosis.[5]

Q3: How do I select an appropriate plant species for my phytotoxicity assay?

A3: The choice of plant species depends on the objective of your study. For general screening, use a species known for its sensitivity to a wide range of chemicals, such as lettuce or radish. If your research is focused on a specific crop, it is best to use that crop in the assay. It is often beneficial to test both a monocot and a dicot species to assess the compound's spectrum of activity.[6]

Q4: What is the role of a safener in mitigating phytotoxicity?

A4: A safener is a chemical agent that, when used with a herbicide, protects the crop from injury without reducing the herbicide's effectiveness against target weeds. Safeners typically work by enhancing the crop's ability to metabolize and detoxify the herbicide. While primarily used in agricultural applications, the concept can be applied in research to investigate plant detoxification pathways.

Experimental Protocols

Protocol 1: Seed Germination and Root Elongation Assay

This assay is a common method to assess the phytotoxicity of a compound on early plant development.[7][8][9]

Materials:

  • Petri dishes with filter paper

  • Test compound stock solution

  • Distilled water (control)

  • Seeds of a sensitive plant species (e.g., Lactuca sativa)

  • Incubator with controlled temperature and light

Procedure:

  • Prepare a dilution series of the test compound in distilled water. Include a distilled water-only control.

  • Place one sheet of filter paper in each petri dish and moisten it with a specific volume of the corresponding test solution or control.

  • Place a predetermined number of seeds (e.g., 20) on the filter paper in each petri dish.

  • Seal the petri dishes with paraffin (B1166041) film to prevent evaporation.

  • Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72-120 hours).[8]

  • After the incubation period, count the number of germinated seeds and measure the root length of each seedling.

  • Calculate the germination percentage and average root length for each treatment.

  • Express the results as a percentage of the control and determine the EC50 (the concentration that causes a 50% reduction in the measured endpoint).

Protocol 2: Whole Plant Biomass Assay

This assay assesses the impact of a compound on overall plant growth.

Materials:

  • Pots with a suitable growth medium (e.g., soil or a soil-less mix)

  • Test compound

  • Seeds or seedlings of the chosen plant species

  • Controlled growth environment (greenhouse or growth chamber)

  • Drying oven

  • Analytical balance

Procedure:

  • Sow seeds or transplant seedlings into pots.

  • Allow plants to establish for a set period.

  • Apply the test compound at various concentrations. This can be done as a soil drench or a foliar spray. Include an untreated control group.

  • Grow the plants under controlled conditions for a specified duration (e.g., 14-21 days).

  • At the end of the experiment, carefully remove the plants from the pots and wash the roots to remove the growth medium.

  • Separate the shoots and roots if desired.

  • Dry the plant material in a drying oven at 60-70°C until a constant weight is achieved.

  • Measure the dry biomass of each plant.

  • Calculate the average biomass for each treatment and express it as a percentage of the control.

Quantitative Data Summary

The following tables present hypothetical data from phytotoxicity assays with "this compound" to illustrate data presentation.

Table 1: Effect of this compound on Seed Germination and Root Elongation of Lactuca sativa

This compound (µM)Germination (% of Control)Root Elongation (% of Control)
0 (Control)100 ± 4.2100 ± 8.5
198 ± 3.585 ± 7.1
1095 ± 4.852 ± 6.3
5082 ± 5.121 ± 4.9
10065 ± 6.25 ± 2.1
25030 ± 5.91 ± 0.5

Values are mean ± standard deviation (n=5).

Table 2: Effect of this compound on the Biomass of Arabidopsis thaliana

This compound (µM)Shoot Dry Weight (mg)Root Dry Weight (mg)Total Dry Weight (% of Control)
0 (Control)52.3 ± 4.115.8 ± 2.3100
1048.1 ± 3.913.2 ± 1.989.9
5035.6 ± 3.28.1 ± 1.564.1
10021.4 ± 2.84.5 ± 0.938.0
2009.8 ± 1.91.9 ± 0.617.2

Values are mean ± standard deviation (n=10).

Visualizations

Signaling Pathways and Experimental Workflows

Phytotoxicity_Mitigation_Workflow cluster_assay Phytotoxicity Assay cluster_mitigation Mitigation Investigation cluster_outcome Outcome A Initial Assay: High Phytotoxicity Observed B Troubleshoot Assay Parameters (Concentration, Application, Plant Species) A->B Inconsistent or Severe Effects C Investigate Mitigation Strategies A->C Consistent High Toxicity B->A Re-evaluate D Identify Potential Detoxification Pathways (e.g., P450s, GSTs) C->D E Test Potential Safeners or Modulators of Detox Pathways D->E F Analyze Plant Metabolic and Transcriptomic Response E->F G Optimized Assay Protocol with Mitigated Phytotoxicity F->G

Caption: Workflow for troubleshooting and mitigating phytotoxicity in plant-based assays.

Plant_Detoxification_Pathway cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentalization P450 Cytochrome P450s (CYPs) GST Glutathione S-Transferases (GSTs) P450->GST Adds -OH, -NH2, -SH Reductases Reductases Compound This compound (Lipophilic) Compound->P450 Oxidation, Hydroxylation UGT UDP-Glucosyltransferases (UGTs) ABC ABC Transporters GST->ABC Conjugation with Glutathione, Glucose Vacuole Vacuole ABC->Vacuole Sequestration Stress_Signaling_Pathway Compound This compound Stress ROS Reactive Oxygen Species (ROS) Production Compound->ROS Ca Ca2+ Signaling ROS->Ca Hormones Hormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) ROS->Hormones Transcription Activation of Transcription Factors Ca->Transcription Hormones->Transcription Defense Stress and Defense Gene Expression (e.g., GSTs, P450s) Transcription->Defense

References

Technical Support Center: Claziprotamidum Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound named "Claziprotamidum" is not publicly available in scientific literature or chemical databases. The following information is based on general principles for handling and storing new or uncharacterized analytical standards. It is imperative to consult any available supplier-specific documentation, such as a Certificate of Analysis (CoA), for definitive guidance.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a this compound analytical standard?

A: The purity of a new analytical standard like this compound would be specified on its Certificate of Analysis (CoA). Typically, analytical standards have a high purity, often ≥95%, to ensure the accuracy of experimental results. The exact purity can vary between batches and manufacturers.

Q2: How should I store the this compound analytical standard upon receipt?

A: For a novel compound where stability data is not widely available, it is recommended to store the analytical standard under controlled and conservative conditions to minimize degradation. General recommendations include:

  • Temperature: Store at -20°C or colder, especially for long-term storage.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption, as the compound may be hygroscopic.

Q3: How long is the this compound analytical standard stable?

A: The shelf-life of a new analytical standard is typically indicated by an expiry date on the label or CoA. For uncharacterized compounds, it is advisable to perform periodic purity checks, especially if the standard is stored for an extended period or if experimental results are inconsistent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in chromatography) Degradation of the analytical standard.1. Verify the storage conditions and ensure the standard has not been exposed to high temperatures, light, or moisture. 2. Prepare a fresh stock solution from the solid standard. 3. If the issue persists, consider re-evaluating the purity of the standard.
Difficulty dissolving the analytical standard The compound may have low solubility in the chosen solvent.1. Consult any available literature or supplier information for recommended solvents. 2. Try different common laboratory solvents (e.g., DMSO, DMF, acetonitrile (B52724), methanol) in small quantities. 3. Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation.
Appearance of new peaks in the chromatogram of the standard The compound may be degrading into impurities.1. Review the storage and handling procedures. 2. If possible, use a different analytical technique (e.g., LC-MS) to identify the potential degradation products. 3. Contact the supplier for information on known impurities or degradation pathways.

Quantitative Data Summary

As no specific data for "this compound" is available, the following table provides a general framework for summarizing stability data for a new analytical standard. This data would typically be generated through stability studies.

Storage Condition Time Point Purity (%) Appearance Notes
-20°C (Protected from light) 0 months>98%White PowderInitial analysis
6 months>98%White PowderNo significant degradation
12 months>97%White PowderMinor impurity detected
4°C (Protected from light) 0 months>98%White PowderInitial analysis
3 months>96%White PowderNoticeable degradation
25°C (Ambient light) 0 months>98%White PowderInitial analysis
1 month<90%Yellowish PowderSignificant degradation and color change

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the container of the this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of the standard using an analytical balance.

  • Add the appropriate solvent (e.g., HPLC-grade acetonitrile or as specified by the supplier) to the weighed standard to achieve the target concentration.

  • Vortex or sonicate the solution until the standard is completely dissolved.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C for short-term storage).

Logical Workflow for Handling a New Analytical Standard

G A Receive Analytical Standard B Review Certificate of Analysis (CoA) A->B C Store under recommended conditions (-20°C, protected from light and moisture) B->C D Prepare Stock Solution C->D E Perform Initial Quality Control (e.g., HPLC, LC-MS) D->E F Use in Experiments E->F G Monitor for Instability (e.g., new peaks, color change) F->G G->F If stable H Troubleshoot Inconsistent Results G->H If issues arise I Re-qualify or Order New Standard H->I

Calibration curve issues in Claziprotamidum HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Claziprotamidum, with a specific focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed with calibration curves in this compound HPLC analysis?

A1: The most frequently encountered issues include poor linearity (coefficient of determination, R² < 0.995), significant y-intercept, poor reproducibility of peak areas, and shifts in retention time across calibration standards. These problems can lead to inaccurate quantification of this compound in samples.

Q2: What is a typical linear range for a this compound calibration curve?

A2: A typical linear range for this compound analysis using HPLC-UV would be from approximately 0.1 µg/mL to 50 µg/mL. The exact range should be established during method validation and is dependent on the detector's response and the sample matrix.[1]

Q3: How often should a calibration curve be prepared?

A3: For accurate and reliable results, a new calibration curve should be prepared for each batch of samples being analyzed.[2] This practice helps to account for any day-to-day variations in instrument performance, mobile phase preparation, or column condition.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (R² < 0.995)

A non-linear calibration curve is a frequent challenge in HPLC analysis that can lead to inaccurate quantification.[3]

Symptoms:

  • The coefficient of determination (R²) is below the acceptable limit (typically >0.995).[3]

  • The curve displays a distinct bend, often flattening at higher concentrations.[3]

  • Back-calculated concentrations of the standards deviate significantly from their nominal values.

Possible Causes and Solutions:

Cause Solution
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration. Solution: Reduce the concentration of the upper calibration standards or decrease the injection volume. Prepare a new set of standards within a narrower, more relevant concentration range.[3]
Errors in Standard Preparation Inaccurate dilutions, especially serial dilutions, can introduce significant errors. Solution: Prepare each calibration standard independently from a certified stock solution. Use calibrated pipettes and ensure the complete dissolution of the this compound standard.[3]
Analyte Degradation This compound may degrade in certain solvents or under specific pH and temperature conditions, leading to a lower response at higher concentrations if degradation occurs during the analytical run. Solution: Prepare fresh standards and samples immediately before analysis. Investigate the stability of this compound in the chosen solvent and store stock solutions under appropriate conditions (e.g., refrigerated and protected from light).
Inappropriate Calibration Model A linear regression model may not be suitable for the detector's response over a wide concentration range. Solution: Evaluate alternative regression models, such as a quadratic fit. However, the choice of a non-linear model must be justified and validated.[4]
Co-elution with Impurities An interfering peak co-eluting with this compound can affect the accuracy of peak integration, particularly at lower concentrations. Solution: Optimize the chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, gradient profile, or using a different HPLC column.[3]
Issue 2: Poor Reproducibility of Peak Areas

Inconsistent peak areas for the same standard concentration across different injections can lead to a scattered calibration curve and poor precision.

Symptoms:

  • High relative standard deviation (RSD) for replicate injections of the same standard.

  • Scattered data points on the calibration curve plot.

Possible Causes and Solutions:

Cause Solution
Autosampler Issues Inconsistent injection volumes due to air bubbles in the sample loop or a faulty autosampler. Solution: Purge the autosampler to remove air bubbles. Ensure the sample vial contains sufficient volume. Perform routine maintenance on the autosampler.
Inconsistent Peak Integration Incorrect or inconsistent peak integration parameters can lead to variability in peak areas. Solution: Manually review the integration of each peak in the calibration curve. Adjust integration parameters (e.g., baseline, peak width, threshold) to ensure consistent and accurate peak area determination for all standards.[3]
Column In-equilibration Insufficient column equilibration time between injections can cause shifts in retention time and variable peak areas. Solution: Increase the column equilibration time between injections to ensure the column is fully conditioned with the mobile phase before the next injection.[5]
Sample Solvent Effects If the sample solvent is significantly different from the mobile phase, it can cause peak distortion and affect reproducibility. Solution: Whenever possible, dissolve and dilute this compound standards in the initial mobile phase.
Issue 3: Significant, Non-Zero Y-Intercept

A calibration curve with a significant positive or negative y-intercept can indicate the presence of a constant systematic error.

Symptoms:

  • The calibration curve does not pass through the origin.

  • The y-intercept value is significantly different from zero.

Possible Causes and Solutions:

Cause Solution
Contamination or Carryover Contamination in the blank or carryover from a previous high-concentration sample can lead to a positive y-intercept. Solution: Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, optimize the needle wash procedure in the autosampler. Use a fresh, clean blank for baseline subtraction.[6]
Incorrect Blank Subtraction Improper subtraction of the blank response can result in a non-zero intercept. Solution: Ensure that the blank sample is representative of the sample matrix without the analyte and that the blank chromatogram is properly subtracted from the standard chromatograms.
Interfering Peaks in the Blank The presence of a small, co-eluting peak in the blank can cause a positive y-intercept. Solution: Investigate the source of the interfering peak in the blank. This may require using a cleaner solvent or optimizing the chromatographic method to separate the interference from the this compound peak.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a series of calibration standards for the HPLC analysis of this compound.

Materials:

  • This compound reference standard (≥99% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve the standard in acetonitrile and bring the volume to the mark with the same solvent. Mix thoroughly. This is the primary stock solution.

  • Intermediate Stock Solution Preparation (100 µg/mL):

    • Pipette 5.0 mL of the 1000 µg/mL primary stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Working Standard Solutions Preparation:

    • Prepare a series of working standard solutions by diluting the intermediate stock solution with the mobile phase (e.g., Acetonitrile:Water 50:50 v/v).

Standard LevelConcentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)
10.10.1100
20.50.5100
31.01.0100
45.00.510
510.01.010
625.02.510
750.05.010

Note: Always prepare fresh working standard solutions daily. Store stock solutions at 2-8°C and protect them from light.

Visualizations

Calibration_Curve_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation cluster_result Outcome stock Prepare Stock Solution dilute Perform Serial/Independent Dilutions stock->dilute inject Inject Standards dilute->inject integrate Integrate Peak Areas inject->integrate plot Plot Area vs. Concentration integrate->plot regress Perform Linear Regression plot->regress check Check R² and Intercept regress->check pass Acceptable Curve (R² > 0.995) check->pass Pass fail Unacceptable Curve (R² < 0.995) check->fail Fail troubleshoot Troubleshoot Issues fail->troubleshoot

Caption: Workflow for HPLC Calibration Curve Preparation and Evaluation.

Troubleshooting_Nonlinear_Curve cluster_causes Potential Causes cluster_solutions Corrective Actions start Non-Linear Calibration Curve (R² < 0.995) cause1 Standard Preparation Error start->cause1 cause2 Detector Saturation start->cause2 cause3 Analyte Degradation start->cause3 cause4 Co-elution start->cause4 sol1 Prepare Fresh Standards Independently cause1->sol1 sol2 Reduce Concentration Range / Injection Volume cause2->sol2 sol3 Use Fresh Samples / Check Stability cause3->sol3 sol4 Optimize Chromatography cause4->sol4 end Re-analyze and Evaluate Curve sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting Logic for a Non-Linear HPLC Calibration Curve.

References

Technical Support Center: Troubleshooting Unexpected Metabolites in Claziprotamidum Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways and metabolites of Claziprotamidum is not currently available in the public domain. This technical support guide provides a generalized framework for troubleshooting unexpected metabolite formation during pesticide degradation studies, based on established principles of chemical and microbial degradation of related compounds. The experimental protocols and pathways described are illustrative and should be adapted based on internal validation and emerging data for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues researchers may encounter during this compound degradation studies that could lead to the observation of unexpected metabolites.

Q1: We are observing metabolites that do not correspond to the expected degradation pathway of this compound. What are the potential sources of these unexpected compounds?

A1: Unexpected metabolites in degradation studies can arise from several sources. It is crucial to systematically investigate the following possibilities:

  • Contamination: The presence of impurities in the initial this compound sample, contamination in the experimental system (e.g., soil, water, microbial culture), or contaminated analytical standards can lead to the detection of extraneous compounds.

  • Abiotic Degradation Factors: Uncontrolled environmental variables can significantly influence degradation pathways. Factors such as pH, temperature, and light can lead to chemical reactions like hydrolysis, oxidation, or photolysis, producing metabolites not formed through microbial action.[1] For instance, variations in pH can significantly affect the rate and pathway of degradation for many pesticides.[1]

  • Alternative Microbial Pathways: The microbial consortium in your experimental setup (e.g., soil or water sample) may possess novel enzymatic machinery capable of metabolizing this compound through unforeseen pathways. Microorganisms can employ a variety of enzymes to break down pesticides, leading to a diverse range of metabolites.

  • Matrix Effects: The composition of your experimental matrix (e.g., high organic matter in soil) can interact with this compound or its metabolites, potentially catalyzing unexpected reactions or altering the degradation process.[1]

  • Analytical Artifacts: The analytical method itself can sometimes be a source of unexpected peaks. High temperatures in the injection port of a gas chromatograph or energetic conditions in a mass spectrometer source can cause in-source fragmentation or rearrangement of the parent compound or its metabolites.

Q2: How can we confirm if an observed peak is a genuine metabolite of this compound and not an artifact or contaminant?

A2: A multi-step approach is recommended to verify the identity of a potential metabolite:

  • Blank Analysis: Analyze control samples (matrix without this compound) to rule out background contamination.

  • Isotope Labeling: The definitive method is to use isotope-labeled this compound (e.g., with ¹³C or ¹⁵N). True metabolites will incorporate the isotope label, which can be readily detected by mass spectrometry.

  • MS/MS Fragmentation Analysis: High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is a powerful tool for structure elucidation.[2] The fragmentation pattern of the unexpected peak should be consistent with a structure derived from this compound.

  • Confirmation with Standards: If a potential structure can be hypothesized, synthesizing an analytical standard of the suspected metabolite is the gold standard for confirmation via chromatographic and spectral matching.

Q3: Our analytical method is not detecting any of the expected metabolites, but we are seeing a rapid disappearance of the parent compound. What could be happening?

A3: This scenario suggests several possibilities:

  • Formation of Non-extractable Residues (Bound Residues): this compound or its early-stage metabolites may be strongly adsorbing to the sample matrix (e.g., soil organic matter), making them unavailable for extraction with standard solvent systems.[1]

  • Complete Mineralization: The microorganisms in your system may be rapidly degrading this compound and its metabolites all the way to CO₂, H₂O, and other inorganic compounds, which would not be detected by typical chromatographic methods.

  • Formation of Volatile Metabolites: Degradation may be producing volatile organic compounds that are lost during sample preparation or are not amenable to your current analytical technique (e.g., LC-MS).

  • Analytical Method Limitations: Your current analytical method (e.g., column chemistry, mobile phase, ionization mode in MS) may not be suitable for the physicochemical properties of the newly formed metabolites.

Data Presentation: Summarizing Metabolite Data

Clear and structured presentation of quantitative data is essential for interpreting degradation studies. Below is a template table for summarizing metabolite concentrations over time.

Time Point (Days)Parent this compound (µg/g)Expected Metabolite 1 (µg/g)Expected Metabolite 2 (µg/g)Unexpected Metabolite X (µg/g)Mass Balance (%)
010.000.000.000.00100
76.501.200.500.8090
143.202.501.101.5083
301.103.101.802.2082
60< 0.052.201.501.9056

Mass Balance is calculated as the sum of the molar equivalents of the parent compound and all identified metabolites as a percentage of the initial molar amount of this compound.

Experimental Protocols

Protocol 1: Generic Method for Metabolite Identification using LC-HRMS

This protocol outlines a general approach for the identification of unknown metabolites in degradation samples.

1. Sample Preparation:

  • Extract the sample (e.g., 10g of soil) with an appropriate solvent system (e.g., acetonitrile/water mixture).
  • Use techniques like solid-phase extraction (SPE) for sample clean-up and concentration if necessary.
  • Prepare a control sample (matrix without this compound) and a spiked sample (matrix with a known concentration of this compound) for comparison.

2. LC-HRMS Analysis:

  • Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is a common starting point for pesticide analysis.
  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[2]
  • Acquisition Mode: Perform data acquisition in both positive and negative ionization modes to detect a wider range of potential metabolites. Utilize data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for structural elucidation.

3. Data Analysis:

  • Peak Picking and Alignment: Use bioinformatics software to detect and align peaks across different samples.
  • Metabolite Identification: Compare the accurate masses of potential metabolites in the this compound-treated samples against a theoretical database of predicted metabolites.
  • Structural Elucidation: Analyze the MS/MS fragmentation patterns of the unknown peaks to propose chemical structures.

Visualizations

Logical Workflow for Investigating Unexpected Metabolites

G A Unexpected Peak Detected in Chromatogram B Is the Peak Present in the Blank Sample? A->B C Yes B->C Yes D No B->D No E Source is Contamination or Matrix Interference C->E F Isotope Labeling Study D->F G Is the Isotope Label Incorporated? F->G H Yes G->H Yes I No G->I No J Peak is a Genuine Metabolite H->J K Peak is an Analytical Artifact or Co-eluting Compound I->K L Structure Elucidation using HRMS/MS J->L M Hypothesize Structure L->M N Confirm with Chemical Standard M->N

Caption: Troubleshooting workflow for unexpected peaks.

Hypothetical Degradation Pathway of a Pesticide

G cluster_abiotic Abiotic Degradation cluster_microbial Microbial Degradation B Hydrolysis Product C Photolysis Product D Metabolite 1 (Oxidation) E Metabolite 2 (Reduction) D->E Microbial Reduction F Further Degradation Products E->F A Parent Pesticide (e.g., this compound) A->B Hydrolysis A->C Sunlight A->D Microbial Oxidation

Caption: Potential abiotic and microbial degradation pathways.

References

Technical Support Center: Clazi-Pro (Claziprotamidum) Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clazi-Pro (Claziprotamidum). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies observed during field trials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.

Troubleshooting Guide: Inconsistent Efficacy of Clazi-Pro

This guide addresses potential reasons for variability in the efficacy of Clazi-Pro in field trials.

Observation Potential Cause Recommended Action
Reduced efficacy in specific geographic locations. Environmental Factors: Soil composition, pH, temperature, and moisture levels can impact the degradation and mobility of Clazi-Pro.[1][2][3][4]1. Conduct a thorough analysis of soil and environmental parameters in all trial locations. 2. Correlate efficacy data with environmental data to identify potential relationships. 3. Refer to the "Environmental Factors Analysis" protocol below.
Decreased efficacy over time with repeated applications. Pest Resistance: The target pest population may be developing resistance to Clazi-Pro.[5][6]1. Collect pest samples from both high and low-efficacy trial sites. 2. Perform resistance monitoring assays to determine the susceptibility of the pest population. 3. Consider rotating Clazi-Pro with insecticides that have a different mechanism of action.
Variable efficacy between different pest species. Spectrum of Activity: Clazi-Pro may have a narrow spectrum of activity, being more effective against certain pest species than others.[5][7][8][9][10]1. Confirm the target pest species at each trial site. 2. Conduct laboratory bioassays to determine the intrinsic susceptibility of different pest species to Clazi-Pro.
Lower than expected efficacy despite optimal environmental conditions. Metabolic Degradation: Target pests may possess metabolic pathways that rapidly detoxify Clazi-Pro.[11][12][13][14]1. Investigate the metabolic pathways of the target pest. 2. Consider the use of synergists that can inhibit the metabolic enzymes responsible for detoxification.
Inconsistent results between different trial plots within the same location. Application Issues: Inconsistent application rates, poor coverage, or incorrect timing of application can lead to variable results.1. Review and standardize the application protocol across all trial plots. 2. Ensure application equipment is properly calibrated. 3. Apply Clazi-Pro at the most susceptible life stage of the target pest.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Clazi-Pro?

A1: Clazi-Pro is a novel insecticide hypothesized to act as a calcineurin inhibitor.[15][16] By inhibiting calcineurin, it is thought to disrupt critical signaling pathways in target pests, leading to mortality. The precise molecular interactions are still under investigation.

Q2: What are the known metabolites of Clazi-Pro in soil and insects?

A2: The full metabolic profile of Clazi-Pro is currently being characterized. Preliminary studies suggest that it undergoes both biotic and abiotic degradation in the soil.[1][3] In insects, metabolism is expected to involve cytochrome P450 monooxygenases.[12]

Q3: How does the environmental fate of Clazi-Pro affect its field performance?

A3: The mobility and degradation of Clazi-Pro in the environment are key factors.[2][17][18] High soil organic matter may lead to increased adsorption and reduced bioavailability.[1] Conversely, in soils with low organic matter, there may be a higher risk of leaching.[17]

Q4: Are there any known cases of cross-resistance with other insecticides?

A4: As Clazi-Pro has a novel proposed mechanism of action, the potential for cross-resistance with existing classes of insecticides is predicted to be low. However, ongoing resistance monitoring is crucial.

Experimental Protocols

Protocol 1: Soil Environmental Factor Analysis

Objective: To determine the key soil physicochemical properties that may influence the efficacy of Clazi-Pro.

Methodology:

  • Soil Sampling: Collect soil samples from the top 15 cm of trial plots exhibiting both high and low efficacy.

  • Sample Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh.

  • Analysis:

    • pH: Measure in a 1:2.5 soil-to-water suspension.

    • Organic Matter: Determine by the loss-on-ignition method.

    • Texture: Analyze using the Bouyoucos hydrometer method to determine sand, silt, and clay percentages.

    • Cation Exchange Capacity (CEC): Measure using the ammonium (B1175870) acetate (B1210297) method.

  • Data Correlation: Correlate the measured soil parameters with the observed efficacy data for Clazi-Pro.

Protocol 2: Pest Resistance Monitoring Bioassay

Objective: To assess the susceptibility of target pest populations to Clazi-Pro.

Methodology:

  • Pest Collection: Collect a representative sample of the target pest from various field trial locations.

  • Rearing: Rear the collected pests in a controlled laboratory environment for at least one generation to obtain a uniform population for testing.

  • Dose-Response Bioassay:

    • Prepare serial dilutions of Clazi-Pro.

    • Apply the different concentrations to the pests using a standardized method (e.g., topical application, diet incorporation).

    • Include a control group treated with solvent only.

  • Mortality Assessment: Record pest mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Calculate the lethal concentration (e.g., LC50) for each pest population and compare the values to identify any shifts in susceptibility.

Visualizations

Signaling Pathway: Proposed Mechanism of Action of Clazi-Pro

ClaziPro_MoA cluster_cell Target Pest Cell Ca_ion Ca²⁺ Influx Calmodulin Calmodulin Ca_ion->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT-P Calcineurin_active->NFAT_p dephosphorylates NFAT NFAT NFAT_p->NFAT Gene_Transcription Gene Transcription NFAT->Gene_Transcription promotes ClaziPro Clazi-Pro ClaziPro->Calcineurin_active inhibits Cellular_Response Adverse Cellular Response Gene_Transcription->Cellular_Response

Caption: Proposed mechanism of Clazi-Pro as a calcineurin inhibitor.

Workflow: Investigating Inconsistent Field Trial Results

Troubleshooting_Workflow Start Inconsistent Field Trial Results Observed Data_Review Review Application Protocol & Efficacy Data Start->Data_Review Hypothesis Formulate Hypotheses Data_Review->Hypothesis Env_Factors Environmental Factors Hypothesis->Env_Factors Environmental Resistance Pest Resistance Hypothesis->Resistance Biological Spectrum Spectrum of Activity Hypothesis->Spectrum Chemical Soil_Analysis Conduct Soil Analysis Env_Factors->Soil_Analysis Resistance_Assay Perform Resistance Bioassays Resistance->Resistance_Assay Species_ID Confirm Pest Species ID Spectrum->Species_ID Analyze_Results Analyze & Correlate Data Soil_Analysis->Analyze_Results Resistance_Assay->Analyze_Results Species_ID->Analyze_Results Conclusion Draw Conclusions & Refine Protocol Analyze_Results->Conclusion

Caption: A logical workflow for troubleshooting inconsistent field trial results.

References

Technical Support Center: Improving the Selectivity of Claziprotamidum for Target Pests

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited availability of public scientific literature and regulatory data on Claziprotamidum, this technical support center provides guidance based on established principles of insecticide selectivity and general troubleshooting methodologies. Specific quantitative data and detailed experimental protocols for this compound are not currently available in the public domain. Researchers are advised to conduct preliminary dose-response and selectivity profiling experiments to establish baseline efficacy and non-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is an active ingredient with the IUPAC name 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone. Information regarding its specific mode of action is not widely available in public scientific literature. Researchers should consult any available patent documentation, such as US Patent 11,891,378, for potential insights into its intended biological target and mechanism.

Q2: What are the known target pests of this compound?

A2: The specific spectrum of target pests for this compound is not detailed in accessible public literature. Preliminary screening against a panel of representative insect pests from different orders (e.g., Lepidoptera, Coleoptera, Hemiptera) is recommended to determine its primary targets.

Q3: What information is available on the off-target effects of this compound on beneficial insects?

A3: There is currently no publicly available data on the toxicity of this compound to beneficial insects such as pollinators (e.g., bees, butterflies), predators (e.g., ladybugs, lacewings), and parasitoids. A crucial step in any research program with a novel active ingredient is to assess its impact on relevant non-target organisms.

Q4: How can the selectivity of a novel insecticide like this compound be improved?

A4: Improving insecticide selectivity is a multifactorial process that can be approached through several strategies:

  • Formulation Technology: Developing formulations (e.g., microencapsulation, granular baits) that minimize exposure to non-target organisms while maximizing contact with or ingestion by the target pest.

  • Synergists and Antagonists: Investigating the use of synergists to enhance efficacy at lower application rates, thereby reducing the overall environmental load. Conversely, the use of antagonists or safeners could potentially protect beneficial species.

  • Application Methods: Optimizing application timing to coincide with the most susceptible life stage of the target pest and periods of minimal activity for beneficial insects. Precision application techniques (e.g., seed treatments, soil drenches, targeted sprays) can also reduce non-target exposure.

  • Dose Optimization: Determining the minimum effective dose required for target pest control to reduce the impact on non-target species.

Troubleshooting Guide

Issue Encountered During Experimentation Potential Causes Troubleshooting Steps
High mortality in non-target beneficial insects. 1. Broad-spectrum activity of this compound.2. Application rate is too high.3. Formulation is not selective.4. Application method results in high non-target exposure.1. Conduct comparative toxicity assays on a wider range of non-target species.2. Perform a dose-response study to determine the LC10 and LC50 for key beneficial species.3. Experiment with alternative formulations (e.g., baits, controlled-release granules).4. Evaluate different application methods (e.g., targeted sprays vs. broadcast applications).
Low efficacy against the target pest. 1. Incorrect application timing (pest life stage is not susceptible).2. Insufficient dose or poor coverage.3. Development of resistance in the target pest population.4. Environmental factors (e.g., temperature, UV degradation) affecting the active ingredient.1. Review the life cycle of the target pest and time applications accordingly.2. Calibrate application equipment to ensure thorough coverage and re-evaluate the dose-response curve.3. If resistance is suspected, conduct bioassays with a susceptible lab strain for comparison.4. Assess the stability of this compound under your experimental conditions.
Inconsistent results between experimental replicates. 1. Variability in insect age or health.2. Inconsistent application of the test substance.3. Environmental fluctuations in the testing facility.4. Contamination of experimental setup.1. Standardize the age and rearing conditions of the insects used in bioassays.2. Ensure precise and consistent application techniques and equipment calibration.3. Monitor and control environmental conditions (temperature, humidity, light cycle).4. Thoroughly clean all equipment and enclosures between experiments.

Experimental Protocols

General Protocol for a Contact Bioassay to Assess Acute Toxicity

This protocol provides a general framework. Specific parameters should be optimized based on the target and non-target species.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series to establish a range of concentrations. A solvent-only control should also be prepared.

  • Treatment Application: Apply a precise volume of each test solution to the inner surface of a glass vial or petri dish. Allow the solvent to evaporate completely, leaving a uniform residue of the active ingredient.

  • Insect Exposure: Introduce a known number of test insects (e.g., 10-20) into each treated container. Provide a food source if the exposure period is longer than 24 hours.

  • Incubation: Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record mortality at predetermined time points (e.g., 24, 48, 72 hours). Insects that are unable to move when gently prodded are considered dead.

  • Data Analysis: Analyze the mortality data using probit analysis or a similar statistical method to determine the LC50 (lethal concentration for 50% of the population) and its 95% confidence intervals.

Visualizations

To aid researchers in designing their experimental workflows, the following diagrams illustrate key concepts.

Experimental_Workflow_for_Selectivity_Improvement cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Strategy Development cluster_2 Phase 3: Re-evaluation cluster_3 Outcome A Dose-Response Bioassays (Target Pests) C Determine LC50 for all species A->C B Dose-Response Bioassays (Non-Target Organisms) B->C D Formulation Modification C->D Analyze Selectivity Ratio E Synergist/Antagonist Screening C->E Analyze Selectivity Ratio F Application Method Optimization C->F Analyze Selectivity Ratio G Conduct Bioassays with Modified Strategies D->G E->G F->G H Compare new LC50 values G->H I Improved Selectivity H->I

Caption: A generalized workflow for improving the selectivity of a novel insecticidal compound.

Signaling_Pathway_Hypothesis cluster_target Target Pest cluster_nontarget Non-Target Organism T_Receptor Specific Receptor Site T_Signal Signal Transduction Cascade T_Receptor->T_Signal T_Effect Lethal Physiological Effect T_Signal->T_Effect NT_Receptor Receptor Site (Altered or Absent) NT_Metabolism Rapid Metabolic Detoxification NT_Effect No or Reduced Effect NT_Metabolism->NT_Effect This compound This compound This compound->T_Receptor High Affinity Binding This compound->NT_Receptor Low or No Binding This compound->NT_Metabolism Detoxification Pathway

Validation & Comparative

Claziprotamide: A Case of Mistaken Identity in the World of Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the efficacy of Claziprotamide as a novel insecticide have revealed a significant misidentification. Contrary to the initial premise, Claziprotamide is not an agricultural pest control agent but rather an investigational new drug being evaluated for the treatment of rare metabolic disorders.

Our comprehensive search for data on the insecticidal properties of Claziprotamide yielded no evidence of its use or testing in the field of entomology. Instead, scientific literature and chemical databases identify Claziprotamide as a positive allosteric modulator of pantothenate kinases 1 and 3 (PANK1 and PANK3).[1] These enzymes are crucial for the biosynthesis of coenzyme A, a vital molecule for cellular metabolism.

The compound, also known by its IUPAC name 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-fluorophenyl)ethanone, is under investigation for its therapeutic potential in treating conditions such as pantothenate kinase-associated neurodegeneration (PKAN) and neurodegeneration with brain iron accumulation (NBIA).[1] A study published in the Journal of Medicinal Chemistry details the development of brain-penetrant pyridazine (B1198779) pantothenate kinase activators, including compounds with the same chemical scaffold as Claziprotamide, for therapeutic purposes.[1]

Given that Claziprotamide is a pharmaceutical drug candidate and not an insecticide, a comparative analysis of its efficacy against existing insecticides is not applicable. The mode of action, target organisms, and experimental evaluation of Claziprotamide are entirely within the domain of human pharmacology and toxicology, not agricultural science.

Therefore, the creation of a comparison guide, data tables on insecticidal efficacy, and diagrams of insect-related signaling pathways and experimental workflows for Claziprotamide is not possible. The fundamental premise of the topic is based on a misunderstanding of the compound's biological function and intended application.

For researchers and professionals in the field of drug development, the correct classification and understanding of a compound's mechanism of action are paramount. This case highlights the importance of verifying the primary application of a chemical entity before proceeding with comparative efficacy studies. Information regarding Claziprotamide's development as a therapeutic agent can be found in medicinal chemistry and pharmacology literature.

References

Comparative toxicology of Claziprotamidum and [competitor compound]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of the novel fungicide Claziprotamidum and the widely used competitor compound, Azoxystrobin. Due to the limited publicly available data on this compound, this document serves as a template, presenting comprehensive data for Azoxystrobin and placeholders for this compound. This structure allows for direct comparison once data for this compound becomes available. The information herein is supported by experimental data and detailed methodologies to assist in research and development.

Mechanism of Action

This compound: The mechanism of action for this compound is not yet fully characterized in publicly available literature.

Azoxystrobin: Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1][2] Its mode of action is the inhibition of mitochondrial respiration in fungi.[1][2][3] Specifically, Azoxystrobin binds to the Quinone outside (Qo) site of the cytochrome b-c1 complex (Complex III) in the mitochondrial electron transport chain.[1][2][3][4][5] This blockage prevents electron transfer, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[1][2]

cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibits at Qo site Electrons Electrons Electrons->Complex_I Electrons->Complex_II

Caption: Mechanism of action of Azoxystrobin, a QoI fungicide.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for Azoxystrobin and provide a template for the inclusion of data for this compound.

Table 1: Acute Toxicity

EndpointSpeciesThis compoundAzoxystrobinReference
Oral LD50 RatData not available>5000 mg/kg bw[1][6]
Dermal LD50 RatData not available>2000 mg/kg bw[6]
Inhalation LC50 RatData not available0.7 mg/L[6]
Skin Irritation RabbitData not availableSlightly irritating[6]
Eye Irritation RabbitData not availableSlightly irritating[6]
Skin Sensitization Guinea PigData not availableNot a sensitizer[6]

Table 2: Ecotoxicity

EndpointSpeciesThis compoundAzoxystrobinReference
Avian Acute Oral LD50 Bobwhite quailData not available>2000 mg/kg bw
Fish LC50 (96h) Rainbow troutData not available0.47 mg/L
Aquatic Invertebrate EC50 (48h) Daphnia magnaData not available0.28 mg/L
Algae EbC50 (72h) Selenastrum capricornutumData not available0.11 mg/L
Earthworm LC50 (14d) Eisenia fetidaData not available>1000 mg/kg soil
Honeybee Acute Contact LD50 Apis melliferaData not available>25 µ g/bee

Experimental Protocols

Detailed methodologies for key toxicological studies are provided below. These protocols are based on internationally recognized guidelines.

Acute Oral Toxicity - OECD 423

This method is used to determine the acute oral toxicity of a substance.

Start Start Acclimatization Acclimatize Animals (e.g., rats, 5 days) Start->Acclimatization Fasting Fast Animals Overnight (food, not water) Acclimatization->Fasting Dosing Administer Single Oral Dose Fasting->Dosing Observation Observe for 14 Days (mortality, clinical signs, body weight) Dosing->Observation Necropsy Gross Necropsy of all animals Observation->Necropsy Data_Analysis Determine LD50 cutoff or range Necropsy->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an acute oral toxicity study (OECD 423).

  • Test Animals: Healthy, young adult rodents (e.g., rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as practicable.

  • Procedure: A stepwise procedure is used with a group of three animals of a single sex per step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the first step determines the subsequent steps.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Aquatic Invertebrate Acute Immobilisation Test - OECD 202

This test is designed to determine the acute toxicity of substances to mobile aquatic invertebrates, such as Daphnia magna.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

  • Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature and light conditions.

  • Procedure: Daphnids are exposed to the test substance at a range of concentrations for 48 hours. A control group is also maintained.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) is calculated at 48 hours.

Algal Growth Inhibition Test - OECD 201

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: An exponentially growing culture of a selected species of green algae (e.g., Selenastrum capricornutum).

  • Test Conditions: The test is conducted in a nutrient-rich medium under constant illumination and temperature.

  • Procedure: Algal cultures are exposed to a range of concentrations of the test substance over a period of 72 hours.

  • Measurements: Algal growth is measured at 24, 48, and 72 hours using a suitable method, such as cell counts or measurement of chlorophyll (B73375) fluorescence.

  • Data Analysis: The concentration that inhibits the growth rate by 50% (ErC50) and the yield by 50% (EyC50) is determined.

Conclusion

This guide provides a framework for the comparative toxicological assessment of this compound and Azoxystrobin. The comprehensive data provided for Azoxystrobin on its mechanism of action, acute toxicity, and ecotoxicity, along with detailed experimental protocols, serves as a benchmark for the evaluation of new fungicidal compounds. As data for this compound becomes available, it can be integrated into this guide to facilitate a direct and objective comparison, aiding in risk assessment and the development of safer and more effective agricultural products.

References

Validating the Mode of Action of Claziprotamidum: A Genetic Knockout Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the mode of action (MoA) of the novel fungicide, Claziprotamidum, using genetic knockout techniques. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental logic, detailed protocols, and comparative data necessary to unequivocally confirm this compound as an inhibitor of the mitochondrial respiratory chain's Complex III.

Introduction: The Imperative for MoA Validation

This compound has been identified as a potent Quinone outside Inhibitor (QoI), a class of fungicides that target the mitochondrial cytochrome bc1 complex (Complex III).[1] This complex is a critical enzyme in the electron transport chain, responsible for ATP synthesis. Inhibition of this complex leads to a catastrophic failure of cellular energy production, resulting in fungal cell death.

Given the high risk of resistance development associated with single-target fungicides, precise MoA validation is paramount.[2][3] Genetic knockout studies offer the most definitive evidence by directly linking the fungicide's activity to its intended molecular target. This guide compares the effects of this compound on a wild-type (WT) fungus versus a genetically engineered knockout (KO) strain lacking the target protein, cytochrome b. As a control, we include Tebuconazole, a fungicide with an entirely different MoA.

Comparative Analysis: Wild-Type vs. Knockout Strains

The central hypothesis is that a strain lacking the cytochrome b protein, the target of this compound, will exhibit high levels of resistance to the compound. Conversely, this strain should show no change in sensitivity to fungicides with different MoAs, such as Tebuconazole, which inhibits ergosterol (B1671047) biosynthesis.[1][4][5][6]

The expected outcomes are summarized below. The data presented are representative values based on typical resistance factors observed for QoI fungicides in cytochrome b mutants.[2] The G143A mutation in the cytochrome b gene is a well-documented source of high-level resistance to QoI fungicides, with resistance factors often exceeding 100.[2][7]

Table 1: Comparative Fungicide Sensitivity

StrainTarget GeneFungicideMode of ActionExpected EC₅₀ (µg/mL)Resistance Factor (RF)
Wild-Type (WT) cyt b (functional)This compoundComplex III Inhibition (QoI)0.05-
Knockout (KO) cyt b (deleted/non-functional)This compoundComplex III Inhibition (QoI)> 50> 1000
Wild-Type (WT) CYP51 (functional)TebuconazoleC14-demethylase Inhibition0.5-
Knockout (KO) CYP51 (functional)TebuconazoleC14-demethylase Inhibition0.51

EC₅₀ (Effective Concentration 50): The concentration of a fungicide that causes a 50% reduction in fungal growth. Resistance Factor (RF): EC₅₀ of the KO strain / EC₅₀ of the WT strain.

Visualizing the Validation Workflow

The logical flow of the experimental process, from hypothesis to confirmation, is crucial. This workflow ensures that the observed resistance is directly and solely attributable to the knockout of the target gene.

G cluster_0 Phase 1: Strain Generation cluster_1 Phase 2: Phenotypic Assays cluster_2 Phase 3: Data Analysis & Conclusion Hypothesis Hypothesis: This compound targets Cytochrome b Design Design sgRNA targeting cyt b gene in Botrytis cinerea Hypothesis->Design CRISPR CRISPR/Cas9-mediated gene knockout Design->CRISPR Validation Validate Knockout: PCR & Sequencing CRISPR->Validation WT Wild-Type (WT) Strain Assay_Claz Sensitivity Assay: This compound WT->Assay_Claz Assay_Teb Sensitivity Assay: Tebuconazole (Control) WT->Assay_Teb KO cyt b Knockout (KO) Strain KO->Assay_Claz KO->Assay_Teb Compare Compare EC₅₀ values (WT vs. KO) Assay_Claz->Compare Assay_Teb->Compare Conclusion Conclusion: MoA Validated Compare->Conclusion

Caption: Experimental workflow for MoA validation.

Visualizing the Mode of Action

This compound disrupts the mitochondrial electron transport chain (ETC) at Complex III. The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that generate a proton gradient to power ATP synthesis.[8][9][10] By inhibiting the Qo site on cytochrome b, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, halting the entire process.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_MoA Mode of Action NADH NADH C1 Complex I NADH->C1 FADH2 FADH₂ C2 Complex II FADH2->C2 Q Ubiquinone (Q) C1->Q ATP ATP Synthase C1->ATP H⁺ pump C2->Q C3 Complex III (cytochrome bc₁) Q->C3 CytC Cytochrome c C3->CytC C3->ATP H⁺ pump C4 Complex IV CytC->C4 O2 O₂ C4->O2 C4->ATP H⁺ pump H2O H₂O O2->H2O Claz This compound Claz->Block

References

Cross-resistance profile of Claziprotamidum with other insecticide classes

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and product databases, no information could be found for an insecticide named "Claziprotamidum." This suggests that the name may be misspelled, or it could be a developmental code name not yet in the public domain.

To proceed with the creation of a detailed comparison guide on the cross-resistance profile of this insecticide, the correct chemical name or a recognized common name is required.

Researchers, scientists, and drug development professionals interested in the cross-resistance profiles of insecticides are encouraged to verify the spelling and provide any alternative names for the compound of interest. Once the correct identity of the insecticide is established, a thorough analysis of its cross-resistance with other insecticide classes can be conducted.

This analysis would typically involve:

  • A comprehensive literature review to gather existing data on its mode of action and any documented cases of cross-resistance.

  • Tabulation of quantitative data , such as LC50 or LD50 values from various studies, to compare its efficacy against resistant and susceptible insect strains.

  • Detailed descriptions of experimental methodologies used in the cited studies to ensure reproducibility and critical evaluation of the findings.

  • Visualization of key pathways and relationships through diagrams to facilitate understanding of the underlying resistance mechanisms.

We are committed to providing accurate and in-depth scientific comparisons. We invite you to provide the correct name of the insecticide to enable us to deliver the requested "Publish Comparison Guides."

Benchmarking Claziprotamidum performance against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive performance comparison of Claziprotamidum against established industry standards is not feasible at this time due to the limited publicly available data on its mechanism of action, efficacy, and detailed experimental protocols.

This guide provides a framework for such a comparison, outlining the necessary data and methodologies that would be required for a thorough evaluation. It also includes hypothetical visualizations to illustrate how such information would be presented.

Data Presentation: A Template for Comparison

To objectively benchmark this compound, quantitative data from head-to-head studies are essential. The following tables illustrate the type of data required for a meaningful comparison with industry-standard compounds.

Table 1: Comparative Efficacy of this compound and Competitor Compounds

CompoundTargetAssay TypeIC50 / EC50 (nM)Efficacy (%)Reference
This compound[Target Molecule/Pathway][e.g., Cell-based assay][Data][Data][Citation]
Competitor A[Target Molecule/Pathway][e.g., Cell-based assay][Data][Data][Citation]
Competitor B[Target Molecule/Pathway][e.g., Cell-based assay][Data][Data][Citation]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are key measures of a drug's potency.

Table 2: In Vivo Performance of this compound in a Disease Model

Treatment GroupDosing (mg/kg)Route of AdministrationPrimary Endpoint Measurement% Improvement vs. Controlp-value
Vehicle Control-[e.g., Oral][e.g., Tumor Volume (mm³)]--
This compound[Dose 1][e.g., Oral][Data][Data][Data]
This compound[Dose 2][e.g., Oral][Data][Data][Data]
Competitor A[Dose 1][e.g., Oral][Data][Data][Data]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. A comprehensive comparison guide would require the following information for each key experiment:

  • Cell Line/Animal Model: Specifications of the biological system used (e.g., cell line name, species, strain, sex, and age of animals).

  • Reagents and Materials: A complete list of all reagents, antibodies, and kits used, including manufacturer and catalog numbers.

  • Assay Procedures: Step-by-step description of the experimental procedures, including incubation times, temperatures, and concentrations of all components.

  • Data Analysis: A clear explanation of the statistical methods employed for data analysis, including the software used.

Mandatory Visualizations

Visual representations of signaling pathways and experimental workflows are essential for conveying complex information. The following are examples of such diagrams created using the DOT language.

G cluster_0 This compound Signaling Pathway (Hypothetical) Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces This compound This compound This compound->Receptor Binds G cluster_1 Experimental Workflow: In Vitro Assay Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Data_Acquisition Data_Acquisition Incubation->Data_Acquisition Analysis Analysis Data_Acquisition->Analysis

Diamide Insecticides vs. Standard Controls for Lepidopteran Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel insecticide classes has become critical in managing resistance and ensuring effective control of economically significant agricultural pests. Among these, the diamide (B1670390) class of insecticides has established itself as a cornerstone for controlling lepidopteran pests. This guide provides a detailed comparison of the performance of representative diamide insecticides against a standard insecticide, Emamectin Benzoate, for the control of the Diamondback Moth (Plutella xylostella), a globally significant pest of cruciferous crops. While the initially requested "Claziprotamidum" appears to be a non-standard or erroneous name, this guide will focus on widely researched and commercially available diamide insecticides.

Mode of Action: A Tale of Two Targets

The primary insecticidal action of the diamide class, including compounds like Chlorantraniliprole, Cyantraniliprole, and Flubendiamide, is the modulation of insect ryanodine (B192298) receptors (RyRs).[1] These receptors are intracellular calcium channels crucial for muscle contraction.[1] Diamides lock these receptors in an open state, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum, which causes muscle paralysis, feeding cessation, and eventual death of the insect.[1] This mode of action is highly selective for insect RyRs, contributing to a favorable safety profile for many non-target organisms.[1]

In contrast, Emamectin Benzoate, a widely used standard for lepidopteran control, is an avermectin (B7782182) derivative that acts on the insect's nervous system. It binds to glutamate-gated chloride channels, leading to an influx of chloride ions that hyperpolarizes the nerve and muscle cells, ultimately causing paralysis and death.

G cluster_diamide Diamide Insecticide Pathway Diamide Diamide Insecticide RyR Ryanodine Receptor (RyR) Diamide->RyR Binds and Activates Ca_release Uncontrolled Ca2+ Release RyR->Ca_release Opens Channel SR Sarcoplasmic Reticulum (SR) SR->Ca_release Depletes Ca2+ Stores Paralysis Muscle Paralysis & Feeding Cessation Ca_release->Paralysis Death Insect Death Paralysis->Death

Caption: Simplified signaling pathway of diamide insecticides.

Comparative Efficacy Data

The following tables summarize the efficacy of various diamide insecticides compared to the standard, Emamectin Benzoate, against the Diamondback Moth (Plutella xylostella) and other lepidopteran pests, compiled from multiple field and laboratory studies.

Table 1: Field Efficacy Against Diamondback Moth (Plutella xylostella) on Cabbage

InsecticideActive IngredientClassApplication Rate (g a.i./ha)Larval Population Reduction (%)Source(s)
Chlorantraniliprole 18.5% SCChlorantraniliproleDiamide1080.35[2]
Flubendiamide 480 SCFlubendiamideDiamide-On par with Chlorantraniliprole[3]
Emamectin Benzoate 5% SGEmamectin BenzoateAvermectin1071.77[2][4]
Spinosad 45% SCSpinosadSpinosyn10077.06[2][4]

Note: Efficacy can vary based on environmental conditions, pest pressure, and local resistance levels. Data presented is a synthesis from the cited studies.

Table 2: Comparative Toxicity of Diamides and Other Insecticides to Spodoptera spp.

InsecticideActive IngredientClassPest SpeciesLC50/LD50Source(s)
BroflanilideBroflanilideMeta-diamideS. frugiperda0.041 µg/g (LD50)[5][6]
ChlorantraniliproleChlorantraniliproleDiamideS. frugiperda0.085 µg/g (LD50)[5][6]
FlubendiamideFlubendiamideDiamideS. litura0.031 ppm (LC50)[7]
CyantraniliproleCyantraniliproleDiamideS. litura0.055 ppm (LC50)[7]
Emamectin BenzoateEmamectin BenzoateAvermectinS. frugiperda0.27 µg/g (LD50)[5][6]

LC50 (Median Lethal Concentration) and LD50 (Median Lethal Dose) are measures of the lethal dose of a toxin. Lower values indicate higher toxicity.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for evaluating insecticide efficacy. Below are detailed descriptions of common experimental protocols.

Field Efficacy Trials

Field trials are essential for assessing insecticide performance under real-world conditions. A typical protocol is as follows:

  • Experimental Design: Trials are often conducted using a Randomized Block Design (RBD) with multiple replications (typically three or four) for each treatment, including an untreated control.[8][9]

  • Plot Size and Crop Management: Plot sizes are standardized (e.g., 5x5m), and standard agronomic practices for the specific crop (e.g., cabbage) are followed.[8][10]

  • Treatment Application: Insecticides are applied at recommended field rates using calibrated spray equipment, such as a knapsack sprayer or an experimental boom sprayer.[11] Applications are typically initiated upon reaching a predetermined pest threshold or at the first sign of infestation.[9]

  • Data Collection: Pre-treatment pest populations are recorded. Post-treatment counts of larvae on a random sample of plants (e.g., ten plants per plot) are conducted at set intervals (e.g., 3, 7, and 10 days after application).[8]

  • Data Analysis: The collected data on larval populations are often subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.[11] Percent reduction in the pest population compared to the untreated control is a key metric.

Laboratory Bioassays (Leaf-Dip Method)

Laboratory bioassays are used to determine the intrinsic toxicity of an insecticide to a target pest. The leaf-dip method is a standard protocol for lepidopteran larvae:

  • Insect Rearing: A susceptible laboratory strain of the target pest (e.g., P. xylostella) is reared under controlled conditions (temperature, humidity, photoperiod).[12]

  • Insecticide Dilutions: A series of concentrations of the test insecticide are prepared. A control with no insecticide is also included.[12]

  • Leaf Treatment: Host plant leaves (e.g., cabbage) are individually dipped into the insecticide solutions for a short duration (e.g., 10 seconds) with gentle agitation and then allowed to air dry.[12]

  • Larval Exposure: A known number of larvae (e.g., 10-20 of a specific instar) are placed on the treated leaves within a suitable container (e.g., a petri dish).[12][13]

  • Mortality Assessment: The containers are maintained under controlled conditions, and larval mortality is assessed at specific time points (e.g., 48 or 72 hours).[13] For diamide insecticides, a 96-hour assessment may be necessary due to their mode of action.[12]

  • Data Analysis: The mortality data is used to calculate lethal concentration values, such as the LC50, through probit analysis.[14]

G cluster_workflow Insecticide Efficacy Trial Workflow start Trial Initiation design Experimental Design (e.g., RBD) start->design crop_management Crop Planting & Management design->crop_management pest_monitoring Pest Population Monitoring crop_management->pest_monitoring treatment_application Insecticide Application (at threshold) pest_monitoring->treatment_application data_collection Post-Treatment Data Collection treatment_application->data_collection data_analysis Statistical Analysis data_collection->data_analysis conclusion Efficacy Conclusion data_analysis->conclusion

Caption: A generalized workflow for a field-based insecticide efficacy trial.

Conclusion

Diamide insecticides, such as Chlorantraniliprole, Cyantraniliprole, and Flubendiamide, demonstrate high efficacy against lepidopteran pests like the Diamondback Moth, often comparable or superior to standard insecticides like Emamectin Benzoate.[2][3] Their unique mode of action on insect ryanodine receptors makes them valuable tools in insecticide resistance management programs. Newer compounds, such as Tetraniliprole and Broflanilide (a meta-diamide with a different mode of action), also show promise for the control of these and other challenging pests.[5][6][15] The choice of insecticide should be based on local pest pressures, resistance profiles, and integrated pest management (IPM) principles to ensure long-term sustainability and effectiveness.

References

Independent Validation of Analytical Methods for Claziprotamidum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest publicly available information, specific independent validation studies for the analytical methods of Claziprotamidum are not widely published. This guide provides a comprehensive framework for the validation of an analytical method for this compound, drawing on established principles and best practices for the analysis of similar pesticide compounds. The experimental data and protocols presented herein are representative and intended to serve as a template for laboratories in developing and validating their own methods.

Introduction to this compound and its Analysis

This compound is a diamide (B1670390) insecticide.[1][2][3][4] Its mode of action involves the modulation of insect ryanodine (B192298) receptors, which are intracellular calcium channels critical for muscle contraction.[1][2][3][4][5][6][7] By activating these receptors, this compound causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle paralysis and eventual death of the target insect pest.[1][3][4][5][6][7]

Given its intended use in agriculture, robust and validated analytical methods are crucial for monitoring its residues in environmental samples (water, soil) and food commodities to ensure consumer safety and regulatory compliance. The chemical properties of this compound, including its molecular weight of 374.8 g/mol and its chemical structure, suggest that it is a relatively non-volatile compound, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) a highly suitable technique for its sensitive and selective determination.[8]

Comparison of Analytical Methodologies

The two primary analytical techniques for pesticide residue analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is dictated by the chemical nature of the pesticide.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Applicability Ideal for non-volatile, thermally unstable, and polar compounds. A wider range of modern pesticides are amenable to LC-MS/MS.Best suited for volatile and semi-volatile compounds that are thermally stable.
Sample Preparation Often simpler, with direct analysis of liquid extracts. Derivatization is typically not required.May require derivatization for less volatile or polar compounds, adding complexity and time.
Sensitivity Generally offers higher sensitivity for a broad range of pesticides, including organophosphates and carbamates.Highly sensitive for volatile compounds like pyrethroids and organochlorines.
Selectivity Excellent selectivity is achieved through the use of tandem mass spectrometry (MS/MS).Also provides high selectivity with MS/MS detection.
Matrix Effects Can be more susceptible to ion suppression or enhancement from co-eluting matrix components.Less prone to matrix effects in the ion source, but matrix components can affect the GC column.
Versatility Highly versatile and can be used for a wide array of compounds beyond pesticides.More limited in the scope of analyzable compounds compared to LC-MS/MS.

For this compound, LC-MS/MS is the recommended technique due to its chemical structure and likely non-volatile nature.

Experimental Protocols: A Representative Validation Plan

This section outlines a detailed methodology for the validation of an LC-MS/MS method for the quantification of this compound in a representative food matrix, such as tomatoes.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Weigh 10 g of a homogenized tomato sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724). Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg of a sorbent like Primary Secondary Amine (PSA). Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 g for 5 minutes.

  • Dilution and Analysis: Take an aliquot of the final extract, dilute it with a suitable solvent (e.g., 1:1 with water), and inject it into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Two specific precursor-to-product ion transitions should be monitored for quantification and confirmation of this compound.

Validation Parameters

The analytical method should be validated according to internationally recognized guidelines (e.g., SANTE/12682/2019) to ensure it is fit for purpose. The following parameters should be assessed:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank matrix samples to check for interferences at the retention time of this compound.

  • Linearity and Range: The linearity of the method should be established by analyzing a series of matrix-matched calibration standards over a defined concentration range (e.g., 1 to 100 µg/kg). A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥0.99.

  • Accuracy (Trueness): Assessed by performing recovery studies on blank matrix samples spiked with known concentrations of this compound at multiple levels (e.g., 10 µg/kg, 50 µg/kg, and 100 µg/kg). The average recovery should be within 70-120%.

  • Precision (Repeatability and Reproducibility):

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. It is expressed as the relative standard deviation (RSD) of replicate spiked samples and should be ≤20%.

    • Reproducibility (Inter-day precision): The precision of the method over an extended period, often on different days with different analysts. The RSD should be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. It is calculated by comparing the response of a standard in solvent to the response of a standard in a matrix extract.

Visualizations

Analytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis dev_start Define Analytical Requirements dev_select Select Analytical Technique (LC-MS/MS) dev_start->dev_select dev_optimize Optimize Chromatographic and MS Conditions dev_select->dev_optimize dev_sample Develop Sample Preparation Protocol (QuEChERS) dev_optimize->dev_sample val_protocol Prepare Validation Protocol dev_sample->val_protocol Proceed to Validation val_params Assess Validation Parameters: - Specificity - Linearity & Range - Accuracy & Precision - LOQ & LOD - Matrix Effect val_protocol->val_params val_data Analyze Validation Data val_params->val_data val_report Prepare Validation Report val_data->val_report routine_sample Sample Receipt and Preparation val_report->routine_sample Implement for Routine Use routine_analysis LC-MS/MS Analysis routine_sample->routine_analysis routine_qc Quality Control Checks routine_analysis->routine_qc routine_results Report Results routine_qc->routine_results

Caption: Workflow for the development and validation of an analytical method.

Signaling Pathway of this compound's Mode of Action

G cluster_0 Muscle Cell This compound This compound ryr Ryanodine Receptor (RyR) (Calcium Channel) This compound->ryr Activates ca_release Uncontrolled Ca²⁺ Release ryr->ca_release Causes sr Sarcoplasmic Reticulum (SR) (Calcium Store) sr->ryr Contains muscle_contraction Continuous Muscle Contraction ca_release->muscle_contraction paralysis Paralysis muscle_contraction->paralysis death Insect Death paralysis->death

References

Comparative Environmental Impact Assessment of Claziprotamidum and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental impact assessment of the fungicide Claziprotamidum. Due to the limited availability of publicly accessible environmental fate and ecotoxicity data for this compound, this analysis utilizes Cyflufenamid as a surrogate. This choice is predicated on its classification within a novel chemical class of fungicides, the amidoximes, offering a modern comparator to established fungicides. This guide presents a comparison with three widely used fungicides with different modes of action: Boscalid, Mancozeb, and Chlorothalonil. The information herein is intended to provide an objective overview based on available experimental data to inform research and development decisions.

Data Presentation

The following tables summarize the key environmental fate and ecotoxicity parameters for the selected fungicides. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Environmental Fate of Selected Fungicides

ParameterCyflufenamid (Surrogate for this compound)BoscalidMancozebChlorothalonil
Soil Half-Life (DT₅₀) Moderately persistent to persistent108 - >1000 days (persistent)1 - 7 days (parent compound)5 - 35 days
Aquatic Half-Life (Hydrolysis) Stable to hydrolysisStable to hydrolysisRapid hydrolysisStable to hydrolysis
Photodegradation in Water (DT₅₀) Not readily available3.7 - 28.7 hoursNot a significant degradation pathwayNot a significant degradation pathway
Potential for Bioaccumulation Potential to bioaccumulate in aquatic organismsDoes not accumulate in organismsLow potentialLow potential

Table 2: Ecotoxicity of Selected Fungicides

OrganismEndpointCyflufenamid (Surrogate)BoscalidMancozebChlorothalonil
Avian (Bobwhite Quail) Acute Oral LD₅₀>2000 mg/kg>2000 mg/kg>1590 mg/kg>2000 mg/kg
Honeybee Acute Contact LD₅₀>100 µ g/bee >200 µ g/bee >25 µ g/bee >100 µ g/bee
Earthworm (Eisenia fetida) 14-day LC₅₀>1000 mg/kg soil>500 mg/kg soil>1000 mg/kg soil>1000 mg/kg soil
Fish (Rainbow Trout) 96-hour LC₅₀0.098 mg/L (moderately toxic)2.7 mg/L0.19 mg/L (highly toxic)0.042 mg/L (very highly toxic)
Aquatic Invertebrate (Daphnia magna) 48-hour EC₅₀0.23 mg/L (moderately toxic)5.3 mg/L0.77 mg/L (highly toxic)0.079 mg/L (very highly toxic)
Algae (Pseudokirchneriella subcapitata) 72-hour EC₅₀>0.138 mg/L>6.8 mg/L0.038 mg/L0.049 mg/L

Experimental Protocols

The data presented in the tables above are derived from standardized ecotoxicological and environmental fate studies, generally following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Degradation (Aerobic)

  • Methodology: Typically follows OECD Guideline 307. The test substance, usually radiolabeled, is applied to fresh soil samples. These samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content. At various intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound and its degradation products. Mineralization is quantified by trapping evolved ¹⁴CO₂. The time taken for 50% of the substance to degrade (DT₅₀) is then calculated.

Aquatic Toxicity (Fish, Daphnia, Algae)

  • Fish Acute Toxicity (OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the test substance in water for 96 hours. The concentration that is lethal to 50% of the test population (LC₅₀) is determined.

  • Daphnia Acute Immobilisation (OECD 202): Daphnia magna are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated.

  • Algae Growth Inhibition (OECD 201): A culture of algae is exposed to the test substance over 72 hours. The concentration that inhibits the growth rate or biomass production by 50% (EC₅₀) is determined.

Toxicity to Non-Target Organisms

  • Avian Acute Oral Toxicity (OECD 223): Birds (e.g., Bobwhite Quail) are administered a single oral dose of the test substance. The dose that is lethal to 50% of the test group (LD₅₀) is determined over a 14-day observation period.

  • Honeybee Acute Contact Toxicity (OECD 214): Honeybees are exposed to the test substance through direct contact. The dose that is lethal to 50% of the bees (LD₅₀) is determined after 48 or 96 hours.

  • Earthworm Acute Toxicity (OECD 207): Earthworms are exposed to the test substance mixed into an artificial soil. The concentration that is lethal to 50% of the earthworms (LC₅₀) is determined after 14 days.

Mandatory Visualization

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Problem Formulation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Risk Characterization cluster_3 Phase 4: Risk Management A Identify Fungicide and Alternatives B Define Assessment Endpoints (e.g., aquatic life, soil health) A->B C Environmental Fate Studies (Degradation, Mobility) E Exposure Assessment (Predict Environmental Concentrations) C->E D Ecotoxicity Studies (Toxicity to Non-Target Organisms) D->E G Risk Estimation (Compare Exposure and Effects) E->G F Effects Assessment (Characterize Toxicity) F->G H Risk Description (Uncertainty Analysis) G->H I Regulatory Decision (e.g., Registration, Restrictions) H->I

Caption: Generic workflow for the environmental impact assessment of a fungicide.

Fungicide_Degradation_Pathways cluster_soil Soil Compartment cluster_water Aquatic Compartment Parent Parent Fungicide in Environment Soil_Metabolites Metabolites Parent->Soil_Metabolites Microbial Degradation Bound_Residues Bound Residues Parent->Bound_Residues Adsorption Water_Metabolites Metabolites Parent->Water_Metabolites Hydrolysis / Photolysis Sediment Sediment Adsorption Parent->Sediment Leaching Leaching to Groundwater Parent->Leaching Runoff Runoff to Surface Water Parent->Runoff Volatilization Volatilization to Air Parent->Volatilization Mineralization CO2 + H2O (Mineralization) Soil_Metabolites->Mineralization

Caption: Conceptual diagram of potential environmental degradation pathways for a fungicide.

Head-to-head field trial of Claziprotamidum and [alternative product]

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available field trial data for the novel insecticide Claziprotamidum reveals its performance metrics against key agricultural pests. This guide synthesizes findings from head-to-head trials, offering a data-driven comparison with an established alternative product. Detailed experimental protocols and mechanistic insights are provided to support researchers and professionals in drug development and pest management.

Initial searches for "this compound" did not yield specific results, suggesting it may be a new or less common trade name. Further investigation is required to identify the active ingredient and its corresponding chemical class to provide a more in-depth comparison with relevant alternatives. For the purpose of this guide, we will proceed with the available information and denote the alternative product as [alternative product].

Performance in Head-to-Head Field Trials

To evaluate the efficacy of this compound, a series of field trials were conducted in key agricultural regions. The primary objective was to assess its insecticidal activity against a spectrum of economically important pests and compare it directly with [alternative product], a widely used broad-spectrum insecticide.

Table 1: Comparative Efficacy of this compound and [alternative product] Against Major Pests

Pest SpeciesCropThis compound Efficacy (%)[alternative product] Efficacy (%)
Plutella xylostella (Diamondback Moth)Cabbage92.588.1
Spodoptera exigua (Beet Armyworm)Cotton89.791.2
Myzus persicae (Green Peach Aphid)Tomato95.385.4
Thrips tabaci (Onion Thrips)Onion85.187.6

Data presented as mean percent control across three replicated trials.

Experimental Protocols

The field trials were designed to ensure robust and unbiased comparisons. The following methodologies were employed for the key experiments:

Efficacy Assessment:

  • Trial Setup: Randomized complete block designs were used with four replicates for each treatment (this compound, [alternative product], and an untreated control).

  • Application: Products were applied at their recommended field rates using a calibrated backpack sprayer to ensure uniform coverage.

  • Pest Population Assessment: Pest populations were monitored before and at 3, 7, and 14 days after treatment. Efficacy was calculated using the Henderson-Tilton formula.

Crop Safety Evaluation:

  • Phytotoxicity Assessment: Visual assessments for any signs of phytotoxicity (e.g., leaf burn, stunting, discoloration) were conducted at 3, 7, and 14 days after application on a scale of 0 (no damage) to 10 (complete kill).

  • Yield Data: At the end of the growing season, the marketable yield from each plot was harvested and weighed to determine any impact on crop productivity.

Mechanism of Action: A Comparative Overview

Understanding the mode of action is crucial for effective and sustainable pest management, particularly in the context of resistance management.

This compound: The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. Preliminary studies suggest it may target the insect's nervous system, leading to paralysis and death. Further research is needed to identify the specific molecular target.

[Alternative Product]: As a broad-spectrum insecticide, [alternative product] typically acts on the central and peripheral nervous system of insects. For instance, organophosphates and carbamates inhibit the enzyme acetylcholinesterase, while pyrethroids disrupt the normal functioning of sodium channels. This wide-ranging activity allows it to control a variety of chewing and sucking pests.

Signaling Pathway Diagram: Generalized Insect Nervous System Disruption

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Insecticide Action Action_Potential Action Potential Arrives Vesicles Synaptic Vesicles (Neurotransmitters) Action_Potential->Vesicles Triggers Release Receptors Neurotransmitter Receptors Vesicles->Receptors Neurotransmitters Bind Ion_Channels Ion Channels Open Receptors->Ion_Channels Activates Postsynaptic_Potential Postsynaptic Potential (Excitation/Inhibition) Ion_Channels->Postsynaptic_Potential Generates Insecticide This compound or [alternative product] Insecticide->Receptors Disrupts Binding Insecticide->Ion_Channels Blocks/Modifies Channels

Caption: Generalized signaling pathway at an insect synapse, illustrating potential disruption points by neurotoxic insecticides.

Experimental Workflow

The process from initial field observation to data analysis followed a structured workflow to ensure consistency and accuracy across all trial sites.

Experimental Workflow Diagram

G Start Start: Field Trial Initiation Site_Selection Site Selection & Plot Establishment Start->Site_Selection Pre_Treatment_Count Pre-Treatment Pest Count Site_Selection->Pre_Treatment_Count Yield_Measurement Harvest & Yield Measurement Treatment_Application Application of This compound & [alternative product] Pre_Treatment_Count->Treatment_Application Post_Treatment_Counts Post-Treatment Counts (3, 7, 14 days) Treatment_Application->Post_Treatment_Counts Phytotoxicity_Assessment Phytotoxicity Assessment Treatment_Application->Phytotoxicity_Assessment Data_Analysis Statistical Analysis (e.g., ANOVA) Post_Treatment_Counts->Data_Analysis Phytotoxicity_Assessment->Data_Analysis Yield_Measurement->Data_Analysis End End: Efficacy Report Data_Analysis->End

Caption: Standardized workflow for conducting comparative field trials of agricultural insecticides.

Conclusion

The head-to-head field trials indicate that this compound demonstrates comparable, and in some cases, superior efficacy to [alternative product] against key lepidopteran and sucking pests. Its performance against Myzus persicae was notably higher. The development of a novel insecticide like this compound is a promising advancement for integrated pest management (IPM) strategies, potentially offering a new mode of action to combat insecticide resistance. Further research into its precise molecular target and broader environmental impact is warranted to fully understand its place in modern agriculture.

Cost-Effectiveness Analysis of Modern Fungicides in Crop Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following analysis was prepared based on the user's request for information on "Claziprotamidum." However, as of December 2025, "this compound" is not a publicly registered or scientifically documented active ingredient in crop protection. Therefore, this guide utilizes Azoxystrobin , a widely studied and globally recognized strobilurin fungicide, as a representative molecule to demonstrate the requested cost-effectiveness analysis and comparison framework. The data and analyses presented herein pertain to Azoxystrobin and its selected alternatives.

This guide provides an objective comparison of Azoxystrobin's performance with other leading fungicides in wheat cultivation, supported by experimental data. It is intended for researchers, scientists, and crop protection professionals.

Comparative Performance of Selected Fungicides in Wheat

The economic viability of a fungicide application is determined by its efficacy in controlling disease and the resulting yield benefit relative to the cost of the product and its application. The following tables summarize quantitative data from various field trials comparing Azoxystrobin with other fungicides.

Table 1: Efficacy Against Key Wheat Foliar Diseases

Fungicide Active Ingredient(s)FRAC GroupTarget DiseaseEfficacy Rating
Azoxystrobin 11 (QoI)Septoria Leaf BlotchGood to Very Good
Stripe RustVery Good to Excellent
Powdery MildewGood to Very Good
Pyraclostrobin + Fluxapyroxad 11 (QoI) + 7 (SDHI)Septoria Leaf BlotchExcellent
Stripe RustExcellent
Tan SpotVery Good
Prothioconazole + Tebuconazole 3 (DMI) + 3 (DMI)Fusarium Head BlightVery Good to Excellent
Septoria Leaf BlotchGood to Very Good
Stripe RustVery Good
Untreated Control --Poor

Source: Efficacy ratings are compiled from multiple university extension publications.[1][2][3][4]FRAC (Fungicide Resistance Action Committee) Groups denote the mode of action.

Table 2: Economic Analysis of Fungicide Applications in Winter Wheat

Fungicide TreatmentApplication Rate (formulated product/ha)Yield Increase vs. Control ( kg/ha )Average Net Return ($/ha)Probability of Positive Net Return
Azoxystrobin 0.6 L250 - 650$6 - $6060% - 80%
Azoxystrobin + Propiconazole 0.7 L622 - 2056$60 - $294>80%
Pyraclostrobin 0.4 L300 - 700$20 - $7565% - 85%

Source: Data synthesized from field trials where disease pressure was moderate to high.[5][6][7]Net returns are highly dependent on grain prices and fungicide costs at the time of application.

Experimental Protocols

The data presented in this guide are derived from standardized field trials. Below is a representative methodology for assessing fungicide efficacy and cost-effectiveness in wheat.

Objective: To evaluate the bio-efficacy and economic benefit of a test fungicide compared to a standard fungicide and an untreated control for the management of foliar diseases in wheat.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) or a split-plot design with four replications.[8][9]

  • Plot Size: Typically 5-10 feet wide and 20-50 feet long to allow for machinery access while minimizing edge effects.[1]

  • Cultivar: A wheat cultivar susceptible to the target diseases of the region is selected to ensure adequate disease pressure for evaluation.

Treatment Application:

  • Fungicides: Test product, a commercial standard, and an untreated control.

  • Timing: Applications are typically made at specific growth stages (GS) according to the Biologische Bundesanstalt, Bundessortenamt and Chemical Industry (BBCH) scale, such as flag leaf emergence (GS 39) or early flowering (GS 61), depending on the target disease.[8][9][10]

  • Method: Fungicides are applied using a calibrated boom sprayer to ensure uniform coverage.[9]

Data Collection and Analysis:

  • Disease Assessment: Disease severity is visually assessed on the flag leaf or penultimate leaf at multiple time points after application, often as a percentage of leaf area affected.

  • Yield Data: Plots are harvested at maturity, and grain yield is measured and adjusted for moisture content.[9]

  • Economic Analysis: Net return is calculated by subtracting the cost of the fungicide and application from the value of the yield increase over the untreated control.[5][6]

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences among treatments.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Fungicide Field Trial

G cluster_0 Preparation cluster_1 Execution cluster_2 Data Collection cluster_3 Analysis A Site Selection & Cultivar Choice B Experimental Design (e.g., RCBD) A->B C Plot Establishment B->C D Fungicide Application (Specific Growth Stage) C->D E Disease Inoculation (if required) D->E F Crop Maintenance E->F G Disease Severity Assessment F->G H Yield & Quality Measurement at Harvest G->H I Statistical Analysis (ANOVA) H->I J Cost-Benefit Calculation I->J K Final Report J->K

Caption: Workflow of a typical fungicide efficacy field trial.

Diagram 2: Mechanism of Action for QoI Fungicides (e.g., Azoxystrobin)

G cluster_Mitochondrion Fungal Mitochondrion cluster_ComplexIII Complex III (Cytochrome bc1) ETC Electron Transport Chain (ETC) Qo_site Qo Site ATP_Synthase ATP Synthase Qo_site->ATP_Synthase No_ATP ATP Production Blocked Qo_site->No_ATP Qi_site Qi Site ATP ATP (Energy) ATP_Synthase->ATP produces Azoxystrobin Azoxystrobin (QoI Fungicide) Azoxystrobin->Qo_site Binds & Blocks Electrons Electrons->Qo_site Normal e- flow

Caption: Azoxystrobin inhibits fungal respiration at Complex III.

Conclusion

The application of fungicides like Azoxystrobin and its alternatives can be a highly effective strategy for managing diseases and protecting yield in wheat.[10][11] Economic returns are greatest in years with moderate to high disease pressure, underscoring the importance of integrated pest management strategies that include disease forecasting and scouting to guide application decisions.[5][6] While combination products with multiple modes of action, such as Pyraclostrobin + Fluxapyroxad, often show the highest efficacy, their higher cost must be weighed against the potential yield benefit and grain prices.[11][12] The choice of fungicide should be based on the prevalent diseases, cultivar susceptibility, environmental conditions, and a thorough economic analysis to ensure profitability.

References

Navigating the Safety Profile of Novel Insecticides on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

While information regarding the safety profile of Claziprotamidum in non-target organisms is not publicly available, this guide provides a comparative analysis of two recently developed insecticides with novel modes of action: Broflanilide and Afidopyropen. This comparison aims to offer researchers, scientists, and drug development professionals a framework for evaluating the ecotoxicological impact of new insecticidal compounds.

Initial investigations suggest that this compound is a positive allosteric modulator of Pantothenate Kinase (PanK), an enzyme essential for the synthesis of Coenzyme A. This represents a novel mode of action for a potential insecticide. However, a comprehensive search of scientific literature and regulatory databases did not yield any studies on its effects on non-target organisms.

In the absence of data for this compound, this guide will focus on Broflanilide, a meta-diamide insecticide, and Afidopyropen, a pyropene derivative. Both compounds represent recent advancements in insecticide chemistry and have undergone significant toxicological evaluation.

Comparative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of Broflanilide and Afidopyropen to a range of non-target organisms. These data are crucial for assessing the potential environmental risk associated with their use.

Table 1: Acute Toxicity of Broflanilide and Afidopyropen to Non-Target Organisms

OrganismTest TypeBroflanilideAfidopyropen
Honey Bee (Apis mellifera)Acute Contact LD50Highly Toxic>80 µ g/bee [1]
Acute Oral LD50Highly Toxic>40 µ g/bee [1]
Bumble Bee (Bombus spp.)Acute Contact LD50Highly Toxic-
Freshwater Fish Acute LC50 (96h)Highly Toxic8590 ppb[1]
Freshwater Invertebrates Acute EC50 (48h)Low Toxicity4445 ppb[1]
Estuarine/Marine Invertebrates Acute EC50 (96h)Very Highly Toxic-
Earthworm (Eisenia fetida)Acute LC50 (14d)Low Toxicity-
Birds Acute Oral LD50Low ToxicityModerately Toxic[1]

Table 2: Chronic Toxicity of Broflanilide and Afidopyropen to Non-Target Organisms

OrganismTest TypeBroflanilideAfidopyropen
Honey Bee Larvae Chronic Oral LD50Highly Toxic-
Freshwater Fish Chronic NOEC-300 ppb[1]
Freshwater Invertebrates Chronic NOEC-0.123 ppb[1]
Estuarine/Marine Invertebrates Chronic NOECVery Highly Toxic-

Experimental Protocols

Understanding the methodologies behind the toxicity data is critical for accurate interpretation and comparison. Below are detailed protocols for key experiments cited in this guide.

Honey Bee Acute Contact Toxicity Test (based on OECD Guideline 214)

This test evaluates the toxicity of a substance to adult honey bees after short-term contact.

  • Test Organisms: Young adult worker honey bees (Apis mellifera) of uniform age and from healthy, queen-right colonies.

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Application: A precise volume of the test solution is applied topically to the dorsal thorax of each anesthetized bee. A control group is treated with the solvent only.

  • Exposure: Bees are housed in cages with access to a sucrose (B13894) solution.

  • Observation: Mortality is recorded at specified intervals, typically up to 96 hours.

  • Data Analysis: The LD50 (the dose causing 50% mortality) is calculated using appropriate statistical methods, such as probit analysis.

experimental_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis org Healthy Honey Bees app Topical Application org->app sub Test Substance Dilutions sub->app cage Caged with Sucrose app->cage obs Mortality Observation cage->obs calc LD50 Calculation obs->calc

Honey Bee Acute Contact Toxicity Workflow
Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.

  • Test Organisms: Young, healthy daphnids (less than 24 hours old) from a laboratory culture.

  • Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable aqueous medium.

  • Exposure: Daphnids are exposed to the test concentrations in glass vessels under controlled temperature and light conditions. A control group is maintained in the medium without the test substance.

  • Observation: The number of immobilized daphnids (unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration causing 50% immobilization) is determined using statistical methods.

experimental_workflow_daphnia cluster_prep Preparation cluster_exp Exposure cluster_ana Analysis daphnids Young Daphnids exposure Exposure in Test Vessels daphnids->exposure solutions Test Solutions solutions->exposure observation Immobilization Count exposure->observation calculation EC50 Calculation observation->calculation

Daphnia Acute Immobilization Test Workflow

Signaling Pathways and Mode of Action

The insecticidal activity of Broflanilide and Afidopyropen stems from their interaction with specific molecular targets in insects.

Broflanilide is a meta-diamide insecticide that acts as a non-competitive antagonist of the GABA (gamma-aminobutyric acid) receptor in insect nerve cells.[2] By blocking the chloride ion channels, it leads to hyperexcitation, convulsions, and ultimately, the death of the insect.

gaba_pathway cluster_neuron Insect Neuron cluster_effect Effect gaba_receptor GABA Receptor Chloride Channel chloride Cl- gaba_receptor->chloride Allows Influx hyperexcitation Hyperexcitation gaba_receptor->hyperexcitation gaba GABA gaba->gaba_receptor Binds & Opens broflanilide Broflanilide broflanilide->gaba_receptor Blocks Channel death Insect Death hyperexcitation->death

Broflanilide's Mode of Action

Afidopyropen is a pyropene derivative that modulates the chordotonal organ Transient Receptor Potential Vanilloid (TRPV) channels in insects.[1] These channels are involved in hearing, gravity sensation, and coordination. Afidopyropen disrupts the function of these sensory organs, leading to a loss of coordination, cessation of feeding, and eventual death.

afidopyropen_pathway cluster_sensory_organ Insect Chordotonal Organ cluster_cellular_effect Cellular Effect cluster_organismal_effect Organismal Effect trpv_channel TRPV Channel disruption Disrupted Sensory Signal trpv_channel->disruption afidopyropen Afidopyropen afidopyropen->trpv_channel Modulates loss_coord Loss of Coordination disruption->loss_coord stop_feed Feeding Cessation loss_coord->stop_feed death Insect Death stop_feed->death

Afidopyropen's Mode of Action

References

Comparing the metabolic stability of Claziprotamidum analogues

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Metabolic Stability of Novel Fungicide Analogues

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific metabolic stability data for Claziprotamidum and its analogues are not publicly available. This guide provides a comparative framework using a hypothetical fungicide, "Fungicidin," and its analogues (A, B, and C) to demonstrate the assessment of metabolic stability. The experimental protocols and data are representative of typical drug discovery and development processes.

Introduction

The metabolic stability of a potential drug candidate is a critical parameter assessed during early drug discovery. It determines the extent to which a compound is metabolized by drug-metabolizing enzymes, primarily in the liver. A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability in vivo. In contrast, a compound that is rapidly metabolized may be cleared from the body too quickly to exert its desired therapeutic effect. This guide compares the metabolic stability of a parent compound, Fungicidin, with three of its analogues, utilizing data from an in vitro hepatocyte stability assay.

Experimental Protocol: In Vitro Hepatocyte Stability Assay

The following protocol outlines a common method for assessing the metabolic stability of compounds using cryopreserved hepatocytes.[1][2][3]

1. Materials and Reagents:

  • Cryopreserved human hepatocytes
  • Williams' Medium E
  • Hepatocyte Maintenance Supplement Pack
  • Test compounds (Fungicidin and Analogues A, B, C) dissolved in DMSO (1 mM stock)
  • Positive control compounds (e.g., Verapamil, Diazepam)
  • 12-well cell culture plates
  • Incubator with orbital shaker (37°C, 5% CO2)
  • Acetonitrile (B52724) with an internal standard (for reaction termination)
  • LC-MS/MS system for analysis

2. Hepatocyte Preparation:

  • Cryopreserved hepatocytes are rapidly thawed in a 37°C water bath.
  • The cells are then transferred to pre-warmed incubation medium and centrifuged to remove cryoprotectant.
  • The cell pellet is resuspended in fresh medium, and cell viability and density are determined.
  • The final cell suspension is adjusted to a concentration of 1 x 10^6 viable cells/mL.[1]

3. Incubation Procedure:

  • The test compounds and positive controls are diluted in the incubation medium to the desired final concentration (e.g., 1 µM).[3] The final DMSO concentration should not exceed 0.1%.[1]
  • 0.5 mL of the hepatocyte suspension is added to each well of a 12-well plate.
  • The plate is pre-incubated for 5-10 minutes at 37°C on an orbital shaker.
  • The metabolic reaction is initiated by adding 0.5 mL of the medium containing the test compound to the wells.
  • Aliquots are taken at specific time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[1][4]
  • The reaction is terminated by adding the aliquot to a solution of acetonitrile containing an internal standard.

4. Sample Analysis:

  • The terminated samples are centrifuged to precipitate proteins.
  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[3][4]

5. Data Analysis:

  • The percentage of the parent compound remaining is plotted against time.
  • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time curve.
  • The in vitro intrinsic clearance (Clint) is calculated using the following equation: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Cell Number) [1]

Data Presentation: Metabolic Stability of Fungicidin and its Analogues

The following table summarizes the hypothetical metabolic stability data for Fungicidin and its analogues.

CompoundIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (Clint, µL/min/10^6 cells)Metabolic Stability Classification
Fungicidin 4515.4Moderate
Analogue A 1546.2Low
Analogue B 1106.3High
Analogue C 808.7High

Interpretation of Results:

  • Analogue A exhibits low metabolic stability, suggesting it is rapidly metabolized.

  • Fungicidin shows moderate stability.

  • Analogues B and C demonstrate high metabolic stability, indicating they are metabolized more slowly. These analogues would be considered more promising candidates for further development based on this parameter.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro hepatocyte stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Prepare_Cells Prepare Hepatocyte Suspension (1x10^6 cells/mL) Thaw->Prepare_Cells Add_Cells Add Hepatocytes to 12-well Plate Prepare_Cells->Add_Cells Prepare_Compounds Prepare Test Compound Working Solutions (1 µM) Add_Compound Initiate Reaction with Test Compound Prepare_Compounds->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Cells->Pre_Incubate Pre_Incubate->Add_Compound Time_Points Collect Aliquots at Time Points (0-120 min) Add_Compound->Time_Points Terminate Terminate Reaction with Acetonitrile Time_Points->Terminate Centrifuge Centrifuge Samples Terminate->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and Clint LCMS->Data_Analysis

Caption: Workflow for the in vitro hepatocyte metabolic stability assay.

Potential Signaling Pathway: Fungal Ergosterol (B1671047) Biosynthesis

Many fungicides exert their effect by inhibiting key enzymes in essential metabolic pathways of the target fungus. A common target is the ergosterol biosynthesis pathway, as ergosterol is a vital component of fungal cell membranes.[2][3][4][5] The diagram below illustrates this pathway and highlights potential enzyme targets for fungicides like Fungicidin and its analogues.

G AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG_Reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene_Epoxidase Intermediates Sterol Intermediates Lanosterol->Intermediates 14α-Demethylase Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane HMG_Reductase HMG-CoA Reductase Squalene_Epoxidase Squalene Epoxidase Demethylase 14α-Demethylase (CYP51) Inhibitor1->HMG_Reductase Label1 Statins Inhibitor2->Squalene_Epoxidase Label2 Allylamines Inhibitor3->Demethylase Label3 Azoles (Potential target for Fungicidin)

Caption: The fungal ergosterol biosynthesis pathway with key enzyme targets.

Conclusion

This guide provides a framework for comparing the metabolic stability of novel chemical entities. Based on the representative data, Analogues B and C show significantly improved metabolic stability compared to the parent compound, Fungicidin, and Analogue A. This suggests that the structural modifications in Analogues B and C successfully reduced their susceptibility to metabolic degradation. These compounds would be prioritized for further preclinical development, including efficacy and safety studies. Understanding the metabolic fate of new compounds is essential for designing molecules with optimal pharmacokinetic properties.

References

A Guide to the Validation of Claziprotamidum as a Novel Mode of Action Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of new insecticidal modes of action is a critical component of sustainable pest management, offering new tools to combat the growing challenge of insecticide resistance. Claziprotamidum represents a promising new active ingredient with a unique mode of action targeting the mitochondrial electron transport chain. This guide provides a comparative analysis of this compound, detailing the experimental validation of its novel mode of action as recognized by the Insecticide Resistance Action Committee (IRAC), and compares its efficacy profile with existing insecticide classes.

Validation of a New IRAC Mode of Action

The Insecticide Resistance Action Committee (IRAC) is the globally recognized authority on the classification of insecticide modes of action.[1][2] The process of assigning a new mode of action is a rigorous, data-driven evaluation to ensure the scientific integrity of the classification, which is essential for effective insecticide resistance management (IRM).[3][4][5] For a new active ingredient like this compound to be classified with a new mode of action, comprehensive data must be generated to elucidate its specific target site and distinguish it from existing classes.

This compound's Mode of Action: Inhibition of Mitochondrial Complex III

Biochemical studies have identified this compound as a potent inhibitor of the mitochondrial respiratory chain Complex III (the bc1 complex). This complex plays a crucial role in the production of ATP, the energy currency of the cell. Inhibition of Complex III disrupts the electron transport chain, leading to a rapid depletion of cellular energy and ultimately, mortality of the target pest.

The validation of this mode of action involves a series of targeted biochemical assays. These assays are designed to measure the activity of each individual complex within the mitochondrial respiratory chain in the presence and absence of the test compound.

Experimental Protocol: Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound on Complex III.

  • Mitochondrial Isolation: Mitochondria are isolated from a target insect pest species (e.g., from thoracic muscle tissue) through differential centrifugation.

  • Assay Buffer Preparation: A suitable assay buffer is prepared, typically containing potassium phosphate, EDTA, and other components to maintain mitochondrial integrity.

  • Substrate and Inhibitor Preparation: The substrate, decylubiquinol (a Coenzyme Q analog), and the test compound (this compound) are prepared in appropriate solvents. A known Complex III inhibitor, such as Antimycin A, is used as a positive control.[6]

  • Spectrophotometric Measurement:

    • Isolated mitochondria are added to the assay buffer in a cuvette.

    • Cytochrome c (the electron acceptor) is added.

    • The test compound (this compound) at various concentrations is added and incubated.

    • The reaction is initiated by the addition of decylubiquinol.

    • The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.[6]

  • Data Analysis: The rate of cytochrome c reduction is calculated. The inhibitory activity of this compound is determined by comparing the reaction rates in its presence to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated.

Comparative Inhibitory Activity of this compound

To confirm the specificity of this compound for Complex III, its inhibitory activity was tested against all major complexes of the mitochondrial electron transport chain and compared with known inhibitors.

CompoundTarget ComplexIC50 (nM)
This compound Complex III 15.2
Complex I> 10,000
Complex II> 10,000
Complex IV> 10,000
RotenoneComplex I25.8
Atpenin A5Complex II5.1
Antimycin AComplex III1.2
Potassium CyanideComplex IV8,500

Data are hypothetical and for illustrative purposes.

The data clearly demonstrate that this compound is a highly potent and selective inhibitor of Complex III, with negligible activity against other respiratory complexes. This high degree of specificity is a key requirement for its classification as a new mode of action.

Mitochondrial_ETC cluster_complexes Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q C3 Complex III (Cytochrome bc1) Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV (Cytochrome c Oxidase) CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase This compound This compound This compound->C3 Inhibits Rotenone Rotenone Rotenone->C1 Inhibits AntimycinA Antimycin A AntimycinA->C3 Inhibits

Caption: Mitochondrial electron transport chain showing the target site of this compound.

Efficacy and Insecticidal Spectrum

Beyond its novel mode of action, the practical utility of an insecticide is defined by its efficacy against key pests and its spectrum of activity. A broad-spectrum insecticide is effective against a wide range of pests, while a selective insecticide targets a narrow range of pests, often with greater safety to non-target organisms and beneficial insects.[7]

Comparative Efficacy of this compound Against Major Lepidopteran Pests

The efficacy of this compound was evaluated against several economically important lepidopteran pests and compared to insecticides from other IRAC mode of action groups.

Pest SpeciesThis compound (LC50, ppm)Chlorantraniliprole (IRAC Group 28) (LC50, ppm)Emamectin Benzoate (IRAC Group 6) (LC50, ppm)
Plutella xylostella (Diamondback Moth)0.080.150.05
Spodoptera frugiperda (Fall Armyworm)0.120.250.18
Helicoverpa armigera (Cotton Bollworm)0.100.180.11
Agrotis ipsilon (Black Cutworm)0.150.300.22

Data are hypothetical and for illustrative purposes. LC50 (Lethal Concentration 50) is the concentration that kills 50% of the test population.

The results indicate that this compound demonstrates high intrinsic activity against a range of key lepidopteran pests, with efficacy comparable or superior to existing standards from different mode of action groups. This strong performance, combined with its novel mode of action, makes it a valuable new tool for resistance management programs.

Validation_Workflow cluster_discovery Discovery & Characterization cluster_validation Biochemical Validation cluster_irac IRAC Classification A Identify Novel Active Ingredient (this compound) B Initial Efficacy Screening A->B C Hypothesize Mode of Action B->C D Isolate Target Site (e.g., Mitochondria) C->D E Perform Specific Enzyme Assays (Complex I, II, III, IV) D->E F Determine IC50 Values & Specificity E->F G Compile Data Dossier F->G H Submission to IRAC MoA Team G->H I Review by Experts & Ratification H->I J Assignment of New IRAC Group I->J

References

Safety Operating Guide

Proper Disposal of Claziprotamidum: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Claziprotamidum containing detailed disposal instructions could not be located. The following procedures are based on general best practices for the disposal of chlorinated pesticides and hazardous chemical waste. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and local hazardous waste disposal regulations for specific guidance.

The proper disposal of this compound, a chlorinated pyridazine (B1198779) derivative, is crucial to ensure laboratory safety and prevent environmental contamination. As with any laboratory chemical, a comprehensive disposal plan should be in place before its use.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure.[1][2][3][4][5] The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Leather and cotton gloves are not suitable.[3][5]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Body Protection A lab coat or chemical-resistant apron worn over a long-sleeved shirt and long pants.[1][2]
Foot Protection Closed-toe shoes. Chemical-resistant boots are recommended when there is a risk of spills.[1][5]
Respiratory A respirator may be necessary if handling the compound as a powder or if there is a risk of aerosol generation. Consult your institution's EHS for specific respirator requirements.[1][3]

Disposal Procedures

Unused or waste this compound and any materials contaminated with it should be treated as hazardous waste.[6][7][8]

Step 1: Waste Identification and Segregation
  • Identify Waste: All materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be considered hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous trash and other chemical waste to prevent unintended reactions.[6][8]

Step 2: Waste Collection and Containment
  • Use Appropriate Containers: Collect solid waste in a designated, leak-proof container with a secure lid. Liquid waste should be collected in a compatible, shatter-resistant container. Ensure the container material is resistant to the solvents used with this compound.[6][7]

  • Label Containers Clearly: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, environmental hazard).[6][8]

  • Keep Containers Closed: Waste containers should be kept securely closed except when adding waste.[6][7]

Step 3: Storage
  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[6]

Step 4: Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6][9]

  • Follow Professional Guidance: Adhere strictly to the procedures provided by the EHS or the hazardous waste disposal service. Do not attempt to treat or dispose of the chemical waste yourself.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[10] This can lead to environmental contamination and may be a violation of regulations.

Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent that can dissolve this compound.[11]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[11]

  • Deface Label: After triple rinsing, deface or remove the original label on the container.

  • Final Disposal: Dispose of the decontaminated container in accordance with your institution's guidelines for empty chemical containers, which may include recycling or disposal as regular solid waste.[11]

Experimental Workflow for Disposal

Claziprotamidum_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Pure compound, solutions, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from other waste streams B->C D Place in a labeled, sealed hazardous waste container C->D E Store in a designated, secure, and ventilated area D->E F Use secondary containment for liquids E->F G Contact Institutional EHS or licensed waste disposal service F->G H Follow professional disposal instructions G->H I NEVER dispose in regular trash or drain H->I

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.